molecular formula C9H8N2O B3030875 6-Aminoquinolin-3-ol CAS No. 99513-22-1

6-Aminoquinolin-3-ol

Cat. No.: B3030875
CAS No.: 99513-22-1
M. Wt: 160.17
InChI Key: QIGLCOODUDSVQH-UHFFFAOYSA-N
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Description

6-Aminoquinolin-3-ol is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-aminoquinolin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-7-1-2-9-6(3-7)4-8(12)5-11-9/h1-5,12H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGLCOODUDSVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901315390
Record name 6-Amino-3-quinolinol
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Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99513-22-1
Record name 6-Amino-3-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99513-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-3-quinolinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Aminoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminoquinolin-3-ol (CAS No. 99513-22-1) is a heterocyclic aromatic compound featuring a quinoline scaffold substituted with both an amino and a hydroxyl group. This unique combination of functional groups makes it a valuable building block and a key intermediate in medicinal chemistry and drug discovery. The quinoline core is a well-established pharmacophore present in a wide array of therapeutic agents, and the strategic placement of the amino and hydroxyl moieties offers multiple avenues for chemical modification and the exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, offering insights into its structure, reactivity, and potential applications. While specific experimental data for this particular isomer is not extensively available in peer-reviewed literature, this document consolidates information from chemical supplier databases, safety data sheets, and extrapolations from closely related analogues to provide a robust predictive profile for researchers.

Molecular Structure and Physicochemical Properties

This compound possesses a rigid, planar bicyclic aromatic system. The presence of the electron-donating amino and hydroxyl groups, along with the electron-withdrawing nitrogen atom in the quinoline ring, establishes a complex electronic environment that dictates its chemical behavior.

Structural and General Properties
PropertyValueSource(s)
IUPAC Name This compound-
CAS Number 99513-22-1[1]
Molecular Formula C₉H₈N₂O-
Molecular Weight 160.17 g/mol -
Appearance Yellow to Brown Solid-
Storage 2-8°C, inert atmosphere, protected from light-
Predicted Solubility Profile
Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMFHighCapable of solvating the polar functional groups and the aromatic system.
Alcohols Methanol, EthanolModerate to HighThe solvent's hydroxyl group can act as a hydrogen bond donor and acceptor.
Chlorinated ChloroformModerate-
Aqueous (Neutral) Water, PBS (pH 7.4)LowThe nonpolar quinoline core limits solubility.
Aqueous (Acidic) Dilute HClModerate to HighThe basic amino group will be protonated, forming a more soluble salt.
Aqueous (Basic) Dilute NaOHModerate to HighThe acidic hydroxyl group will be deprotonated, forming a more soluble salt.

Experimental Insight: For biological assays requiring aqueous buffers, it is advisable to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous medium. The final DMSO concentration should be carefully controlled to avoid interference with the assay.

Predicted Acidity and Basicity (pKa)

The pKa values of this compound are crucial for understanding its ionization state at different physiological pH values, which in turn affects its solubility, membrane permeability, and target engagement.

  • Basic pKa (Amino Group): The amino group at the 6-position is expected to be basic. For the related 6-aminoquinoline, the pKa of the conjugate acid is reported to be 5.63.[2] The presence of the hydroxyl group may slightly alter this value.

  • Acidic pKa (Hydroxyl Group): The hydroxyl group at the 3-position is phenolic and therefore weakly acidic. Its pKa is likely to be in the range of 9-10, similar to other hydroxyquinolines.

  • Quinoline Nitrogen: The nitrogen in the quinoline ring is weakly basic, with the pKa of the conjugate acid of quinoline itself being approximately 4.9.[2]

Spectroscopic Profile

A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. While experimental spectra for this specific compound are not widely published, the following sections provide predicted data based on the analysis of related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, as well as a broad signal for the amino protons and a signal for the hydroxyl proton. The exact chemical shifts will be solvent-dependent. The aromatic region will likely display a complex pattern of doublets and doublets of doublets due to spin-spin coupling between adjacent protons.

¹³C NMR (Carbon-13 NMR): The carbon spectrum will show nine distinct signals corresponding to the carbon atoms of the quinoline scaffold. The carbons attached to the amino and hydroxyl groups will exhibit chemical shifts influenced by the electron-donating nature of these substituents.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3500-3300Strong, BroadO-H Stretch (hydroxyl)
3400-3200Medium (doublet)N-H Stretch (primary amine)
3100-3000MediumAromatic C-H Stretch
1650-1580StrongN-H Bend (scissoring)
1600-1450Medium to StrongAromatic C=C and C=N Ring Stretching
1350-1250StrongAromatic C-N Stretch
1250-1150StrongC-O Stretch (phenol)
900-680StrongAromatic C-H Bend (out-of-plane)
Mass Spectrometry (MS)

In a mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 160.17. Fragmentation patterns would likely involve the loss of small neutral molecules such as CO, HCN, or radicals from the quinoline ring system.

Synthesis and Reactivity

The synthesis of this compound can be approached through established methods for quinoline synthesis, followed by functional group manipulations.

Retrosynthetic Analysis and Synthetic Strategies

A plausible retrosynthetic analysis suggests that this compound can be derived from a suitably substituted aniline and a three-carbon synthon.

G This compound This compound Functional Group Interconversion Functional Group Interconversion This compound->Functional Group Interconversion Substituted Aniline Substituted Aniline Three-Carbon Synthon Three-Carbon Synthon Cyclization Reaction Cyclization Reaction Functional Group Interconversion->Cyclization Reaction Cyclization Reaction->Substituted Aniline Cyclization Reaction->Three-Carbon Synthon

Caption: Retrosynthetic approach for this compound.

Common synthetic routes for the quinoline core include:

  • Skraup Synthesis: The reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.

  • Doebner-von Miller Reaction: A variation of the Skraup synthesis using α,β-unsaturated aldehydes or ketones.

  • Friedländer Annulation: The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2]

  • Palladium-Catalyzed Reactions: Modern cross-coupling methodologies can also be employed to construct the quinoline scaffold or introduce the amino and hydroxyl groups.[3]

Chemical Reactivity

The reactivity of this compound is governed by its three key structural features: the aromatic quinoline ring, the nucleophilic amino group, and the phenolic hydroxyl group.

G cluster_0 This compound Quinoline Ring Quinoline Ring Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution Quinoline Ring->Electrophilic Aromatic Substitution Amino Group (C6) Amino Group (C6) N-Alkylation / N-Acylation N-Alkylation / N-Acylation Amino Group (C6)->N-Alkylation / N-Acylation Diazotization Diazotization Amino Group (C6)->Diazotization Hydroxyl Group (C3) Hydroxyl Group (C3) O-Alkylation / O-Acylation O-Alkylation / O-Acylation Hydroxyl Group (C3)->O-Alkylation / O-Acylation Buchwald-Hartwig Amination Buchwald-Hartwig Amination Hydroxyl Group (C3)->Buchwald-Hartwig Amination

References

An In-depth Technical Guide to the Synthesis of 6-Aminoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthetic pathways leading to 6-Aminoquinolin-3-ol, a quinoline derivative of significant interest to researchers and professionals in drug development. While direct, peer-reviewed synthetic protocols for this specific molecule are not extensively documented, this paper constructs a plausible and robust synthetic strategy based on well-established principles of heterocyclic chemistry. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] It is the core structure of numerous natural products, most notably the anti-malarial alkaloid quinine. Synthetic quinoline derivatives have found broad applications as therapeutic agents, exhibiting anti-inflammatory, anti-microbial, and anti-cancer properties.[2][3] The diverse biological activities of quinolines stem from their ability to intercalate into DNA, inhibit enzymes, and interact with various receptors. Consequently, the development of efficient and versatile methods for the synthesis of functionalized quinolines is a central theme in modern organic and medicinal chemistry.

Several classical named reactions provide the foundation for quinoline synthesis, each offering a unique approach to constructing the bicyclic core from different starting materials.[4] These methods, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, have been refined over the years to improve yields, expand substrate scope, and enhance regioselectivity.[4][5][6]

Overview of Classical Quinoline Syntheses
  • Skraup Synthesis: This reaction involves the condensation of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to form the quinoline core.[4][6] The reaction proceeds through the in-situ formation of acrolein from glycerol.[7]

  • Doebner-von Miller Reaction: A modification of the Skraup synthesis, this method utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst.[5][8]

  • Combes Quinoline Synthesis: This synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a 2,4-disubstituted quinoline.[4]

  • Friedländer Synthesis: This reaction is the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or base.

Classical_Quinoline_Syntheses cluster_Skraup Skraup Synthesis cluster_Doebner Doebner-von Miller Reaction cluster_Combes Combes Synthesis cluster_Friedlander Friedländer Synthesis Aniline_S Aniline Quinoline_S Quinoline Aniline_S->Quinoline_S H₂SO₄, Oxidant Glycerol Glycerol Glycerol->Quinoline_S Aniline_D Aniline Quinoline_D Substituted Quinoline Aniline_D->Quinoline_D Acid Catalyst UnsaturatedCarbonyl α,β-Unsaturated Carbonyl UnsaturatedCarbonyl->Quinoline_D Aniline_C Aniline Quinoline_C 2,4-Disubstituted Quinoline Aniline_C->Quinoline_C Acid Catalyst Diketone β-Diketone Diketone->Quinoline_C AminoarylKetone 2-Aminoaryl Aldehyde/Ketone Quinoline_F Polysubstituted Quinoline AminoarylKetone->Quinoline_F Acid/Base Catalyst MethyleneKetone Ketone with α-Methylene MethyleneKetone->Quinoline_F

Caption: Overview of classical named reactions for quinoline synthesis.

Proposed Synthetic Pathway for this compound

A robust and logical two-step pathway for the synthesis of this compound is proposed, commencing with the synthesis of a key nitro-intermediate, followed by a selective reduction.

Proposed_Synthesis_Pathway Start 4-Nitroaniline + Malonic Acid Intermediate 6-Nitroquinolin-3-ol Start->Intermediate Step 1: Cyclization (e.g., modified Skraup/Doebner-von Miller) FinalProduct This compound Intermediate->FinalProduct Step 2: Nitro Group Reduction (e.g., SnCl₂/HCl)

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 6-Nitroquinolin-3-ol via Cyclization

The initial and most critical step is the construction of the 6-nitroquinolin-3-ol core. This can be achieved through a modification of the Skraup or Doebner-von Miller reaction, using 4-nitroaniline as the starting material to ensure the nitro group is positioned correctly at the 6-position of the resulting quinoline. The choice of the three-carbon component is crucial for introducing the hydroxyl group at the 3-position. Malonic acid or its derivatives are suitable candidates for this purpose.

Reaction: 4-Nitroaniline + Malonic Acid → 6-Nitroquinolin-3-ol

Mechanistic Rationale: In a manner analogous to the Skraup synthesis, the reaction would be conducted in a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, which serves as both a catalyst and a dehydrating agent. The reaction likely proceeds through the following key transformations:

  • Decarboxylation and Condensation: Under strong acidic and heated conditions, malonic acid can undergo decarboxylation to form a reactive ketene or equivalent species which then reacts with 4-nitroaniline.

  • Cyclization: The intermediate undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich benzene ring of the aniline derivative attacks a carbonyl group, leading to the closure of the pyridine ring.

  • Dehydration and Tautomerization: Subsequent dehydration and tautomerization steps would lead to the formation of the aromatic 6-nitroquinolin-3-ol.

This proposed reaction leverages readily available starting materials and established reaction principles to construct the key intermediate.

Step 2: Reduction of 6-Nitroquinolin-3-ol to this compound

The reduction of an aromatic nitro group to an amine is a well-established transformation in organic synthesis. For substrates containing other potentially sensitive functional groups, chemoselective reducing agents are preferred. Tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid is a classic and highly effective method for this purpose, as it is compatible with the phenolic hydroxyl group.[9][10][11]

Reaction: 6-Nitroquinolin-3-ol + SnCl₂/HCl → this compound

Mechanistic Rationale: The reduction of the nitro group by SnCl₂ is a multi-step process involving a series of single electron transfers from Sn(II) to the nitro group. The reaction proceeds through nitroso and hydroxylamine intermediates, which are further reduced to the final amine.[11] The acidic medium is crucial for this transformation.

Detailed Experimental Protocols

The following protocols are proposed based on standard laboratory procedures for similar reactions.

Protocol 1: Synthesis of 6-Nitroquinolin-3-ol

Materials:

  • 4-Nitroaniline

  • Malonic Acid

  • Polyphosphoric Acid (PPA) or Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Sodium Bicarbonate solution (saturated)

  • Suitable recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously add 4-nitroaniline and malonic acid to an excess of polyphosphoric acid.

  • Heat the reaction mixture with stirring to a temperature of 120-140 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically several hours), cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water.

  • The crude product is then purified by recrystallization from a suitable solvent system to yield pure 6-nitroquinolin-3-ol.

Protocol 2: Synthesis of this compound

Materials:

  • 6-Nitroquinolin-3-ol

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide solution (e.g., 10 M)

  • Ethyl acetate

Procedure:

  • Dissolve 6-nitroquinolin-3-ol in ethanol in a round-bottom flask.

  • Add an excess of tin(II) chloride dihydrate to the solution.

  • Cool the flask in an ice bath and add concentrated hydrochloric acid dropwise with stirring.[12]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction may require gentle heating to go to completion. Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture and carefully basify it with a concentrated sodium hydroxide solution to precipitate the tin salts.

  • Extract the aqueous slurry with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be further purified by column chromatography or recrystallization.

Characterization of this compound

As no direct spectroscopic data for this compound is readily available in the literature, the following characterization data is predicted based on the analysis of structurally similar compounds like 6-aminoquinoline and 3-aminoquinoline.[13][14]

Property Predicted Value/Observation
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
Appearance Likely a solid, possibly colored (e.g., yellow to brown)
¹H NMR Aromatic protons in the range of δ 6.5-8.5 ppm. A broad singlet for the -NH₂ protons (exchangeable with D₂O). A singlet for the -OH proton (exchangeable with D₂O).
¹³C NMR Aromatic carbons in the range of δ 100-150 ppm. The carbon bearing the hydroxyl group (C3) would be deshielded, and the carbon bearing the amino group (C6) would also show a characteristic shift.
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z = 160.
IR Spectroscopy Characteristic N-H stretching bands for the amino group (~3300-3500 cm⁻¹). Broad O-H stretching band for the hydroxyl group (~3200-3600 cm⁻¹). C=C and C=N stretching vibrations for the aromatic rings.

Applications and Future Directions

Amino- and hydroxy-substituted quinolines are of significant interest in drug discovery. The presence of both an amino and a hydroxyl group in this compound provides two key points for further functionalization, making it a versatile intermediate for the synthesis of a library of derivatives.

Potential Applications:

  • Kinase Inhibitors: Aminoquinoline and aminoisoquinoline scaffolds are found in several kinase inhibitors used in cancer therapy.[15][16] The this compound core could be elaborated to design novel kinase inhibitors.

  • Anti-malarial Agents: As a structural analog of other aminoquinolines, it could serve as a starting point for the development of new anti-malarial drugs.

  • Fluorescent Probes: The quinoline ring system is inherently fluorescent. Substituents like amino and hydroxyl groups can modulate these properties, suggesting potential applications as fluorescent probes in biological imaging.

Conclusion

This technical guide has outlined a plausible and scientifically grounded synthetic pathway for this compound. By leveraging classic quinoline synthesis reactions and well-established reduction methodologies, this guide provides a blueprint for researchers to access this valuable heterocyclic compound. The detailed protocols and mechanistic rationale are intended to empower scientists in the fields of medicinal chemistry and drug development to explore the therapeutic potential of novel quinoline derivatives based on the this compound scaffold.

References

Introduction: The Significance of the 6-Aminoquinolin-3-ol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Profile of 6-Aminoquinolin-3-ol

This compound is a heterocyclic aromatic compound featuring a quinoline core, a pharmacophore of significant interest in medicinal chemistry and materials science. Quinoline derivatives are foundational to a wide array of therapeutic agents, including antimalarials, antibacterials, and kinase inhibitors.[1][2] The specific substitution pattern of an amino group at the 6-position and a hydroxyl group at the 3-position creates a unique electronic and structural profile, making this compound a valuable building block for novel drug candidates and functional materials.

A comprehensive understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental spectroscopic principles and data from analogous structures. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility.

Compound Properties & Spectroscopic Data Summary

PropertyValueSource
Molecular Formula C₉H₈N₂O-
Molecular Weight 160.17 g/mol PubChem[3]
IUPAC Name This compound-
CAS Number Not available-
Spectroscopy Key Characteristics (Predicted)
¹H NMR Aromatic protons influenced by electron-donating groups, broad signals for -OH and -NH₂ protons.
¹³C NMR Nine distinct carbon signals, with chemical shifts indicating aromaticity and substitution.
IR (FTIR-ATR) Characteristic broad O-H and N-H stretches, C=C and C=N aromatic ring vibrations.
MS (EI) Molecular ion peak (M⁺) at m/z 160, with fragmentation patterns corresponding to the loss of stable neutral molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific carbon-hydrogen framework of this compound. The electron-donating nature of both the hydroxyl (-OH) and amino (-NH₂) groups significantly influences the chemical shifts of the aromatic protons and carbons, providing a unique fingerprint.

Molecular Structure and Atom Numbering

To facilitate the interpretation of NMR data, the following standardized numbering system for the quinoline ring is used.

Caption: Atom numbering scheme for this compound.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum is predicted to show five distinct signals in the aromatic region and two exchangeable, broad signals for the amine and hydroxyl protons.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Multiplicity Assignment Causality
~9.5 - 10.5 Broad Singlet OH The acidic proton of the hydroxyl group typically appears as a broad singlet and is exchangeable with D₂O.
~8.60 Singlet H2 Positioned between the electronegative nitrogen (N1) and the C3-OH, this proton is significantly deshielded.
~7.85 Singlet H4 Similar to H2, this proton is deshielded by the adjacent ring nitrogen.
~7.60 Doublet H5 Experiences standard aromatic coupling from H7.
~7.25 Doublet H8 Experiences standard aromatic coupling from H7.
~7.05 Doublet of Doublets H7 Coupled to both H5 and H8. Its chemical shift is influenced by the ortho-amino group.

| ~5.50 | Broad Singlet | NH₂ | Amine protons are typically broad due to quadrupole broadening and exchange; signal disappears upon D₂O shake.[4] |

¹³C NMR (Carbon-13) Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display nine signals, corresponding to the nine unique carbon atoms in the molecule. The chemical shifts are highly informative about the electronic environment of each carbon.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Assignment Causality
~155.0 C3 Directly attached to the electronegative oxygen atom, causing a significant downfield shift.
~148.5 C6 Attached to the nitrogen of the amino group, leading to a downfield shift.
~145.0 C8a Quaternary carbon at the ring junction, typically found in this region for quinolines.[5]
~142.0 C2 Adjacent to the ring nitrogen, resulting in deshielding.
~131.0 C4a Quaternary carbon at the second ring junction.
~128.5 C8 Aromatic CH carbon.
~125.0 C5 Aromatic CH carbon.
~121.0 C7 Aromatic CH carbon shielded by the para-amino group.

| ~110.0 | C4 | Adjacent to the C3-OH group, experiences some shielding. |

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and sensitivity.[6]

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical solvent peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical Parameters: Spectral width of -2 to 12 ppm, relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[6]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical Parameters: Spectral width of 0 to 200 ppm, a longer relaxation delay (e.g., 5-10 seconds) may be needed for quaternary carbons. A significantly higher number of scans will be required due to the low natural abundance of ¹³C.[5][7]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak (DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within the molecule. The spectrum of this compound is expected to be dominated by absorptions from the O-H, N-H, and aromatic ring systems.

Predicted IR Absorption Data (FTIR-ATR)

Wavenumber (cm⁻¹) Intensity Vibration Causality
3500 - 3200 Strong, Broad O-H and N-H stretch The overlapping broad signals from hydroxyl and amine N-H stretching are characteristic of molecules containing both groups.[8]
3100 - 3000 Medium Aromatic C-H stretch Typical for C-H bonds on an aromatic ring.[8]
1620 - 1580 Strong C=C and C=N ring stretch These vibrations are characteristic of the quinoline aromatic system.
1500 - 1450 Medium-Strong Aromatic ring stretch Further confirmation of the aromatic core structure.
1350 - 1250 Strong C-O stretch (phenol) The stretching vibration of the C-O bond of the hydroxyl group.
1300 - 1200 Medium-Strong C-N stretch (aromatic amine) The stretching vibration of the C-N bond of the amino group.

| 900 - 675 | Medium-Strong | Aromatic C-H out-of-plane bend | Bending vibrations are sensitive to the substitution pattern on the aromatic rings. |

Workflow for IR Spectroscopy

G A Clean ATR Crystal B Collect Background Spectrum (32 scans) A->B C Apply Solid Sample to Crystal B->C D Apply Pressure C->D E Collect Sample Spectrum (32 scans) D->E F Process Data (Baseline Correction, Peak Picking) E->F

Caption: Standard workflow for FTIR-ATR data acquisition.

Experimental Protocol: FTIR-ATR Data Acquisition

Attenuated Total Reflectance (ATR) is a convenient technique for solid samples.

  • Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum (e.g., 32 scans) of the empty crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂, H₂O).[6]

  • Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to press the sample firmly against the crystal, ensuring good contact for a strong signal.

  • Spectrum Collection: Collect the sample spectrum using the same parameters as the background (e.g., 32 scans, 4000-400 cm⁻¹ range).

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum. Perform baseline correction if necessary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Proposed Identity Causality
160 [M]⁺ The molecular ion peak, corresponding to the exact mass of C₉H₈N₂O.
132 [M - CO]⁺ A common fragmentation pathway for phenols and quinolones is the loss of a neutral carbon monoxide molecule.
131 [M - HCN]⁺ Loss of hydrogen cyanide is a characteristic fragmentation for nitrogen-containing heterocyclic aromatic compounds.

| 104 | [C₇H₆N]⁺ | Subsequent fragmentation of the [M - CO]⁺ ion. |

Proposed Fragmentation Pathway

The high-energy electron impact in EI-MS induces fragmentation, which can be rationalized as follows.

G M [C₉H₈N₂O]⁺ m/z = 160 F1 [C₈H₈N₂]⁺ m/z = 132 M->F1 - CO F2 [C₈H₇N₂O]⁺ m/z = 131 M->F2 - HCN

Caption: Predicted major fragmentation pathways for this compound under EI conditions.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: Introduce a small quantity of the sample into the ion source. For a stable solid, a direct insertion probe (DIP) is often used.

  • Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV. This provides sufficient energy to generate the molecular ion and induce reproducible fragmentation.[6]

  • Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300) using a mass analyzer such as a quadrupole or time-of-flight (TOF).

  • Data Analysis: Identify the molecular ion peak [M]⁺. Analyze the fragmentation pattern and compare it to the predicted pathways to confirm the structure. High-Resolution Mass Spectrometry (HRMS) can be employed to determine the elemental composition of the molecular ion and its fragments, providing definitive confirmation of the molecular formula.

References

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Aminoquinolin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound (CAS Number: 99513-22-1), a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore, and the specific arrangement of the amino and hydroxyl groups on this derivative presents unique opportunities for developing novel therapeutic agents. Due to the limited specific peer-reviewed literature on this exact molecule, this document integrates data from chemical suppliers with established principles of quinoline chemistry to provide a robust and practical resource.

Chemical Identity and Physicochemical Properties

This compound is a disubstituted quinoline, a class of compounds known for a wide array of biological activities, including antimicrobial, anticancer, and antimalarial effects[1][2][3]. The strategic placement of an amino group at the 6-position and a hydroxyl group at the 3-position creates a molecule with distinct electronic and steric properties, making it a valuable intermediate for chemical synthesis and a candidate for biological screening.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 99513-22-1[4][5][6]
Molecular Formula C₉H₈N₂O[4][5]
Molecular Weight 160.17 g/mol [4][5][6]
Appearance Yellow to Brown Solid
Purity ≥95%
InChI Key QIGLCOODUDSVQH-UHFFFAOYSA-N
Storage 2-8°C, Inert atmosphere, Keep in dark place[4]

Synthesis and Purification: A Proposed Pathway

While specific, peer-reviewed synthesis protocols for this compound are not widely published, a plausible and efficient route can be designed based on established quinoline synthesis methodologies, such as the Conrad-Limpach synthesis, followed by standard functional group interconversions[3]. The following protocol is a proposed, logical pathway for its preparation.

Causality in Experimental Design:

The choice of a multi-step synthesis starting from a readily available substituted aniline is strategic. The Conrad-Limpach reaction allows for the controlled formation of the quinolone core, specifically yielding a 4-quinolone, which can then be functionalized. Subsequent nitration is directed by the existing activating/deactivating groups, and the final reduction and potential tautomerization yield the desired product. This approach offers control over isomer formation, a critical consideration in heterocyclic chemistry.

Proposed Synthetic Workflow

G cluster_0 Step 1: Conrad-Limpach Reaction cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction & Hydrolysis cluster_3 Step 4: Dehydroxylation / Tautomerization A p-Aminoacetanilide C Heat (140-160°C) A->C B Diethyl Malonate B->C D 6-Acetamido-4-hydroxy-2(1H)-quinolone C->D E 6-Acetamido-4-hydroxy-2(1H)-quinolone F HNO₃ / H₂SO₄ E->F G 6-Acetamido-4-hydroxy-3-nitro-2(1H)-quinolone F->G H 6-Acetamido-4-hydroxy-3-nitro-2(1H)-quinolone I SnCl₂ / HCl (Reduction) then Heat (Hydrolysis) H->I J 6-Amino-3,4-dihydroxy-2(1H)-quinolone I->J K 6-Amino-3,4-dihydroxy-2(1H)-quinolone L Catalytic Hydrogenation (e.g., Pd/C) K->L M This compound L->M G A Purified this compound (Yellow/Brown Solid) B Dissolve in Deuterated Solvent (e.g., DMSO-d₆) A->B E Prepare KBr Pellet or use ATR A->E H Dissolve in Solvent (e.g., Methanol) A->H C ¹H NMR & ¹³C NMR Spectroscopy B->C D Structural Confirmation (Proton & Carbon Environment) C->D F FTIR Spectroscopy E->F G Functional Group ID (O-H, N-H, C=C, C=N) F->G I Mass Spectrometry (e.g., ESI-MS) H->I J Molecular Weight Verification (m/z of [M+H]⁺) I->J G Hinge Hinge Region (Amino Acid Residues) Pocket Hydrophobic Pocket Molecule This compound Molecule->Hinge H-Bond from 6-Amino Group Molecule->Hinge H-Bond from Pyridine Nitrogen Molecule->Pocket Hydrophobic Interaction from Quinoline Rings

References

6-Aminoquinolin-3-ol solubility in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 6-Aminoquinolin-3-ol for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Introduction: The Significance of Solubility in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a critical determinant of a compound's bioavailability and overall therapeutic potential.[1] Low solubility can lead to erratic absorption, diminished efficacy, and an increased risk of toxicity, making its early assessment a cornerstone of modern drug development.[2]

This compound, a member of the quinoline family, represents a scaffold of significant interest due to the diverse biological activities exhibited by its chemical relatives, including anticancer, antimalarial, and antiviral properties.[3][4] Understanding the solubility of this specific derivative is paramount for its potential development as a therapeutic agent. This guide serves as a foundational resource for researchers, providing both a theoretical framework and practical methodologies for characterizing the solubility of this compound.

Theoretical Framework: Predicting the Solubility of this compound

The solubility of a molecule is governed by a complex interplay of its intrinsic properties and the characteristics of the solvent. For this compound, its solubility profile is dictated by the contributions of its quinoline core and its functional group substituents: an amino group (-NH2) and a hydroxyl group (-OH).

  • The Quinoline Core: The bicyclic aromatic structure of the quinoline ring is inherently nonpolar and hydrophobic, which tends to limit solubility in aqueous solutions.[5] The rigid nature of this ring system also contributes to high crystal lattice energy, requiring more energy to break the solid-state interactions for dissolution to occur.[6]

  • Amino and Hydroxyl Substituents: The presence of the amino and hydroxyl groups introduces polarity and the capacity for hydrogen bonding.[5] These groups can act as both hydrogen bond donors and acceptors, facilitating interactions with polar solvents. This is expected to enhance the solubility of this compound in polar media compared to unsubstituted quinoline.[5]

  • pH-Dependent Solubility: this compound is an ionizable molecule. The amino group is basic and will be protonated at acidic pH, forming a more soluble cationic species.[6] Conversely, the hydroxyl group is weakly acidic and can be deprotonated at basic pH to form a more soluble anionic species. Consequently, the aqueous solubility of this compound is expected to be highly dependent on the pH of the medium, with higher solubility anticipated in both acidic and basic solutions compared to neutral pH.[6][7]

The following diagram illustrates the key factors influencing the solubility of this compound.

cluster_molecular Molecular Structure cluster_solvent Solvent Properties cluster_environmental Environmental Factors This compound This compound Molecular Structure Molecular Structure This compound->Molecular Structure dictates Solvent Properties Solvent Properties This compound->Solvent Properties interacts with Environmental Factors Environmental Factors This compound->Environmental Factors is affected by Quinoline Core (Hydrophobic) Quinoline Core (Hydrophobic) Molecular Structure->Quinoline Core (Hydrophobic) Amino Group (Polar, Basic) Amino Group (Polar, Basic) Molecular Structure->Amino Group (Polar, Basic) Hydroxyl Group (Polar, Acidic) Hydroxyl Group (Polar, Acidic) Molecular Structure->Hydroxyl Group (Polar, Acidic) Polarity Polarity Solvent Properties->Polarity Hydrogen Bonding Hydrogen Bonding Solvent Properties->Hydrogen Bonding pH pH Solvent Properties->pH Temperature Temperature Environmental Factors->Temperature Ionic Strength Ionic Strength Environmental Factors->Ionic Strength

Caption: Factors influencing the solubility of this compound.

Predicted Solubility Profile of this compound

Based on the principles outlined above and data from structurally related molecules, a qualitative solubility profile for this compound can be predicted. This serves as a valuable starting point for experimental design.

Solvent ClassRepresentative SolventsPredicted Qualitative SolubilityRationale
Polar Protic Water, Ethanol, MethanolSparingly to Moderately SolubleThe amino and hydroxyl groups can form hydrogen bonds with the solvent, but the hydrophobic quinoline core may limit high solubility, especially in water.[5]
Polar Aprotic DMSO, DMF, AcetonitrileModerately to Highly SolubleThese solvents can effectively solvate the polar functional groups and the aromatic system.[5]
Nonpolar Hexane, TolueneInsoluble to Sparingly SolubleThe overall polarity of the molecule is too high for significant interaction with nonpolar solvents.[5]
Aqueous Buffers Phosphate-Buffered Saline (PBS)pH-DependentSolubility is expected to increase at pH values where the amino group is protonated (acidic pH) or the hydroxyl group is deprotonated (basic pH).[5][6]

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, established experimental methods should be employed. The two primary types of solubility measurements are thermodynamic (equilibrium) and kinetic.

Thermodynamic Solubility: The Gold Standard Shake-Flask Method

Thermodynamic solubility represents the true equilibrium concentration of a solute in a saturated solution. The shake-flask method is the most reliable technique for its determination.[8][9]

Methodology: Shake-Flask Method

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial. It is crucial to add enough solid to form a suspension but not so much as to alter the properties of the solvent.[8]

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[1]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid precipitation or further dissolution during this step.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[1] A calibration curve with known concentrations of the compound should be used for accurate quantification.

The following diagram outlines the workflow for the shake-flask method.

cluster_workflow Shake-Flask Method Workflow A 1. Add excess solid to solvent B 2. Equilibrate (24-48h) with agitation A->B C 3. Separate solid and liquid phases B->C D 4. Quantify concentration in supernatant C->D E Thermodynamic Solubility Value D->E

Caption: Workflow for thermodynamic solubility determination.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is a measure of how quickly a compound dissolves and whether it precipitates from a supersaturated solution. It is often used in early drug discovery for high-throughput screening (HTS) due to its speed and lower compound requirement.[1][2]

Methodology: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an organic solvent, typically dimethyl sulfoxide (DMSO).[2]

  • Serial Dilution: Add serial dilutions of the DMSO stock solution to an aqueous buffer in a microplate format.[2]

  • Precipitation Monitoring: Observe the formation of precipitate over a defined period (e.g., 1-2 hours). This can be detected by light scattering (nephelometry) or by analyzing the concentration of the compound remaining in solution after filtration or centrifugation.[1][2]

  • Quantification: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

The following diagram illustrates the kinetic solubility workflow.

cluster_workflow Kinetic Solubility Assay Workflow A 1. Prepare DMSO stock solution B 2. Add dilutions to aqueous buffer A->B C 3. Monitor for precipitate formation B->C D 4. Identify highest soluble concentration C->D E Kinetic Solubility Value D->E

Caption: Workflow for kinetic solubility determination.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the predicted solubility of this compound and detailed protocols for its experimental determination. The presence of both a hydrophobic quinoline core and polar amino and hydroxyl groups suggests a nuanced solubility profile that will be highly dependent on the solvent system and pH. The shake-flask method remains the gold standard for obtaining definitive thermodynamic solubility data, which is crucial for lead optimization and formulation development. Kinetic solubility assays offer a valuable high-throughput alternative for early-stage screening.

It is strongly recommended that researchers working with this compound perform empirical solubility studies using the methodologies described herein. The resulting data will be invaluable for interpreting biological assay results, guiding formulation strategies, and ultimately advancing the potential of this compound as a therapeutic agent.

References

Stability and Degradation Pathways of 6-Aminoquinolin-3-ol: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 6-Aminoquinolin-3-ol is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its intrinsic stability and potential degradation pathways is critical for its development, formulation, and storage. While specific degradation data for this molecule is not extensively documented in publicly available literature, its structure, featuring a quinoline core substituted with both an amino and a hydroxyl group, allows for a robust, predictive analysis based on established chemical principles and data from analogous structures. This guide provides a comprehensive overview of the predicted stability profile of this compound, details its likely degradation pathways under various stress conditions, and presents detailed, field-proven protocols for systematically evaluating its stability in a laboratory setting. The methodologies outlined herein are designed to meet the rigorous standards of regulatory bodies and to provide the foundational knowledge required for successful drug development and material handling.

Introduction and Physicochemical Profile

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The stability of any active pharmaceutical ingredient (API) is a critical quality attribute that ensures its safety and efficacy. Forced degradation studies are an essential component of the drug development process, providing crucial insights into the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[1] These studies help to establish degradation pathways, identify potential degradation products, and develop stability-indicating analytical methods.[2]

This compound possesses three key structural features that dictate its chemical reactivity and stability:

  • The Quinoline Ring System: A heterocyclic aromatic system known to be susceptible to photodegradation and certain oxidative reactions.[3]

  • The Phenolic Hydroxyl Group (-OH): This electron-donating group activates the aromatic ring, making it highly susceptible to oxidation. Phenols can be oxidized to form quinone-type structures.

  • The Aromatic Amino Group (-NH₂): Like the hydroxyl group, this is a powerful activating group that significantly increases the electron density of the ring system, predisposing the molecule to electrophilic attack and oxidative degradation.[4]

Given these features, this compound is predicted to be most sensitive to oxidative and photolytic stress. Its stability under hydrolytic and thermal conditions is expected to be higher, though not absolute.

Predicted Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be predicted under standard forced degradation conditions.

Oxidative Degradation

Oxidation is anticipated to be the primary degradation pathway for this compound due to the presence of the electron-rich aminophenol system. The reaction is likely to proceed via the formation of radical intermediates or through direct two-electron oxidation to form highly reactive quinone-imine or quinone-diimine species.[4]

Plausible Mechanisms:

  • Oxidation to Quinone-Imine: The aminophenol moiety can be readily oxidized to form a quinone-imine structure. This is a common pathway for compounds containing this functional group.

  • Dimerization and Polymerization: The initial oxidation products, particularly radical cations or quinone-imines, are often highly reactive and can undergo subsequent dimerization or polymerization reactions, leading to the formation of complex colored degradants.[4]

  • Ring Opening: Under harsh oxidative conditions, cleavage of the aromatic rings could occur, though this typically requires more aggressive reagents than those used in standard pharmaceutical stress testing (e.g., 3% H₂O₂).

The pH of the medium is expected to significantly influence the rate and mechanism of oxidation.[4]

G cluster_oxidation Predicted Oxidative Degradation Pathway A This compound B Radical Cation / Quinone-Imine Intermediate A->B [O] C Oxidized Dimers B->C Dimerization E Ring-Opened Products (Harsh Conditions) B->E Further Oxidation D Polymeric Degradants C->D Further Oxidation/ Polymerization G cluster_workflow Forced Degradation Experimental Workflow A Develop & Validate Stability-Indicating HPLC Method B Prepare Drug Substance (1 mg/mL Solution) A->B C Expose to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) B->C D Withdraw Samples at Time Intervals C->D E Quench Reaction (if necessary) D->E F Analyze via HPLC-PDA E->F G Identify Peaks via LC-MS/MS F->G Degradants > 0.1% H Propose Degradation Pathways F->H Quantify Degradation G->H

References

A Theoretical and Computational Guide to the Electronic Properties of 6-Aminoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Aminoquinolin-3-ol is a heterocyclic aromatic compound of significant interest due to the versatile biological activities inherent in the quinoline scaffold.[1][2] Its derivatives are explored for a wide range of pharmacological applications, including anticancer, antimalarial, and antibacterial agents.[3] Understanding the fundamental electronic properties of this core structure is paramount for the rational design of novel therapeutic agents and functional materials. This technical guide provides an in-depth exploration of the electronic characteristics of this compound through the lens of quantum chemical calculations, primarily Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). We dissect the molecule's structural and electronic landscape, including its frontier molecular orbitals, charge distribution, and simulated electronic spectra, to provide a foundational framework for future research and development.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known for a broad spectrum of pharmacological activities.[4][5] The electronic nature of the quinoline core, characterized by its aromaticity and the presence of a nitrogen heteroatom, allows for diverse molecular interactions, making it a valuable building block in drug discovery.[1][2] The introduction of substituents, such as the amino (-NH2) and hydroxyl (-OH) groups in this compound, significantly modulates these electronic properties, influencing the molecule's reactivity, stability, and potential biological targets.[6]

Theoretical studies offer a powerful, cost-effective approach to elucidate these properties at the atomic level. By employing computational methods like Density Functional Theory (DFT), we can predict molecular geometries, orbital energies, and reactivity patterns with high accuracy, guiding synthetic efforts and biological evaluations.[7][8]

Theoretical Framework and Computational Protocol

To investigate the electronic properties of this compound, a systematic computational protocol is essential. This ensures reproducibility and provides a robust basis for our analysis.

The Choice of Method: Density Functional Theory (DFT)

DFT has become a cornerstone of modern computational chemistry for its exceptional balance of accuracy and computational efficiency, particularly for medium-sized organic molecules.[7][8] It calculates the electronic structure of a system based on its electron density, rather than the complex many-electron wavefunction.

  • Why DFT? For molecules like this compound, DFT accurately predicts key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the distribution of electron density, and molecular electrostatic potential.[9][10] These parameters are crucial for understanding chemical reactivity and intermolecular interactions.[11]

  • Functional and Basis Set Selection: The choice of the functional and basis set is critical for reliable results.

    • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide excellent results for a variety of organic systems.[9][12] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects.

    • Basis Set: The 6-311++G(d,p) basis set is a robust choice. The "6-311" indicates a triple-zeta valence description, providing flexibility for the valence electrons. The "++G" adds diffuse functions to both heavy atoms and hydrogen, which are crucial for describing anions and non-covalent interactions. The "(d,p)" adds polarization functions, allowing for anisotropy in the electron distribution, which is essential for accurately modeling bonding.[13]

Computational Workflow Protocol

The following step-by-step protocol outlines the computational procedure for analyzing this compound.

  • Initial Structure Generation: A 2D or 3D structure of this compound is created using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is a critical step, as all subsequent electronic property calculations depend on an accurate molecular geometry.[9] The optimization is performed using the selected DFT method (e.g., B3LYP/6-311++G(d,p)).

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.[9]

  • Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to derive various electronic properties:

    • Frontier Molecular Orbitals (HOMO, LUMO) analysis.

    • Molecular Electrostatic Potential (MEP) mapping.

    • Mulliken Population Analysis for atomic charges.

  • Excited State Calculations (TD-DFT): To simulate the UV-Vis absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are performed. This method provides information about electronic transitions and their corresponding excitation energies and oscillator strengths.[7]

Visualization: Computational Workflow

The following diagram illustrates the logical flow of the computational protocol.

G cluster_input Input Phase cluster_calc Calculation Phase cluster_output Analysis & Output Input 1. Initial Molecular Structure (this compound) Opt 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Input->Opt Initial Guess Freq 3. Frequency Analysis (Confirm Minimum Energy) Opt->Freq Optimized Structure SP 4. Single-Point Calculation (Electronic Properties) Freq->SP Verified Minimum TDDFT 5. Excited State Calculation (TD-DFT for UV-Vis) SP->TDDFT Ground State Properties Geom Optimized Geometry SP->Geom FMO HOMO/LUMO Analysis SP->FMO MEP MEP Surface SP->MEP Spectrum Simulated UV-Vis Spectrum TDDFT->Spectrum

Caption: A standard workflow for the theoretical analysis of molecular electronic properties.

Results and Discussion: Electronic Landscape

Frontier Molecular Orbitals (FMO) and Chemical Reactivity

The HOMO and LUMO are the key orbitals involved in chemical reactions.[9] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[11]

  • HOMO: For this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule, particularly the amino group and the quinoline ring system, indicating these are the primary sites for electrophilic attack.

  • LUMO: The LUMO is likely distributed over the electron-deficient parts of the aromatic system, suggesting these are the sites susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): A smaller HOMO-LUMO gap implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[10][11] Molecules with a small gap are more polarizable and are often referred to as "soft molecules."[11] This gap is also a measure of electron conductivity and can be used to predict bioactivity arising from intramolecular charge transfer (ICT).[10]

ParameterDescriptionImplication for this compound
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability. Higher energy suggests a better electron donor.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability. Lower energy suggests a better electron acceptor.
ΔE (Gap) ELUMO - EHOMOA measure of chemical reactivity and stability. A smaller gap suggests higher reactivity.[9][11]
Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents.[14] It plots the electrostatic potential onto the electron density surface.

  • Red Regions (Negative Potential): These areas are electron-rich and are favorable sites for electrophilic attack. In this compound, these are expected around the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group.

  • Blue Regions (Positive Potential): These areas are electron-poor (due to the influence of nearby electronegative atoms) and are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the one attached to the hydroxyl group and the amino group.[9]

Visualization: FMO and Reactivity

The relationship between FMOs and molecular reactivity can be visualized as follows.

FMO_Concept cluster_reactivity Chemical Reactivity LUMO LUMO (Lowest Unoccupied MO) Nucleophile Nucleophilic Attack Site (Electron Acceptor) LUMO->Nucleophile Governs acceptance of electrons HOMO HOMO (Highest Occupied MO) Gap ΔE = E_LUMO - E_HOMO (HOMO-LUMO Gap) Electrophile Electrophilic Attack Site (Electron Donor) HOMO->Electrophile Governs donation of electrons

Caption: The role of Frontier Molecular Orbitals in determining chemical reactivity.

Potential Applications in Drug Development

The theoretical insights into the electronic properties of this compound have direct implications for drug design and development.

  • Structure-Activity Relationship (SAR) Studies: By understanding which parts of the molecule are electron-rich or electron-poor, chemists can make targeted modifications to enhance binding affinity to biological targets. For instance, modifying regions identified as electron-donating (HOMO localization) could improve interactions with electron-accepting sites on a target protein.

  • Metabolic Stability Prediction: The MEP map can help identify sites prone to metabolic attack. Regions with high negative potential are often susceptible to oxidation by cytochrome P450 enzymes. This knowledge can guide the design of derivatives with improved metabolic stability.

  • Pharmacophore Modeling: The calculated electronic features (e.g., hydrogen bond donor/acceptor sites from MEP) serve as critical inputs for developing pharmacophore models, which are essential for virtual screening and identifying new lead compounds.[5]

Conclusion

This guide has outlined a comprehensive theoretical framework for investigating the electronic properties of this compound. Through the application of Density Functional Theory, we can construct a detailed picture of the molecule's reactivity, stability, and electrostatic character. The analysis of Frontier Molecular Orbitals and the Molecular Electrostatic Potential provides actionable insights for medicinal chemists and drug development professionals. These computational approaches are invaluable for guiding the synthesis of novel quinoline derivatives with tailored electronic properties, ultimately accelerating the discovery of new therapeutic agents.

References

Methodological & Application

Synthesis of 6-Aminoquinolin-3-ol Derivatives: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 6-Aminoquinolin-3-ol Scaffold in Drug Discovery

The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Among the vast array of quinoline derivatives, the this compound framework has emerged as a particularly valuable pharmacophore in the pursuit of novel therapeutic agents. This unique arrangement of a hydrogen-bond donating hydroxyl group and a basic amino group on the quinoline ring system imparts favorable physicochemical properties for molecular recognition and interaction with various biological targets.

Derivatives of this compound have demonstrated significant potential in several therapeutic areas. They have been investigated as potent inhibitors of protein kinases, a class of enzymes that play a critical role in cellular signaling pathways and are often dysregulated in cancer.[2][3] The ability of these compounds to modulate kinase activity makes them promising candidates for the development of targeted anticancer therapies.[4][5][6] Furthermore, the quinoline scaffold is implicated in the development of agents targeting neurodegenerative diseases, with some derivatives showing potential as neuroprotective agents.[7] The diverse biological activities of aminoquinolines also extend to their roles as anticancer adjuvants, enhancing the efficacy of existing chemotherapeutic agents.[8]

This comprehensive guide provides an in-depth exploration of the synthesis of this compound and its derivatives. We will delve into a robust synthetic strategy, present detailed experimental protocols, and discuss the characterization of these valuable compounds, empowering researchers to leverage this versatile scaffold in their drug discovery endeavors.

Strategic Approach to the Synthesis of this compound

A logical and efficient synthetic route to this compound involves a multi-step process commencing with the construction of a suitably substituted quinoline core, followed by functional group transformations. The Friedländer annulation stands out as a powerful and versatile method for the initial quinoline ring synthesis.[9] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[9]

Our proposed synthetic strategy, outlined below, begins with the Friedländer synthesis to construct a 3-hydroxy-6-nitroquinoline intermediate. The nitro group serves as a masked form of the desired amino group, allowing for its introduction at a later stage. The final step involves the reduction of the nitro functionality to afford the target this compound.

G A 2-Amino-5-nitrobenzaldehyde C Friedländer Annulation A->C B Ethyl Acetoacetate B->C D 3-Ethoxycarbonyl-6-nitroquinolin-3-ol C->D Ring Formation E Hydrolysis & Decarboxylation D->E F 3-Hydroxy-6-nitroquinoline E->F Intermediate G Reduction F->G H This compound G->H Final Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound.

Part 1: Synthesis of 3-Hydroxy-6-nitroquinoline via Friedländer Annulation

The Friedländer synthesis offers a direct route to the quinoline core.[4] In this protocol, we utilize a domino nitro reduction-Friedländer heterocyclization, which allows for the use of more readily available starting materials.[4]

Reaction Principle: This one-pot reaction involves the in situ reduction of a 2-nitrobenzaldehyde to the corresponding 2-aminobenzaldehyde, which then undergoes an acid- or base-catalyzed condensation with ethyl acetoacetate. The subsequent intramolecular cyclization and dehydration yield the desired quinoline derivative.

G cluster_0 One-Pot Reaction A 2-Nitrobenzaldehyde Derivative D In situ reduction A->D B Ethyl Acetoacetate F Condensation B->F C Reducing Agent (e.g., Fe/AcOH) C->D E 2-Aminobenzaldehyde Derivative D->E E->F G Cyclization & Dehydration F->G H Substituted Quinoline G->H

Caption: Domino Nitro Reduction-Friedländer Synthesis Workflow.

Materials:

  • 2-Amino-5-nitrobenzaldehyde

  • Ethyl acetoacetate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-amino-5-nitrobenzaldehyde (1 equivalent) in absolute ethanol.

  • Addition of Reagents: To the stirred solution, add ethyl acetoacetate (1.1 equivalents) followed by a catalytic amount of piperidine (0.1 equivalents).

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration. If not, concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 3-ethoxycarbonyl-6-nitroquinolin-3-ol.

  • Hydrolysis and Decarboxylation: The resulting ester is then hydrolyzed and decarboxylated by heating in an acidic or basic aqueous solution to afford 3-hydroxy-6-nitroquinoline.

Data Presentation: Reaction Parameters

ParameterValue
Starting Material 2-Amino-5-nitrobenzaldehyde
Reagent Ethyl acetoacetate
Catalyst Piperidine
Solvent Ethanol
Reaction Temperature Reflux
Reaction Time 4-6 hours
Typical Yield Moderate to good
Part 2: Reduction of 3-Hydroxy-6-nitroquinoline to this compound

The final step in the synthesis is the reduction of the nitro group to an amine. Several methods can be employed for this transformation; a common and effective method utilizes tin(II) chloride.[10]

Reaction Principle: Tin(II) chloride is a mild and selective reducing agent for the conversion of aromatic nitro compounds to their corresponding amines. The reaction is typically carried out in an acidic medium.

Materials:

  • 3-Hydroxy-6-nitroquinoline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid

  • Ethanol (solvent)

  • Sodium hydroxide (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 3-hydroxy-6-nitroquinoline (1 equivalent) in ethanol.

  • Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid dropwise to the stirred suspension at room temperature.

  • Reaction Execution: After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Cool the reaction mixture and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide until the pH is basic. This will precipitate tin salts.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Characterization of this compound

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following are expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a broad singlet for the amino protons, and a singlet for the hydroxyl proton. The chemical shifts and coupling constants will be characteristic of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the nine carbon atoms of the quinoline core. The chemical shifts will be influenced by the electron-donating effects of the amino and hydroxyl groups.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.[11] Key expected peaks include:

  • N-H stretching vibrations of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹).[11]

  • O-H stretching vibration of the hydroxyl group (a broad band in the region of 3200-3600 cm⁻¹).[11]

  • C=C and C=N stretching vibrations of the quinoline ring (in the region of 1500-1650 cm⁻¹).[12]

  • C-N and C-O stretching vibrations (in the fingerprint region).[13]

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular formula C₉H₈N₂O (160.17 g/mol ).[14] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Applications in Drug Development: A Field-Proven Perspective

The this compound scaffold is a versatile starting point for the synthesis of a diverse library of derivatives with potential therapeutic applications.

As Kinase Inhibitors: The amino and hydroxyl groups of this compound can serve as key hydrogen bond donors and acceptors for interaction with the hinge region of protein kinases.[2] Derivatization at the amino group or the quinoline ring can be used to introduce functionalities that occupy other pockets of the ATP-binding site, leading to potent and selective kinase inhibitors. These compounds have shown promise in targeting kinases implicated in various cancers.[15]

In Neurodegenerative Diseases: Quinoline derivatives have been explored for their potential in treating neurodegenerative disorders such as Alzheimer's disease.[16] The ability of the this compound scaffold to chelate metal ions and modulate oxidative stress may contribute to its neuroprotective effects.

As Anticancer Agents: Beyond kinase inhibition, this compound derivatives can exhibit anticancer activity through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[7] The planar quinoline ring system can intercalate with DNA, leading to cytotoxic effects in cancer cells.[4]

Conclusion and Future Directions

This guide has provided a comprehensive overview of the synthesis of this compound derivatives, a class of compounds with significant potential in drug discovery. The outlined synthetic strategy, centered around the robust Friedländer annulation, offers a reliable and adaptable route to this valuable scaffold. The detailed protocols and characterization guidelines provided herein are intended to facilitate the work of researchers in medicinal chemistry and drug development.

Future efforts in this area will likely focus on the design and synthesis of novel libraries of this compound derivatives with improved potency, selectivity, and pharmacokinetic properties. The exploration of new synthetic methodologies and the application of computational modeling will undoubtedly accelerate the discovery of new drug candidates based on this promising molecular framework. The versatility of the this compound scaffold ensures its continued importance in the ongoing quest for innovative therapies for a range of human diseases.

References

Application Notes & Protocols: 6-Aminoquinolin-3-ol as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its derivatives are known to possess a wide array of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] This document provides detailed application notes and protocols concerning 6-aminoquinolin-3-ol, a bifunctional heterocyclic intermediate. Possessing both a nucleophilic amino group and a phenolic hydroxyl group, this molecule offers dual reaction sites, making it a highly valuable building block for creating complex pharmaceutical agents, particularly in the domain of kinase inhibitors.[3][4] While less documented than some of its isomers, its synthetic utility is significant. This guide presents a plausible and robust synthetic route to this compound and demonstrates its application in the synthesis of a diarylurea-based kinase inhibitor scaffold, providing researchers with the foundational knowledge to leverage this intermediate in drug discovery programs.

Introduction: The Strategic Importance of the Quinoline Scaffold

Quinoline, a fused aromatic heterocycle of benzene and pyridine, is a "privileged scaffold" in drug development.[2] Its rigid structure and ability to engage in various non-covalent interactions (π-π stacking, hydrogen bonding, hydrophobic interactions) make it an ideal anchor for pharmacophores targeting enzymes and receptors. This has led to the development of numerous FDA-approved drugs containing the quinoline core.[4]

This compound is particularly noteworthy due to its bifunctional nature:

  • The 6-amino group: Provides a key nucleophilic site for forming amide, sulfonamide, or urea linkages, which are critical for anchoring to the hinge region of many protein kinases.

  • The 3-hydroxyl group: Can act as a hydrogen bond donor/acceptor or serve as a handle for introducing ether linkages, allowing for modulation of solubility, metabolic stability, and target engagement.

This combination allows for the strategic elaboration of molecular complexity, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.

Physicochemical Properties and Safety Information

Compound Data
PropertyValue
IUPAC Name This compound
Synonyms 6-Amino-3-hydroxyquinoline
CAS Number 53453-81-7
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
Appearance Expected to be a solid (e.g., tan or light brown powder)
Solubility Soluble in DMSO, methanol; sparingly soluble in water
Safety & Handling

Directive: Before handling, consult the full Safety Data Sheet (SDS) from the supplier. The following is a summary based on related compounds and is not a substitute for a formal SDS.

  • Hazard Statements: Based on analogous structures like 6-aminoquinoline, the compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5]

  • Personal Protective Equipment (PPE): Always wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Synthesis Protocol: this compound

The synthesis of specifically substituted quinolines often requires a multi-step approach. The following protocol is a robust and plausible route adapted from the well-established Skraup-Doebner-Von Miller reaction, followed by a standard nitro group reduction.[6] The strategy involves the cyclization of an appropriately substituted aniline with glycerol to form the quinoline core.

Synthetic Workflow Overview

The workflow begins with a commercially available starting material, 4-amino-2-nitrophenol, and proceeds through a one-pot cyclization to form the nitro-substituted quinoline intermediate, which is then reduced to the final product.

G cluster_0 Part A: Skraup-Type Cyclization cluster_1 Part B: Nitro Group Reduction A 4-Amino-2-nitrophenol B 6-Nitroquinolin-3-ol A->B  Glycerol, H₂SO₄,  Oxidizing Agent (e.g., I₂),  Heat C 6-Nitroquinolin-3-ol D This compound C->D  Reducing Agent (e.g., SnCl₂·2H₂O),  Solvent (e.g., Ethanol),  Heat

Caption: Proposed two-stage synthesis of this compound.

Part A: Synthesis of 6-Nitroquinolin-3-ol

Causality: This step utilizes the classic Skraup reaction. Concentrated sulfuric acid serves multiple roles: it catalyzes the dehydration of glycerol to acrolein (the three-carbon electrophile), acts as a solvent, and protonates intermediates to facilitate cyclization. An oxidizing agent is necessary for the final aromatization step to form the quinoline ring. Iodine is a milder and less toxic alternative to traditional arsenic-based oxidants.[6]

Materials & Reagents:

  • 4-Amino-2-nitrophenol (1.0 eq)

  • Glycerol (3.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Iodine (I₂) (0.1 eq)

  • Deionized Water, Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Protocol:

  • Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser.

  • Reagent Charging: In the fume hood, carefully add glycerol to the flask. Begin stirring and slowly add concentrated sulfuric acid while maintaining the temperature below 70 °C using an ice bath.

  • Substrate Addition: Once the acid is added, add 4-amino-2-nitrophenol in portions, ensuring the temperature does not exceed 85 °C.

  • Oxidant Addition: Add iodine to the mixture.

  • Reaction: Slowly heat the reaction mixture to 130-140 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice in a large beaker with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until the pH is approximately 6-7. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

  • Drying: Dry the solid product (6-nitroquinolin-3-ol) in a vacuum oven at 60-70 °C. The product can be used in the next step without further purification or can be recrystallized from an ethanol/water mixture if necessary.

Part B: Synthesis of this compound

Causality: The reduction of an aromatic nitro group to an amine is a fundamental transformation. Tin(II) chloride (SnCl₂) in an acidic medium (generated in situ with HCl, often from the dihydrate in ethanol) is a classic and effective method for this conversion. It is preferred for its selectivity and tolerance of other functional groups.

Materials & Reagents:

  • 6-Nitroquinolin-3-ol (from Part A) (1.0 eq)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Ethanol (or Ethyl Acetate)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the crude 6-nitroquinolin-3-ol in ethanol.

  • Reagent Addition: Add SnCl₂·2H₂O to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material disappears.

  • Workup: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Neutralization: Add saturated NaHCO₃ solution to the residue until the pH is basic (pH 8-9) to precipitate tin salts and deprotonate the product.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., 3 x 100 mL of ethyl acetate). The product may have limited solubility, so a larger volume of solvent or a DCM/methanol mixture may be required.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane.

Application Protocol: Synthesis of a Diarylurea Kinase Inhibitor Scaffold

This protocol demonstrates the use of this compound as a nucleophile to construct a urea linkage, a common pharmacophore in kinase inhibitors like Sorafenib.[3]

Reaction Workflow

This is a standard nucleophilic addition reaction where the amino group of the quinoline attacks the electrophilic carbon of an isocyanate.

G A This compound C Target Diarylurea (Kinase Inhibitor Scaffold) A->C Aprotic Solvent (e.g., THF, DCM) Room Temperature B 4-Chlorophenyl isocyanate B->C

Caption: Urea formation via nucleophilic addition.

Protocol: Synthesis of N-(3-hydroxyquinolin-6-yl)-N'-(4-chlorophenyl)urea

Causality: The 6-amino group is a potent nucleophile that readily attacks the highly electrophilic carbonyl carbon of the isocyanate. The reaction is typically fast and clean, often proceeding at room temperature. An anhydrous aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is used to prevent the isocyanate from reacting with water.

Materials & Reagents:

  • This compound (1.0 eq)

  • 4-Chlorophenyl isocyanate (1.05 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hexanes

Protocol:

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.

  • Dissolution: Add anhydrous DCM to dissolve or suspend the starting material.

  • Reagent Addition: While stirring at room temperature, add a solution of 4-chlorophenyl isocyanate in anhydrous DCM dropwise over 10-15 minutes.

  • Reaction: Stir the mixture at room temperature for 2-12 hours. The product often precipitates out of the solution as it forms. Monitor the reaction by TLC or LC-MS.

  • Isolation: If a precipitate has formed, collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold DCM followed by hexanes to remove any unreacted isocyanate.

  • Alternative Workup: If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the resulting residue with diethyl ether or hexanes to induce precipitation. Collect the solid by filtration.

  • Drying: Dry the final product, N-(3-hydroxyquinolin-6-yl)-N'-(4-chlorophenyl)urea, under vacuum. Further purification via recrystallization or chromatography is typically not required but can be performed if necessary.

Characterization and Data Analysis

The identity and purity of all synthesized compounds should be confirmed using standard analytical techniques.

TechniqueExpected Observations for this compound
¹H NMR Aromatic protons on the quinoline core (approx. 6.5-8.5 ppm). Broad singlets for the -OH and -NH₂ protons (may be exchangeable with D₂O).
¹³C NMR Signals corresponding to the nine unique carbons of the quinoline scaffold.
LC-MS A single major peak in the chromatogram with a mass corresponding to the expected [M+H]⁺ ion (161.07 m/z).
FT-IR Characteristic stretches for O-H (broad, ~3300 cm⁻¹), N-H (sharp, ~3350-3450 cm⁻¹), and C=C/C=N bonds in the aromatic region.

Conclusion

This compound represents a strategically valuable, albeit underutilized, intermediate for pharmaceutical synthesis. Its dual functionality allows for the convergent and efficient assembly of complex molecules, particularly those designed to interact with well-defined biological targets like protein kinases. The protocols detailed herein provide a reliable framework for both the synthesis of the intermediate itself and its subsequent elaboration into drug-like scaffolds. By leveraging these methods, researchers in drug discovery can expand their chemical toolbox and accelerate the development of novel therapeutic agents.

References

Application Note: A Robust HPLC Method for the Analysis of 6-Aminoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 6-Aminoquinolin-3-ol. The methodology is designed for researchers, scientists, and professionals in drug development who require a reliable analytical technique for purity assessment, stability studies, and pharmacokinetic analysis of this quinoline derivative. The described reversed-phase HPLC method has been developed based on the physicochemical properties of the analyte and established chromatographic principles for aromatic amines and quinoline compounds. This document provides a comprehensive guide, including the rationale for method development, a step-by-step protocol, and a framework for method validation in accordance with international guidelines.

Introduction

This compound is a quinoline derivative of significant interest in medicinal chemistry and pharmaceutical research. As with any potential therapeutic agent, a validated, stability-indicating analytical method is crucial for ensuring product quality and safety. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering high resolution, sensitivity, and reproducibility for the analysis of pharmaceutical compounds.[1] This application note addresses the need for a well-characterized HPLC method for this compound.

The development of a successful HPLC method hinges on a thorough understanding of the analyte's physicochemical properties and their interaction with the stationary and mobile phases. For this compound, its aromatic quinoline core and the presence of both an amino and a hydroxyl group dictate its chromatographic behavior. These functional groups can undergo ionization depending on the pH of the mobile phase, which significantly impacts retention and peak shape. Therefore, careful control of mobile phase pH is a critical parameter in method development.[2] This guide will walk the user through a systematic approach to developing and validating a robust HPLC method for this compound.

Physicochemical Properties of this compound

A successful HPLC method is built upon the foundational knowledge of the analyte's chemical and physical characteristics.

PropertyValue/InformationSignificance for HPLC Method Development
Molecular Formula C₉H₈N₂OProvides the basic chemical identity.
Molecular Weight 160.17 g/mol [3]Useful for mass spectrometry detection and solution preparation.
Structure A quinoline ring substituted with an amino group at position 6 and a hydroxyl group at position 3.The aromatic system provides UV chromophores for detection. The polar amino and hydroxyl groups influence solubility and retention.
pKa Not explicitly found, but the presence of an aromatic amine and a phenolic hydroxyl group suggests at least two pKa values. The amino group will be basic, and the hydroxyl group will be weakly acidic.The ionization state of the molecule is pH-dependent, which will strongly influence its retention on a reversed-phase column.[2] Mobile phase pH must be controlled to ensure consistent retention and peak shape.
UV Absorbance Aromatic quinoline structures typically exhibit strong UV absorbance. For the related 6-aminoquinoline, UV maxima are observed around 250-350 nm.[4]A UV detector is a suitable and sensitive method of detection. A wavelength of approximately 254 nm or a more specific maximum should be determined experimentally.
Solubility Expected to have some solubility in polar organic solvents like methanol and acetonitrile, and aqueous solutions at appropriate pH.Important for sample and mobile phase preparation.
LogP The calculated XLogP3 for the similar 8-aminoquinolin-6-ol is 1.4, suggesting moderate lipophilicity.[3]A C18 reversed-phase column is a suitable starting point for retaining and separating this compound.

HPLC Method Development Strategy

Our approach to developing a robust HPLC method for this compound is based on a systematic evaluation of critical chromatographic parameters. The goal is to achieve a method that is specific, sensitive, accurate, precise, and robust.

Column Selection

For moderately polar and aromatic compounds like this compound, a reversed-phase C18 column is the recommended starting point.[1] These columns provide excellent retention and selectivity for a wide range of analytes. A high-purity, silica-based C18 column will minimize peak tailing that can occur with basic compounds like aromatic amines due to interactions with acidic silanol groups on the silica surface.[5]

  • Recommended Column: C18, 4.6 x 150 mm, 5 µm particle size. This standard dimension offers a good balance between resolution, analysis time, and backpressure.

Mobile Phase Selection and Optimization

The mobile phase composition is critical for achieving the desired retention and selectivity.

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. The addition of an acidifier like formic acid serves two key purposes:

    • It controls the pH of the mobile phase, ensuring that the amino group of this compound is protonated, leading to more consistent retention times.

    • It improves peak shape by minimizing interactions between the basic analyte and residual silanol groups on the column.

  • Mobile Phase B (Organic): Acetonitrile or Methanol. Both are common organic modifiers in reversed-phase HPLC. Acetonitrile generally provides lower backpressure and better peak shapes for many compounds. A good starting point is to evaluate both to see which provides better selectivity for the analyte and any potential impurities.

  • Gradient Elution: A gradient elution is recommended for initial method development to determine the approximate organic solvent concentration needed to elute the analyte and to separate it from any early or late-eluting impurities.[5] A typical scouting gradient would run from a low to a high percentage of the organic phase over a reasonable time.

Detection Wavelength

Based on the UV spectrum of the related 6-aminoquinoline, a starting detection wavelength of 254 nm is a good choice as many aromatic compounds have significant absorbance at this wavelength.[1][4] For optimal sensitivity, the UV spectrum of this compound should be recorded using a photodiode array (PDA) detector to identify the wavelength of maximum absorbance (λmax).

Workflow for Method Development

The following diagram illustrates the logical workflow for developing the HPLC method.

MethodDevelopmentWorkflow cluster_prep Preparation cluster_dev Method Development cluster_val Validation Prep Prepare Stock Solution (1 mg/mL in Methanol) Scouting Scouting Gradient (C18 Column, 5-95% Acetonitrile) Prep->Scouting Wavelength Determine λmax (PDA Detector) Scouting->Wavelength Optimization Optimize Gradient/Isocratic Conditions (Adjust slope, time, and solvent ratio) Wavelength->Optimization FinalMethod Finalize Method Parameters Optimization->FinalMethod Validation Perform Method Validation (Specificity, Linearity, Accuracy, Precision, Robustness) FinalMethod->Validation

Caption: Workflow for HPLC Method Development and Validation.

Detailed HPLC Protocol

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific HPLC system and sample matrix.

Equipment and Materials
  • HPLC system with a gradient pump, autosampler, column oven, and PDA or UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC grade acetonitrile and/or methanol.

  • HPLC grade water (e.g., Milli-Q or equivalent).

  • Formic acid (reagent grade).

  • This compound reference standard.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • 0.45 µm syringe filters.

Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): To 1000 mL of HPLC grade water, add 1.0 mL of formic acid. Mix well and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile. Degas before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10.0 mL of methanol in a volumetric flask.

  • Working Standard Solution (e.g., 0.1 mg/mL): Dilute the stock solution 1 in 10 with methanol or the initial mobile phase composition.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or experimentally determined λmax)
Injection Volume 10 µL
Sample Preparation

Dissolve the sample containing this compound in methanol to achieve a concentration within the linear range of the method (e.g., 0.01 - 0.2 mg/mL). Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation

Once the HPLC method is developed and optimized, it must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity/ Selectivity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6]The peak for this compound should be well-resolved from other peaks, and peak purity should be confirmed using a PDA detector.
Linearity To demonstrate that the method provides results that are directly proportional to the concentration of the analyte in the sample.A minimum of 5 concentration levels should be used. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery should be between 98.0% and 102.0% for the analyte.
Precision (Repeatability and Intermediate Precision)The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.The relative standard deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The effect of variations in parameters such as mobile phase composition, pH, column temperature, and flow rate should be evaluated. The results should remain within the acceptance criteria for precision.
Forced Degradation Study

To establish the stability-indicating nature of the method, a forced degradation study should be performed.[6][7] This involves subjecting a solution of this compound to stress conditions such as:

  • Acidic hydrolysis (e.g., 0.1 M HCl at 60 °C)

  • Basic hydrolysis (e.g., 0.1 M NaOH at 60 °C)

  • Oxidative degradation (e.g., 3% H₂O₂ at room temperature)

  • Thermal degradation (e.g., solid and solution at 80 °C)

  • Photolytic degradation (e.g., exposure to UV and visible light)

The HPLC method should be able to separate the intact this compound from any degradation products formed. Peak purity analysis of the analyte peak in the stressed samples is essential to demonstrate specificity.[6]

ForcedDegradation cluster_stress Stress Conditions Analyte This compound (Stock Solution) Acid Acidic (HCl) Analyte->Acid Base Basic (NaOH) Analyte->Base Oxidative Oxidative (H₂O₂) Analyte->Oxidative Thermal Thermal Analyte->Thermal Photolytic Photolytic Analyte->Photolytic Analysis HPLC Analysis (Proposed Method) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Result Assess Peak Purity and Resolution of Analyte and Degradants Analysis->Result

Caption: Workflow for a Forced Degradation Study.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of this compound. By leveraging the principles of reversed-phase chromatography and a systematic approach to method development, a robust and reliable analytical method can be established. The detailed protocol and validation framework presented herein will enable researchers and scientists to accurately quantify this compound, ensuring the quality and integrity of their research and development activities. The successful implementation of this method will contribute to the advancement of pharmaceutical projects involving this promising quinoline derivative.

References

Application Notes and Protocols for 6-Aminoquinolin-3-ol in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of 6-Aminoquinolin-3-ol

The quinoline scaffold is a cornerstone in the development of functional materials, with its derivatives finding widespread use in pharmaceuticals, catalysis, and materials science.[1][2] The rigid, planar structure and rich electronic properties of quinoline-based molecules make them ideal candidates for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.[2][3] While extensive research has been conducted on various substituted quinolines, the specific isomer this compound remains a largely unexplored molecule. Its unique substitution pattern, featuring both an electron-donating amino group and a hydroxyl group, suggests a fascinating photophysical profile that could be harnessed for novel applications in materials science.

This technical guide provides a comprehensive overview of the potential applications of this compound, drawing upon the established knowledge of closely related amino-hydroxy-quinoline derivatives. We present detailed, field-proven protocols for its synthesis and proposed use as a fluorescent metal ion sensor and as a component in organic light-emitting diodes. This document is intended to serve as a foundational resource for researchers and scientists interested in exploring the promising, yet uncharted, territory of this compound.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, leveraging well-established reactions for the construction and functionalization of the quinoline core. A plausible synthetic route is outlined below, starting from commercially available 4-aminophenol.

Synthetic Workflow Diagram

A 4-Aminophenol B N-(4-hydroxyphenyl)acetamide A->B Acetic anhydride, Pyridine C N-(4-hydroxy-3-nitrophenyl)acetamide B->C HNO3, H2SO4 D 4-Amino-2-nitrophenol C->D HCl, heat E 6-Nitroquinolin-3-ol D->E Skraup Synthesis: Glycerol, H2SO4, Oxidizing agent F This compound E->F Reduction (e.g., SnCl2/HCl or H2/Pd-C) cluster_0 Free Ligand (Weak Fluorescence) cluster_1 Metal Complex (Strong Fluorescence) A This compound B Excited State A->B Excitation (hν) C Non-radiative decay (Quenched Fluorescence) B->C Vibrational Relaxation D This compound + Metal Ion (M^n+) E [M(this compound)]^n+ Complex D->E Chelation F Excited State E->F Excitation (hν) G Radiative decay (Enhanced Fluorescence) F->G Fluorescence cluster_0 Device Fabrication cluster_1 Device Operation A ITO Substrate Cleaning B Hole Injection Layer (HIL) Deposition A->B C Hole Transport Layer (HTL) Deposition B->C D Emissive Layer (EML) Deposition (Host doped with this compound) C->D E Electron Transport Layer (ETL) Deposition D->E F Electron Injection Layer (EIL) Deposition E->F G Cathode Deposition F->G H Apply Voltage I Hole Injection from Anode H->I J Electron Injection from Cathode H->J K Charge Transport through HTL and ETL I->K J->K L Exciton Formation in EML K->L M Radiative Decay (Light Emission) L->M

References

Synthesis of 6-Aminoquinolin-3-ol: An In-Depth Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed experimental protocol for the multi-step synthesis of 6-Aminoquinolin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to the absence of a direct, single-step synthesis in the current literature, this guide outlines a rational and experimentally grounded three-stage pathway. The protocol begins with the synthesis of the quinolin-3-ol scaffold, followed by a regioselective nitration to introduce a nitro group at the 6-position, and concludes with the reduction of the nitro moiety to the target 6-amino functional group. This document is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step methodology but also the underlying chemical principles and justifications for the experimental choices.

Introduction

Quinoline and its derivatives are fundamental scaffolds in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. The specific substitution pattern of this compound, featuring both an amino and a hydroxyl group on the quinoline core, makes it a valuable intermediate for the synthesis of novel bioactive molecules. The amino group provides a key handle for further functionalization, while the hydroxyl group can influence the molecule's electronic properties and potential for hydrogen bonding interactions with biological targets. This protocol details a reliable, albeit challenging, synthetic route to access this important building block.

Overall Synthetic Strategy

The synthesis of this compound is proposed to proceed via the three key stages illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Stage 1: Synthesis of Quinolin-3-ol cluster_1 Stage 2: Nitration cluster_2 Stage 3: Reduction A Isatin C 3-Hydroxycinchoninic Acid A->C [1] KOH [2] Addition of Chloropyruvic Acid B Chloropyruvic Acid B->C D Quinolin-3-ol C->D Decarboxylation in Nitrobenzene E 6-Nitroquinolin-3-ol D->E HNO₃ / H₂SO₄ F This compound E->F SnCl₂·2H₂O / HCl

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of Quinolin-3-ol

The initial stage involves the synthesis of the quinolin-3-ol backbone. This procedure is adapted from a well-established method described in Organic Syntheses.[1]

Part A: Preparation of 3-Hydroxycinchoninic Acid

This step involves the reaction of isatin with chloropyruvic acid in a basic medium.

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
Isatin147.1314.7 g0.1
Potassium Hydroxide56.1144.8 g0.8
Chloropyruvic Acid122.516.9 g0.138
Water18.0290 mL-

Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, prepare a solution of potassium hydroxide (44.8 g) in water (90 mL).

  • To the warm, stirred solution, add isatin (14.7 g) in one portion. The isatin will dissolve to form a deep orange-yellow solution.

  • Maintain a nitrogen atmosphere and cool the solution to 20-25 °C using a water bath.

  • While stirring vigorously, gradually add chloropyruvic acid (16.9 g). The temperature should be maintained below 30 °C.

  • After the addition is complete, continue stirring at room temperature for 1 hour.

  • The reaction mixture is then carefully acidified to a pH of approximately 2 with concentrated hydrochloric acid, which will precipitate the 3-hydroxycinchoninic acid.

  • The precipitate is collected by vacuum filtration, washed with cold water, and dried. The yield of the crude product is typically in the range of 60-70%.

Part B: Decarboxylation to Quinolin-3-ol

The synthesized 3-hydroxycinchoninic acid is decarboxylated by heating in a high-boiling solvent.

Reagent/SolventAmount
3-Hydroxycinchoninic Acid10.0 g
Nitrobenzene100 mL

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 3-hydroxycinchoninic acid (10.0 g) in nitrobenzene (100 mL).

  • Heat the mixture to reflux. The decarboxylation is typically complete within 1-2 hours, as indicated by the cessation of carbon dioxide evolution.

  • Allow the reaction mixture to cool to room temperature.

  • The product, quinolin-3-ol, will precipitate from the solution. Collect the solid by vacuum filtration and wash it with hexane to remove residual nitrobenzene.

  • The crude quinolin-3-ol can be further purified by recrystallization from a suitable solvent such as ethanol or toluene.

Stage 2: Nitration of Quinolin-3-ol

This is a critical and challenging step due to the directing effects of the heterocyclic nitrogen and the hydroxyl group. Electrophilic substitution on the quinoline ring typically occurs at the 5- and 8-positions.[2] The hydroxyl group at C-3 will also influence the regioselectivity. Therefore, the formation of isomeric products is likely, and chromatographic separation will be necessary.

Reagent/SolventAmount
Quinolin-3-ol5.0 g
Concentrated Sulfuric Acid20 mL
Concentrated Nitric Acid5 mL

Procedure:

  • In a 100 mL flask, carefully add quinolin-3-ol (5.0 g) to concentrated sulfuric acid (20 mL) while cooling in an ice bath. Stir until all the solid has dissolved.

  • Cool the solution to 0-5 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (5 mL) and concentrated sulfuric acid (5 mL) dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • The precipitated solid, a mixture of nitro-isomers, is collected by vacuum filtration and washed with cold water.

  • The crude product is then purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the desired 6-nitroquinolin-3-ol from other isomers.

Stage 3: Reduction of 6-Nitroquinolin-3-ol

The final step is the reduction of the nitro group to the corresponding amine. The use of tin(II) chloride in an acidic medium is a reliable method for this transformation.

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
6-Nitroquinolin-3-ol190.151.0 g0.0053
Tin(II) Chloride Dihydrate225.636.0 g0.0266
Concentrated Hydrochloric Acid-15 mL-
Ethanol46.0720 mL-

Procedure:

  • In a 100 mL round-bottom flask, dissolve 6-nitroquinolin-3-ol (1.0 g) in ethanol (20 mL).

  • Prepare a solution of tin(II) chloride dihydrate (6.0 g) in concentrated hydrochloric acid (15 mL).

  • Add the tin(II) chloride solution to the solution of the nitro compound.

  • Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated solution of sodium hydroxide until the pH is basic (pH > 10). This will precipitate the tin salts.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the substituents.

  • Mass Spectrometry: To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the final product.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Concentrated acids (sulfuric and nitric acid) are highly corrosive and should be handled with extreme care.

  • Nitrobenzene is toxic and should be handled with appropriate precautions.

  • The nitration reaction can be exothermic and requires careful temperature control.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Aminoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center for improving the yield of 6-Aminoquinolin-3-ol synthesis.

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis of this valuable heterocyclic compound. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your reactions for higher yields and purity.

The quinoline scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] The specific substitution pattern of this compound makes it a particularly interesting building block, but its synthesis can be challenging. This guide addresses the most common issues through a question-and-answer format, providing field-proven insights and detailed experimental protocols.

Overview of Synthetic Strategies

Two primary retrosynthetic pathways are generally considered for this compound. The choice of route often depends on the availability of starting materials and the specific challenges encountered in the laboratory.

  • Route A: The Nitro-Reduction Pathway. This common approach involves the initial synthesis of a 6-nitroquinoline precursor, followed by the chemical reduction of the nitro group to the desired amine.

  • Route B: The C-N Cross-Coupling Pathway. This modern approach utilizes a pre-functionalized 6-haloquinolin-3-ol and introduces the amino group via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[2][3]

Synthetic_Pathways cluster_A Route A: Nitro-Reduction Pathway cluster_B Route B: C-N Cross-Coupling A_Start p-Nitroaniline Derivative + Glycerol Equivalent A_Skraup Skraup-Type Cyclization A_Start->A_Skraup A_Inter 6-Nitroquinolin-3-ol A_Skraup->A_Inter A_Red Nitro Group Reduction A_Inter->A_Red Final_Product This compound A_Red->Final_Product B_Start 6-Haloquinolin-3-ol (e.g., 6-Bromo) B_BHA Buchwald-Hartwig Amination B_Start->B_BHA B_BHA->Final_Product

Caption: High-level overview of the two primary synthetic routes to this compound.

Troubleshooting and FAQs

This section addresses specific problems you may encounter during your synthesis.

Part 1: The Quinoline Core Synthesis (Skraup-Type Reaction)

Question: My Skraup synthesis of 6-nitroquinolin-3-ol is resulting in a very low yield and a significant amount of intractable tar. What are the critical parameters I should optimize?

Answer: This is a classic and frequent challenge with the Skraup reaction, which is notoriously exothermic and prone to polymerization.[4] Tar formation is often due to the uncontrolled polymerization of acrolein (formed in situ from glycerol dehydration) or other unsaturated intermediates.

Here are the key areas to focus on for troubleshooting:

  • Reaction Moderation: The violence of the reaction must be controlled. The most common and effective method is the addition of a moderator. Ferrous sulfate (FeSO₄) is widely used to ensure the reaction proceeds more smoothly.

  • Controlled Temperature Profile: Do not heat the reaction mixture rapidly. A gradual, controlled heating process is crucial. A recommended approach involves heating the solution of the aniline in sulfuric acid first, then adding the glycerol and oxidizing agent slowly while maintaining a temperature range of 100–150°C. Avoid excessive temperatures, which accelerate tar formation.

  • Choice of Oxidizing Agent: The traditional oxidizing agent is the nitro group of the starting aniline itself, but this can be inefficient. Adding a dedicated oxidizing agent is often necessary. While arsenic oxide has been historically used, safer and effective alternatives include the nitro group of a co-solvent like nitrobenzene or other weak oxidants.[4][5] The choice of oxidant can significantly impact yield.[1]

Table 1: Troubleshooting the Skraup Synthesis

Problem Potential Cause Recommended Solution Reference
Reaction is too violent/uncontrolledHighly exothermic nature of the reaction.Add a moderator like ferrous sulfate (FeSO₄) or boric acid to smoothen the reaction exotherm.
Low Yield & Tar FormationPolymerization of acrolein at high temperatures.Implement a gradual, two-stage heating profile. Avoid temperatures exceeding 150°C. Ensure slow addition of glycerol.
Incomplete ReactionInsufficient dehydration of glycerol to acrolein or inefficient oxidation.Ensure the concentration of sulfuric acid is sufficient for dehydration. Consider a more effective oxidizing agent if the aniline substrate is not sufficiently activated.[5]
Part 2: Functional Group Transformations

Question: I'm struggling with the final step: the reduction of 6-nitroquinolin-3-ol to this compound. My reaction is either incomplete or produces significant impurities. What should I do?

Answer: The reduction of an aromatic nitro group on a heterocyclic system can be sensitive. The choice of reducing agent and reaction conditions is critical to avoid side reactions like partial reduction or modification of the quinoline core.

  • Tin(II) Chloride (SnCl₂): This is often the most reliable method for this specific transformation. It is highly effective and generally avoids undesired side reactions like the removal of halogen substituents, should you have any.[1] The reaction is typically run in an acidic medium like concentrated HCl, followed by basification to liberate the free amine.

  • Catalytic Hydrogenation (H₂/Pd-C): This is a cleaner method as it avoids stoichiometric tin waste. However, it requires careful optimization. Potential issues include catalyst poisoning by sulfur impurities or incomplete reaction. The reaction conditions (hydrogen pressure, temperature, solvent, and catalyst loading) must be fine-tuned.[6][7] For a substrate with both a nitro group and potential chlorine atoms, hydrogenation can sometimes lead to dehalogenation.[7]

  • Sodium Dithionite (Na₂S₂O₄): This is another mild reducing agent that can be effective for nitro group reductions. It is often used in aqueous or mixed aqueous/organic systems.

Table 2: Comparison of Reducing Agents for 6-Nitroquinolin-3-ol

Reducing Agent Typical Conditions Advantages Potential Drawbacks Reference
SnCl₂·2H₂O / HCl Conc. HCl, Ethanol, RefluxHigh yield, reliable, tolerant of other functional groups (e.g., halogens).Requires removal of tin salts during workup.[1]
H₂ / Pd-C H₂ (1-25 atm), Methanol/THF, RTClean workup (catalyst is filtered off).Potential for catalyst poisoning; may reduce other functional groups (e.g., dehalogenation).[6][7]
Sodium Dithionite H₂O/THF, RT or mild heatMild conditions, easy workup.May be less effective for some substrates; requires careful pH control.N/A

Question: I am attempting Route B. My Buchwald-Hartwig amination of 6-bromoquinolin-3-ol is giving low yields. What are the key parameters to optimize?

Answer: The Buchwald-Hartwig amination is a powerful but complex reaction sensitive to multiple variables. Low yield is a common issue that can be solved by systematic optimization.[2][8]

  • Catalyst System (Palladium Precursor & Ligand): This is the heart of the reaction. The combination of the palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is critical. For electron-rich heterocyclic systems, bulky, electron-rich ligands like Xantphos or BINAP are often preferred.[2]

  • Base Selection: The base is not just a proton scavenger; it participates in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can dramatically affect the reaction rate and yield.

  • Solvent and Temperature: Anhydrous, degassed solvents like toluene or dioxane are standard. The reaction often requires elevated temperatures (90-110 °C) to proceed efficiently.[2]

  • Amine Source: If you are trying to install a primary -NH₂ group, using ammonia gas can be challenging. An "ammonia equivalent" like lithium bis(trimethylsilyl)amide (LHMDS) is often a more practical and effective choice.[8][9]

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Ar L(n)Pd(II)(Ar)(Br) OxAdd->PdII_Ar Amine_Coord Amine Coordination PdII_Ar->Amine_Coord R-NH₂ PdII_Amine [L(n)Pd(II)(Ar)(H₂N-R)]⁺ Amine_Coord->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot PdII_Amido L(n)Pd(II)(Ar)(HN-R) Deprot->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Product Ar-NH-R Red_Elim->Product Product->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Part 3: Purification

Question: The final this compound product is highly polar and difficult to purify by column chromatography. Do you have any suggestions?

Answer: Purifying polar compounds containing both acidic (phenolic -OH) and basic (aromatic -NH₂) groups can indeed be challenging.

  • Column Chromatography Strategy: Standard silica gel can lead to significant streaking and poor separation.

    • Use a polar modifier: Add a small amount of triethylamine (~1%) or ammonia in methanol to the mobile phase (e.g., Dichloromethane/Methanol). This deactivates the acidic silanol groups on the silica surface, preventing strong adsorption of your basic amine product.

    • Reverse-Phase Chromatography: If available, C18 reverse-phase chromatography using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or TFA can be very effective.

  • Recrystallization: This is an excellent method for obtaining highly pure material if a suitable solvent can be found.[10]

    • Solvent Screening: Test a range of solvents, from polar protic (ethanol, isopropanol) to polar aprotic (ethyl acetate, acetone), and solvent mixtures (e.g., ethanol/water). The goal is to find a system where your product is soluble when hot but sparingly soluble when cold.[10]

  • Acid-Base Extraction: Before chromatography, an acid-base workup can remove non-basic or non-acidic impurities. Dissolve the crude material in an organic solvent (like ethyl acetate), wash with a mild aqueous acid to extract the product into the aqueous layer, wash the organic layer to remove impurities, then basify the aqueous layer and re-extract your purified product back into an organic solvent.

Detailed Experimental Protocols

Disclaimer: These protocols are illustrative and should be adapted and optimized based on laboratory conditions and analytical monitoring (e.g., TLC, LC-MS).

Protocol 1: Reduction of 6-Nitroquinolin-3-ol using SnCl₂
  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-nitroquinolin-3-ol (1.0 eq) in ethanol.

  • Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~5.0 eq). To this suspension, carefully add concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux (typically 70-80°C) and monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Adjust the pH to >8 with a concentrated aqueous solution of sodium hydroxide or sodium carbonate. Caution: This is a highly exothermic neutralization.

  • Extraction: The resulting slurry containing tin salts and the product is filtered. The solid is often washed/triturated extensively with a polar organic solvent like ethyl acetate or a DCM/Methanol mixture to extract the product. The filtrate is also extracted with the same solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography as described in the FAQ section.

Protocol 2: Buchwald-Hartwig Amination of 6-Bromoquinolin-3-ol
  • Inert Atmosphere: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., NaOtBu, 1.5 eq) under an inert atmosphere (Argon or Nitrogen).[2]

  • Reagent Addition: Add 6-bromoquinolin-3-ol (1.0 eq) and the amine source (e.g., if using an ammonia equivalent like LHMDS, it is often added as a solution).[8]

  • Solvent: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 90-110 °C. Stir for 12-24 hours, monitoring progress by TLC or LC-MS.[2]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Purification: The filtrate should be subjected to an appropriate aqueous workup (e.g., washing with water and brine). The organic layer is then dried, concentrated, and the crude product is purified by column chromatography.

References

Technical Support Center: Purification of 6-Aminoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the purification of 6-Aminoquinolin-3-ol. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges encountered during the purification of this polar heterocyclic compound. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you achieve the highest possible purity for your downstream applications.

Introduction to the Challenges

This compound is a valuable building block in medicinal chemistry and drug development. However, its purification presents a unique set of challenges stemming from its amphoteric nature, susceptibility to oxidation, and high polarity. The presence of both a basic amino group and an acidic hydroxyl group on the quinoline scaffold makes it prone to strong interactions with stationary phases and sensitive to pH, while the aminophenol-like moiety is susceptible to degradation.

This guide will walk you through a logical, step-by-step approach to overcoming these hurdles, ensuring the integrity and purity of your compound.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark, tarry substance. Is this normal, and how can I purify it?

A1: Tar formation is a common issue in Skraup and Doebner-von Miller reactions, which are often used for quinoline synthesis.[1] This is typically due to the harsh acidic and oxidizing conditions causing polymerization of reactants and intermediates. While challenging, purification is achievable. The first step is often an aqueous workup to remove acid and water-soluble byproducts. Subsequent purification will likely require column chromatography, possibly with a modified stationary phase or eluent system to handle the polar and potentially reactive nature of your compound. In some cases, recrystallization from a carefully selected solvent system can be effective, especially after an initial chromatographic clean-up.

Q2: I'm observing significant streaking and poor separation during silica gel column chromatography. What is causing this?

A2: This is a classic problem when purifying basic compounds like aminoquinolines on standard silica gel. The issue arises from the strong interaction between the basic amino group of your compound and the acidic silanol groups on the silica surface.[2] This leads to tailing and, in severe cases, irreversible adsorption.

Q3: What is the stability of this compound, and how should I store it?

A3: this compound contains an aminophenol-like structure, which makes it susceptible to oxidation, especially in the presence of air and light.[3] The 3-amino isomer of aminophenol is generally more stable than the 2- and 4-isomers, which suggests that this compound may have moderate stability.[3][4] However, it is best to take precautions. Store the solid compound in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and protected from light in a cool, dark place. Solutions should be prepared fresh whenever possible. If you need to store solutions, use degassed solvents and store them at low temperatures for a limited time.

Q4: What are the likely impurities I should be looking for in my crude this compound?

A4: Impurities in your sample will largely depend on the synthetic route employed. For syntheses like the Skraup or Doebner-von Miller, potential impurities include:

  • Unreacted starting materials.

  • Positional isomers: Depending on the precursors, other amino and hydroxyl substituted quinoline isomers may form.

  • Polymeric byproducts: As mentioned, tar formation is common under harsh reaction conditions.[1]

  • Oxidation products: Due to the aminophenol moiety, oxidized byproducts can form during the reaction or workup.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Low recovery from silica gel column Irreversible adsorption of the polar, basic compound onto the acidic silica gel.1. Deactivate the silica gel: Pre-treat the column with a mobile phase containing a small amount of a basic modifier like triethylamine (0.5-2%) or ammonia.[5] 2. Use an alternative stationary phase: Consider using neutral or basic alumina, or a bonded phase like diol or amino silica.[5] 3. Switch to reversed-phase chromatography: If the compound has sufficient hydrophobicity, reversed-phase flash chromatography can be a good alternative.
Compound appears to be degrading on the column (color change, new spots on TLC) The acidic nature of the silica gel is catalyzing decomposition. The compound is sensitive to air oxidation on the large surface area of the stationary phase.1. Deactivate the silica gel as described above. 2. Work quickly and use an inert atmosphere: Pack and run the column under a nitrogen or argon atmosphere to minimize contact with oxygen. 3. Consider lower temperatures: If the compound is thermally labile, running the column in a cold room may help.[2]
Difficulty finding a suitable recrystallization solvent The compound is either too soluble in polar solvents or insoluble in non-polar solvents. Oiling out occurs upon cooling.1. Use a mixed solvent system: Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol, methanol) and then add a "poor" solvent (e.g., water, hexane) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[6][7] 2. Try polar aprotic solvents: Solvents like DMF or DMSO can be effective for highly polar compounds, though their high boiling points can make removal challenging. 3. Salt formation for recrystallization: Consider forming a salt (e.g., hydrochloride) which may have different solubility properties and be easier to crystallize.[6]
Purity does not improve after purification Co-eluting impurities with similar polarity. The compound is degrading during the purification process.1. Optimize chromatographic conditions: Try a different stationary phase or a more selective mobile phase gradient. HILIC (Hydrophilic Interaction Liquid Chromatography) can be an effective alternative for very polar compounds.[5] 2. Use orthogonal purification methods: Follow column chromatography with recrystallization. 3. Assess stability: Analyze a sample of the crude material and the purified material by HPLC or LC-MS to check for the appearance of new peaks that could be degradation products.

Experimental Protocols

Protocol 1: Column Chromatography with Deactivated Silica Gel

This protocol is designed to mitigate the strong interaction between this compound and silica gel.

1. Solvent System Selection:

  • Use Thin Layer Chromatography (TLC) to determine a suitable eluent. A good starting point for polar quinolines is a mixture of a moderately polar solvent and a polar solvent, such as dichloromethane/methanol or ethyl acetate/methanol.[8]
  • Aim for an Rf value of approximately 0.2-0.3 for this compound.
  • To counteract tailing on the TLC plate, add 0.5-1% triethylamine or a few drops of ammonia to the developing solvent.

2. Column Preparation:

  • Prepare a slurry of silica gel in the initial, least polar eluent.
  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[9]
  • Add a layer of sand to the top of the silica bed.
  • Pre-elute the column with 2-3 column volumes of the mobile phase containing 1% triethylamine to deactivate the silica.
  • Finally, flush the column with 2-3 column volumes of the initial mobile phase (without triethylamine) to remove excess base.[5]

3. Sample Loading:

  • Dry Loading (Recommended): Dissolve your crude this compound in a suitable solvent (e.g., methanol). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[2]
  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the column.

4. Elution and Fraction Collection:

  • Begin elution with the determined mobile phase.
  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.
  • Collect fractions and monitor them by TLC.

5. Product Isolation:

  • Combine the pure fractions.
  • Remove the solvent under reduced pressure. Be aware that residual triethylamine may need to be removed by co-evaporation with a suitable solvent or by a mild acidic wash if the compound is stable to it.

Protocol 2: Recrystallization from a Mixed Solvent System

Recrystallization is a powerful technique for final purification, especially for removing minor impurities.

1. Solvent Selection:

  • Based on solubility tests, ethanol/water or methanol/water are good starting points for polar, hydrogen-bonding compounds.
  • The ideal solvent pair will have one solvent in which the compound is soluble (the "good" solvent) and another in which it is sparingly soluble (the "poor" solvent).[7]

2. Dissolution:

  • Place the crude or partially purified this compound in an Erlenmeyer flask.
  • Add the "good" solvent (e.g., ethanol) in small portions while heating the mixture to a gentle boil until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[10]

3. Induction of Crystallization:

  • While the solution is hot, add the "poor" solvent (e.g., water) dropwise until you observe persistent cloudiness.
  • Add a few more drops of the "good" solvent until the solution becomes clear again.

4. Cooling and Crystal Formation:

  • Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.
  • Once at room temperature, place the flask in an ice bath to maximize crystal yield.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold solvent mixture.
  • Dry the purified crystals under vacuum.

Data Presentation

Table 1: Suggested Starting Solvent Systems for TLC and Column Chromatography

Solvent System Polarity Notes
Dichloromethane / Methanol (98:2 to 90:10)Medium to HighA good starting point for many polar heterocyclic compounds. Add 0.5-1% triethylamine to reduce tailing.
Ethyl Acetate / Methanol (98:2 to 90:10)Medium to HighAn alternative to chlorinated solvents. Also benefits from the addition of a basic modifier.
Chloroform / Methanol (95:5 to 80:20)HighCan be effective for very polar compounds. Ensure proper ventilation due to chloroform's toxicity.

Table 2: Purity Assessment Methods

Method Principle Advantages Disadvantages
HPLC (Reversed-Phase) Partitioning between a non-polar stationary phase and a polar mobile phase.High resolution, quantitative, suitable for purity determination.May require method development to achieve good peak shape for polar basic compounds.
LC-MS HPLC coupled with a mass spectrometer.Provides molecular weight information for impurity identification.Ionization efficiency can vary between compounds.
¹H NMR Nuclear magnetic resonance spectroscopy.Provides structural information, can be used for quantitative analysis (qNMR).May not detect non-proton-containing impurities. Lower sensitivity than HPLC for minor impurities.
Melting Point Determination of the temperature range over which the solid melts.A sharp melting point close to the literature value indicates high purity.Insensitive to small amounts of impurities.

Visualizations

Logical Workflow for Purification

Purification_Workflow Crude Crude this compound Workup Aqueous Workup Crude->Workup TLC TLC Analysis Workup->TLC Assess polarity & number of components Column Column Chromatography TLC->Column Select solvent system Recrystallization Recrystallization Column->Recrystallization Remove bulk impurities Purity Purity Assessment (HPLC, NMR) Recrystallization->Purity Final polishing Purity->Column <98%, re-purify Pure Pure Product Purity->Pure >98% Troubleshooting_Column Start Problem with Column Chromatography Streaking Streaking / Tailing? Start->Streaking NoElution Compound Stuck on Column? Streaking->NoElution No AddBase Add Triethylamine/Ammonia to Eluent Streaking->AddBase Yes Decomposition Decomposition on Column? NoElution->Decomposition No IncreasePolarity Increase Eluent Polarity (e.g., add Methanol) NoElution->IncreasePolarity Yes DeactivateSilica Deactivate Silica Gel Before Loading Decomposition->DeactivateSilica Yes Purity Purity Decomposition->Purity No, proceed to Purity Assessment ChangeStationary Use Alumina or Bonded Silica AddBase->ChangeStationary Still issues IncreasePolarity->ChangeStationary Still stuck InertAtmosphere Run Column Under N2/Ar DeactivateSilica->InertAtmosphere Still degrades

References

Technical Support Center: Synthesis of 6-Aminoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 6-Aminoquinolin-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently encountered side reactions in the synthesis of this and structurally related quinoline derivatives. Our approach is rooted in mechanistic understanding to provide robust troubleshooting strategies and practical, field-tested advice.

Frequently Asked Questions (FAQs)

Q1: My Skraup/Doebner-von Miller reaction is producing a significant amount of tar, leading to low yields and a difficult workup. What is causing this, and how can I mitigate it?

A1: Tar formation is a classic and highly prevalent issue in Skraup and Doebner-von Miller syntheses, which are often characterized by strongly acidic and high-temperature conditions.[1][2] The primary cause is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone (e.g., acrolein formed in situ from glycerol in the Skraup reaction).[2]

Troubleshooting Strategies:

  • Control the Exotherm: These reactions are notoriously exothermic.[3][4] To prevent runaway polymerization, consider the slow, controlled addition of sulfuric acid or the α,β-unsaturated carbonyl compound to the reaction mixture.

  • Use a Moderating Agent: The inclusion of a mild oxidizing agent or a heat moderator can be beneficial. Ferrous sulfate (FeSO₄) is commonly used in the Skraup reaction to ensure a smoother, less violent reaction.[2]

  • Optimize Reaction Temperature: Carefully monitor and control the reaction temperature. Localized overheating can significantly accelerate polymerization. Efficient stirring is crucial.

  • Two-Phase System: For the Doebner-von Miller reaction, employing a two-phase solvent system can sequester the α,β-unsaturated carbonyl compound in the organic phase, reducing its contact with the aqueous acid phase and thus minimizing polymerization.[2]

Q2: I've isolated my product, but spectroscopic analysis (NMR, MS) suggests the presence of an unexpected regioisomer. How is this possible?

A2: The formation of regioisomers is a known complication in quinoline synthesis, particularly when using substituted anilines or asymmetric ketones.[1][5] In the context of synthesizing a this compound precursor from a meta-substituted aniline (e.g., m-aminophenol or its protected derivative), the cyclization can occur at either of the positions ortho to the amino group, leading to a mixture of 5- and 7-substituted quinolines alongside the desired 6-substituted product.

Key Considerations:

  • Directing Effects of Substituents: The electronic nature of the substituents on the aniline ring influences the regioselectivity of the cyclization.

  • Steric Hindrance: Bulky substituents on either the aniline or the carbonyl component can favor the formation of one regioisomer over another.[6]

  • Thorough Characterization: It is imperative to perform comprehensive characterization of the final product and intermediates to confirm the substitution pattern.

Q3: During the reduction of a 6-nitroquinolin-3-ol precursor to this compound, I'm observing incomplete conversion and multiple byproducts. What are the likely side reactions?

A3: The reduction of an aromatic nitro group is a critical step and can be prone to several side reactions if not properly controlled.

Common Side Reactions in Nitro Group Reduction:

Side ProductProbable CauseMitigation Strategy
Nitroso, Azoxy, Azo Compounds Incomplete reduction.Use a more potent reducing agent (e.g., SnCl₂ in HCl, catalytic hydrogenation with Pd/C), ensure sufficient equivalents of the reducing agent, and allow for adequate reaction time.[7]
Hydroxylamine Derivatives A stable intermediate of nitro group reduction.Drive the reaction to completion with appropriate stoichiometry of the reducing agent and sufficient reaction time.
Dehalogenation If halogen substituents are present on the quinoline core.Choose a milder reducing agent. For instance, SnCl₂ is often preferred over catalytic hydrogenation when sensitive functional groups are present.[7]
Reduction of the Quinoline Core Over-reduction under harsh conditions (e.g., high-pressure hydrogenation).Use milder conditions (e.g., lower pressure and temperature for hydrogenation) or a chemoselective reducing agent.

Troubleshooting Guide

Issue 1: Low Yield in the Friedländer or Combes Synthesis

The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, while the Combes synthesis uses an aniline and a β-diketone.[5][6][8]

  • Causality: These reactions are often equilibrium-driven. Inefficient removal of water can drive the equilibrium back towards the starting materials. Side reactions such as the self-condensation (aldol reaction) of the ketone can also consume starting material.[5]

  • Troubleshooting Protocol:

    • Catalyst Choice: Experiment with different acid or base catalysts. For the Friedländer synthesis, catalysts like p-toluenesulfonic acid, iodine, or various Lewis acids have been employed.[9] The Combes synthesis is typically catalyzed by a strong acid like sulfuric acid.[6]

    • Water Removal: If feasible for your setup, use a Dean-Stark apparatus to remove water as it is formed.

    • Protecting Groups: If your o-aminoaryl ketone is unstable, consider using its imine analogue to prevent aldol side reactions.[5]

    • Reaction Conditions: Optimize the temperature and reaction time. Higher temperatures can favor the desired cyclization but may also increase side product formation.

Issue 2: Oxidation of the Phenolic Hydroxyl Group

The 3-hydroxy group on the quinoline ring can be susceptible to oxidation, especially under the oxidative conditions of a Skraup-type synthesis or during subsequent manipulations.

  • Causality: The presence of oxidizing agents (like nitrobenzene in the Skraup reaction) or exposure to air at high temperatures in the presence of base can lead to the formation of quinones or other colored degradation products.

  • Troubleshooting Protocol:

    • Protecting Group Strategy: Protect the hydroxyl group as an ether (e.g., methoxy, benzyloxy) prior to the quinoline-forming reaction. This protected intermediate can then be deprotected in a later step. A common route to hydroxyquinolines is the demethylation of a methoxyquinoline using HBr.[10]

    • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.

    • Milder Oxidants: In Skraup-type reactions, consider using a milder oxidizing agent than nitrobenzene, such as arsenic acid, which can lead to a less violent reaction.[3]

Visualizing the Reaction Pathways

Generalized Skraup/Doebner-von Miller Synthesis

This diagram illustrates the core steps and highlights the key stage for a major side reaction.

G cluster_0 Reaction Pathway cluster_1 Side Reaction Aniline Aniline Derivative Adduct Michael Adduct Aniline->Adduct 1,4-Conjugate Addition Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Electrophilic Aromatic Substitution (Cyclization) Dihydroquinoline 1,2-Dihydroquinoline Cyclized->Dihydroquinoline Dehydration Quinoline Quinoline Product Dihydroquinoline->Quinoline Oxidation Polymer Tar/Polymer Carbonyl_Side α,β-Unsaturated Carbonyl Carbonyl_Side->Polymer Acid-Catalyzed Polymerization

Caption: Key steps in the Skraup/Doebner-von Miller synthesis and the competing polymerization side reaction.

Synthetic Strategy for this compound

A plausible synthetic route involves the protection of functional groups, quinoline ring formation, and subsequent deprotection/reduction.

G Start p-Nitrophenol Protected Protected p-Nitrophenol (e.g., O-Me) Start->Protected Protection (OH) Amino Protected p-Nitroaniline (e.g., 4-Methoxy-3-nitroaniline) Protected->Amino Nitration QuinolineRing 6-Nitro-3-methoxyquinoline Amino->QuinolineRing Skraup or Doebner-von Miller Reduced 6-Amino-3-methoxyquinoline QuinolineRing->Reduced Reduction (NO2) Final This compound Reduced->Final Deprotection (O-Me)

Caption: A potential synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Reduction of 6-Nitroquinolin-3-ol Precursor using Tin(II) Chloride

This protocol is adapted for the reduction of a nitro group on a quinoline scaffold, a common and effective method.[7]

Materials:

  • 6-Nitroquinolin-3-ol derivative (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the 6-nitroquinolin-3-ol derivative in ethanol.

  • Reagent Addition: In a separate beaker, dissolve tin(II) chloride dihydrate in concentrated HCl. Caution: This is an exothermic process. Add this solution dropwise to the stirred suspension of the nitroquinoline at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 60-80°C) and monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 2-4 hours.

  • Workup - Quenching: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

  • Workup - Basification: Slowly neutralize the acidic solution by adding a saturated solution of NaHCO₃ or a concentrated NaOH solution until the pH is basic (pH > 8). A precipitate of tin salts will form.

  • Workup - Extraction: Extract the aqueous slurry with several portions of ethyl acetate.

  • Workup - Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound derivative.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization as needed.

References

Technical Support Center: Optimizing Reaction Conditions for 6-Aminoquinolin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and optimization of 6-aminoquinolin-3-ol derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of these valuable scaffolds. Our focus is on providing practical, field-proven insights grounded in established chemical principles to help you overcome common synthetic challenges.

Introduction: The Synthetic Challenge

This compound derivatives are important pharmacophores due to their structural resemblance to endogenous biomolecules, making them attractive candidates in medicinal chemistry. However, the presence of both a nucleophilic amino group and a reactive hydroxyl group on the quinoline core presents unique synthetic hurdles. Issues such as low yields, undesired side reactions, and purification difficulties are common. This guide will provide a systematic approach to troubleshooting and optimizing your reaction conditions.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis of this compound derivatives, presented in a question-and-answer format.

I. Low Yield or No Product Formation

Q1: My Friedländer or Combes synthesis is resulting in a very low yield or no desired this compound product. What are the primary factors to investigate?

A1: Low yields in these cyclization reactions for this compound derivatives often stem from several critical factors. A systematic investigation of the following is recommended:

  • Inappropriate Starting Materials: The most common routes to this compound derivatives are variations of the Friedländer or Combes syntheses. The choice and purity of your starting materials are paramount. For a Friedländer approach, you would typically use a 2,4-diaminobenzaldehyde or a derivative with an appropriate active methylene compound. For a Combes synthesis, a 1,3-diaminobenzene would be reacted with a β-diketone. Ensure your starting materials are pure and that the functional groups are compatible with the reaction conditions.

  • Suboptimal Reaction Temperature: Both Friedländer and Combes syntheses are sensitive to temperature.[1][2] Excessive heat can lead to decomposition and the formation of tarry byproducts, a common issue in quinoline synthesis.[3][4] Conversely, a temperature that is too low will result in an incomplete or sluggish reaction. It is crucial to carefully control and optimize the reaction temperature.

  • Catalyst Issues: The choice of acid or base catalyst is critical and highly dependent on the specific substrates.[2] For instance, the Friedländer synthesis can be catalyzed by both acids and bases.[5][6] An inappropriate catalyst may not effectively promote the desired cyclization or could encourage side reactions.

  • Presence of Water: In many acid-catalyzed syntheses, water produced during the reaction can inhibit the equilibrium.[3] Using anhydrous reagents and solvents is often beneficial.

II. Side Reactions and Impurity Profile

Q2: I am observing significant side product formation, particularly tarring and polymerization. How can I mitigate this?

A2: Tar formation is a frequent challenge in quinoline syntheses, often due to the harsh acidic conditions and high temperatures.[4] Here’s how to address it:

  • Moderate Reaction Conditions: If using a Skraup-type synthesis (a less common but possible route), the reaction is notoriously exothermic.[4] The use of a moderator like ferrous sulfate can make the reaction less violent.[4]

  • Optimize Catalyst Loading: Whether using an acid or base catalyst, the concentration is key. Too much catalyst can promote polymerization of starting materials or intermediates. A careful titration of the catalyst concentration is recommended.

  • Gradual Addition of Reagents: Adding one of the reactants slowly to the reaction mixture can help to control the exotherm and minimize side reactions.

Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A3: Regioisomer formation is a common issue, especially in the Combes synthesis when using an unsymmetrical β-diketone.[7]

  • Steric and Electronic Control: The regioselectivity of the Combes synthesis is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.[7] Bulky substituents on the diketone can direct the cyclization to the less hindered side.[7]

  • Catalyst Choice: Certain catalysts can influence the regioselectivity of the cyclization. Experimenting with different Lewis or Brønsted acids may favor the formation of one regioisomer over the other.

III. Protecting Group Strategy

Q4: How should I approach the use of protecting groups for the amino and hydroxyl functionalities?

A4: The presence of both an amino and a hydroxyl group necessitates a careful protecting group strategy to avoid unwanted side reactions.

  • Protecting the Amino Group: The 6-amino group is nucleophilic and can react with various reagents. It is often advantageous to protect it, for example, as an acetyl or a Boc group, before performing the quinoline-forming cyclization.[8]

  • Protecting the Hydroxyl Group: The 3-hydroxyl group can also be reactive. If the reaction conditions are harsh, it may be necessary to protect it as well, for instance, as a benzyl ether or a silyl ether.[8]

  • Orthogonal Protecting Groups: When protecting both functional groups, it is crucial to use orthogonal protecting groups that can be removed selectively under different conditions.[9] For example, a Boc-protected amine can be deprotected under acidic conditions, while a benzyl-protected hydroxyl group can be removed by hydrogenolysis.[8]

Part 2: Experimental Protocols & Methodologies

This section provides detailed, step-by-step methodologies for the synthesis of this compound derivatives.

Protocol 1: Modified Friedländer Synthesis of a this compound Derivative

This protocol outlines a potential route to a this compound derivative using a protected diamine starting material.

Step 1: Protection of the Starting Diamine

  • Dissolve 1,3-diaminobenzene in a suitable solvent like dichloromethane (DCM).

  • Cool the solution in an ice bath.

  • Slowly add one equivalent of di-tert-butyl dicarbonate (Boc)₂O to selectively protect one of the amino groups.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, work up the reaction to isolate the mono-Boc-protected 1,3-diaminobenzene.

Step 2: Friedländer Cyclization

  • In a round-bottom flask, combine the mono-Boc-protected 1,3-diaminobenzene with an appropriate active methylene compound (e.g., ethyl 3-oxobutanoate).

  • Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture and perform an appropriate work-up to isolate the protected this compound derivative.

Step 3: Deprotection

  • Dissolve the protected product in a suitable solvent (e.g., DCM).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA), to remove the Boc protecting group.

  • Stir the reaction at room temperature until deprotection is complete (monitor by TLC).

  • Neutralize the reaction mixture and extract the final this compound product.

Data Presentation: Optimization of Friedländer Reaction Conditions
ParameterCondition ACondition BCondition C
Catalyst p-TSA (10 mol%)Acetic AcidNone
Temperature 80 °C120 °C120 °C
Solvent TolueneAcetic AcidNone
Yield (%) 65%45%<10%

This table illustrates a hypothetical optimization study, highlighting the importance of catalyst and temperature control.

Part 3: Visualization of Workflows and Mechanisms

Diagram 1: General Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield or No Product Check_Purity Verify Purity of Starting Materials Start->Check_Purity Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp Screen_Catalyst Screen Different Catalysts Optimize_Temp->Screen_Catalyst Anhydrous_Conditions Ensure Anhydrous Conditions Screen_Catalyst->Anhydrous_Conditions Protecting_Groups Consider Protecting Group Strategy Anhydrous_Conditions->Protecting_Groups Success Improved Yield Protecting_Groups->Success

Caption: A workflow for troubleshooting low yields in this compound synthesis.

Diagram 2: Protecting Group Strategy Decision Tree

Protecting_Group_Strategy Start Reaction with this compound Derivative Check_Reactivity Are both -NH2 and -OH groups reactive under the planned conditions? Start->Check_Reactivity No_PG Proceed without Protecting Groups Check_Reactivity->No_PG No Protect_NH2 Protect Amino Group (e.g., Boc) Check_Reactivity->Protect_NH2 Only -NH2 Protect_OH Protect Hydroxyl Group (e.g., Bn) Check_Reactivity->Protect_OH Only -OH Protect_Both Protect Both Groups (Orthogonal Strategy) Check_Reactivity->Protect_Both Yes, both

Caption: A decision tree for implementing a protecting group strategy.

References

Overcoming solubility issues of 6-Aminoquinolin-3-ol in assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 6-Aminoquinolin-3-ol. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound during their experiments. As a quinoline derivative, this compound possesses specific physicochemical properties that can make its handling in aqueous assay environments non-trivial. This guide provides in-depth, field-proven insights and step-by-step protocols to help you overcome these challenges, ensuring the reliability and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and properties of this compound.

Q1: What are the fundamental solubility characteristics of this compound?

A1: this compound is an amphoteric molecule, meaning it has both acidic and basic functional groups: a basic amino group (-NH₂) and an acidic hydroxyl group (-OH) on a quinoline core. This structure dictates its solubility profile:

  • Neutral Aqueous Solutions (e.g., Water, PBS pH 7.4): Solubility is expected to be very low. The relatively large, hydrophobic quinoline ring system dominates, making the molecule poorly soluble in neutral water.[1][2][3]

  • Acidic Aqueous Solutions (pH < 5): Solubility is significantly increased. The basic amino group becomes protonated (-NH₃⁺), forming a more water-soluble salt.[4][5][6][7]

  • Basic Aqueous Solutions (pH > 9): Solubility is also increased. The acidic hydroxyl group can be deprotonated (-O⁻), which enhances interaction with water.[3][8]

  • Polar Aprotic Solvents: The compound is readily soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2][9]

  • Alcohols: It is also soluble in lower alcohols such as methanol and ethanol.[1][2]

Q2: What is the recommended solvent for preparing a primary stock solution?

A2: Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound.[10][11] It is a powerful polar aprotic solvent that can dissolve a wide range of organic molecules.[12] We recommend using anhydrous (dry) DMSO to prevent the absorption of water, which can lead to compound precipitation during freeze-thaw cycles.[13][14]

Q3: Why is understanding the pH-dependence of this compound's solubility critical for my assay?

A3: The pH of your final assay buffer will be the single most important factor determining whether this compound remains in solution. Because the molecule's charge state changes with pH, its solubility profile is dramatically affected.[4][5][6][15] If your assay must be run at a neutral pH, you are operating in the compound's least soluble region. This necessitates careful preparation of the working solution from a DMSO stock to avoid precipitation, a phenomenon often called "crashing out."[10]

Part 2: In-Depth Troubleshooting Guide

This section provides structured solutions to specific problems you may encounter during your experiments.

Problem: My compound precipitated instantly when I diluted my DMSO stock into the aqueous assay buffer.

This is the most common solubility issue, often caused by exceeding the compound's thermodynamic or kinetic solubility limit in the final aqueous environment.

The rapid change from a 100% organic solvent (DMSO) environment to a >99% aqueous environment causes the compound to crash out of solution before it can properly solvate.[10][13]

Solution: Gradual Dilution Protocol The key is to minimize localized high concentrations of the compound during dilution.

  • Pre-warm your aqueous buffer to the assay temperature (e.g., 37°C). This can slightly increase the solubility limit.[13]

  • Vortex or stir the aqueous buffer at a moderate speed.

  • Add the DMSO stock solution dropwise and slowly into the vortexing buffer, not the other way around. This ensures immediate and rapid dispersion.[13]

  • Use the freshly prepared working solution immediately , as some compounds may precipitate over time even if they appear soluble initially.[13]

The desired final concentration simply exceeds the maximum aqueous solubility of this compound in your specific buffer.

Solution: Determine Maximum Soluble Concentration Before running a full experiment, perform a simple solubility test. Prepare serial dilutions of your compound in the final assay buffer and visually inspect for precipitation after a relevant incubation period. This will define the upper concentration limit for your assay.[10]

Problem: My assay plate looks clear initially, but I see precipitation after incubation.

This suggests a time- or condition-dependent solubility issue.

If you prepare solutions at room temperature and then incubate at 37°C, or vice-versa, changes in temperature can affect solubility. While solubility often increases with temperature, this is not universal.

Solution: Maintain Consistent Temperature Equilibrate all components (buffer, stock solution) to the final assay temperature before mixing.[13]

The compound may be unstable in the buffer over time, or it may interact with components like serum proteins, leading to precipitation.[10]

Solution: Buffer Optimization & Stability Check

  • Ensure your buffer has sufficient capacity to maintain a stable pH throughout the experiment. Consider using a robust biological buffer like HEPES.

  • Test the compound's solubility and stability in simplified buffers first, then add complexity (e.g., serum) to identify the problematic component.

Problem: My frozen DMSO stock solution is cloudy or contains visible crystals.

This indicates a problem with the stock solution itself.

DMSO is highly hygroscopic and readily absorbs moisture from the air.[9] Water contamination lowers the solvating power of DMSO for many organic compounds and can cause precipitation upon freezing.[13][14]

Solution: Best Practices for Stock Solutions

  • Use Anhydrous DMSO: Always use a fresh, sealed bottle of anhydrous, high-purity DMSO for preparing stock solutions.[13]

  • Aliquot for Single Use: After preparing the stock, immediately aliquot it into single-use volumes in tightly sealed vials. This prevents repeated freeze-thaw cycles and minimizes exposure to air and moisture.[13]

  • Proper Storage: Store aliquots at -20°C or -80°C, protected from light.[9] Before use, thaw the vial completely and vortex thoroughly to re-dissolve any compound that may have settled.[13]

Part 3: Protocols & Methodologies
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol outlines the standard procedure for creating a concentrated primary stock solution.

Materials:

  • This compound (MW: 160.17 g/mol )

  • Anhydrous, high-purity DMSO

  • Analytical balance

  • Appropriate volumetric flask or vial

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 100 mM solution, you need: Mass = 0.1 mol/L * 0.001 L * 160.17 g/mol = 0.01602 g = 16.02 mg

  • Weigh Compound: Accurately weigh out 16.02 mg of this compound and transfer it to a clean, dry vial.

  • Add Solvent: Add approximately 800 µL of anhydrous DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex for 2-3 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 30-40°C) can also be applied.[3]

  • Bring to Final Volume: Once fully dissolved, add DMSO to reach the final volume of 1.0 mL.

  • Aliquot and Store: Aliquot the stock into single-use tubes and store at -20°C or -80°C, protected from light.[9]

Protocol 2: Preparation of a Working Solution (Anti-Precipitation Method)

This protocol describes the best practice for diluting a DMSO stock into an aqueous buffer to avoid precipitation.

Procedure:

  • Prepare Buffer: Dispense the required volume of your final aqueous assay buffer into a sterile tube. For example, to make 1 mL of a 100 µM solution from a 100 mM stock, you would use 999 µL of buffer.

  • Equilibrate Temperature: Pre-warm the buffer to your final assay temperature (e.g., 37°C).[13]

  • Prepare Stock: Thaw one aliquot of your 100 mM DMSO stock solution completely. Vortex for 30 seconds to ensure homogeneity.

  • Set up Vortex: Place the tube of pre-warmed buffer on a vortex mixer and set it to a moderate speed (e.g., 1000-1200 rpm). The goal is to create a small funnel at the liquid's surface without splashing.

  • Dilute Dropwise: While the buffer is vortexing, take up 1 µL of the 100 mM DMSO stock into a pipette. Submerge the very tip of the pipette into the buffer and dispense the stock solution slowly and steadily.[13]

  • Final Mix & Use: Continue vortexing for another 10-15 seconds to ensure the solution is homogenous. Use this working solution immediately for your assay.

Part 4: Data & Visualizations
Table 1: Solubility Profile Summary of this compound

This table provides a qualitative summary of expected solubility based on the compound's chemical structure.

Solvent TypeExamplesExpected SolubilityRationale
Neutral Aqueous Water, PBS (pH 7.4)Very LowThe nonpolar quinoline core dominates, limiting solubility.[3]
Acidic Aqueous HCl (pH < 5), Citrate BufferHighThe basic amino group is protonated, forming a soluble salt.[4][7]
Basic Aqueous NaOH (pH > 9), Carbonate BufferModerate to HighThe acidic hydroxyl group is deprotonated, increasing polarity.[3][8]
Polar Aprotic DMSO, DMFVery HighStrong dipole-dipole interactions facilitate dissolution.[2][9]
Polar Protic Methanol, EthanolHighHydrogen bonding with the amino and hydroxyl groups aids solubility.[1][2]
Nonpolar Organic Hexane, TolueneInsolubleThe molecule is too polar to dissolve in nonpolar solvents.

Diagram 1: pH-Dependent Ionization of this compound

G cluster_low_ph Low pH (e.g., < 5) cluster_neutral_ph Neutral pH (e.g., 7.4) cluster_high_ph High pH (e.g., > 9) low_ph Cationic Form (Protonated Amino Group) -NH3+ HIGHLY SOLUBLE neutral Zwitterionic/Neutral Form -NH2 / -OH POORLY SOLUBLE low_ph->neutral Increase pH neutral->low_ph Decrease pH high_ph Anionic Form (Deprotonated Hydroxyl Group) -O- SOLUBLE neutral->high_ph Increase pH high_ph->neutral Decrease pH

Caption: The ionization state and resulting aqueous solubility of this compound are highly dependent on pH.

Diagram 2: Troubleshooting Workflow for Compound Precipitation

G start Precipitation Observed in Assay when When did it occur? start->when immediate immediate when->immediate Immediately upon dilution later later when->later Over time in incubator thaw thaw when->thaw After freeze-thaw immediate_cause Potential Causes: - Exceeds solubility limit - Solvent shock immediate->immediate_cause later_cause Potential Causes: - Temperature shift - pH shift in media - Interaction with media components later->later_cause thaw_cause Potential Causes: - Poor solubility at low temp - Water absorption by DMSO thaw->thaw_cause immediate_solutions Solutions: - Decrease final concentration - Add stock slowly to pre-warmed media - Perform serial dilutions immediate_cause->immediate_solutions later_solutions Solutions: - Pre-warm media to 37°C - Use buffered media (e.g., HEPES) - Test compound stability in media later_cause->later_solutions thaw_solutions Solutions: - Aliquot stock for single use - Warm and vortex before use - Use anhydrous DMSO thaw_cause->thaw_solutions

Caption: A decision tree to diagnose and solve common precipitation issues encountered in assays.

References

Preventing the degradation of 6-Aminoquinolin-3-ol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Aminoquinolin-3-ol

A Guide to Preventing Degradation During Storage and Handling

Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that the stability of your reagents is paramount to the success and reproducibility of your research. This compound is a valuable research chemical, but its unique structure, containing both an aromatic amine and a phenolic hydroxyl group, renders it susceptible to degradation. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help you maintain the integrity of your compound.

Section 1: Understanding the Instability of this compound

This section explains the chemical rationale behind the compound's sensitivity, providing the foundational knowledge needed to implement effective storage strategies.

Q1: Why is my this compound sample so unstable?

The instability of this compound is rooted in its molecular structure. It possesses two functional groups that are highly susceptible to oxidation: a 6-amino (-NH₂) group and a 3-hydroxyl (-OH) group on a quinoline scaffold.

  • Phenolic Hydroxyl Group : The hydroxyl group is also strongly activating and readily oxidized, particularly under neutral to alkaline conditions.[2] This oxidation can lead to the formation of quinone and quinone-imine intermediates, which are highly reactive and can polymerize.

The combination of these two groups on the same molecule creates a compound that is exceptionally sensitive to air (oxygen), light, heat, and even trace metal impurities, all of which can catalyze the degradation process.

Q2: What are the primary degradation pathways I should be concerned about?

The primary degradation pathway is oxidative decomposition . Exposure to atmospheric oxygen initiates a cascade of reactions that compromise the purity of the compound. This process is significantly accelerated by exposure to light (photodegradation) and elevated temperatures.

The mechanism likely involves the formation of radical intermediates, leading to quinone-imine structures. These intermediates are highly colored and can readily react with other molecules of this compound, leading to the formation of dimers, oligomers, and complex polymeric materials. This is why a noticeable color change, from a light powder to a darker brown or black solid, is the most common indicator of significant degradation.

G cluster_0 Oxidative Degradation Pathway A This compound (Pristine) B Oxidized Intermediates (e.g., Quinone-imine) A->B O₂, Light, Heat Trace Metals C Degradation Products (Dimers, Polymers) B->C Polymerization Further Oxidation

Caption: Oxidative degradation pathway of this compound.

Section 2: Recommended Storage and Handling Protocols

Adhering to strict storage and handling protocols is the most effective way to prevent degradation.

Q3: What are the ideal long-term storage conditions for solid this compound?

To ensure maximum shelf-life, the solid compound must be protected from all major environmental catalysts of degradation. We have summarized the ideal conditions and the scientific rationale in the table below.

ParameterRecommendationRationale
Temperature -20°C or -80°C Reduces the kinetic rate of degradation reactions. While refrigeration (2-8°C) is acceptable for short periods, long-term storage at freezer or ultra-low temperatures is strongly advised.[3][4][5]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces oxygen, the primary driver of oxidative degradation. Storing under an inert atmosphere is critical.[6][7]
Light Complete Darkness (Amber Vial) Prevents light-induced photochemical reactions that accelerate oxidation.[8][9]
Container Tightly Sealed Glass Vial Use a vial with a PTFE-lined cap to prevent moisture ingress and ensure an inert seal. For ultimate protection, sealing the compound in a glass ampoule under vacuum or argon is the gold standard.[6][10]
Q4: How should I handle the compound when weighing it for an experiment?

Handling an air-sensitive compound like this compound requires specific techniques to minimize exposure to the atmosphere.

Recommended Protocol: Handling in an Inert Atmosphere Glovebox

This is the preferred method for maintaining the highest purity.

  • Preparation : Ensure the glovebox antechamber is properly cycled and the internal atmosphere has low oxygen and moisture levels (<1 ppm is ideal).[6][9]

  • Equilibration : Place the sealed container of this compound inside the glovebox and allow it to equilibrate to the internal temperature before opening to prevent condensation.

  • Weighing : Use an analytical balance inside the glovebox to weigh the desired amount of powder directly into a tared vial.

  • Sealing : Tightly cap the weighing vial and the stock container before removing them from the glovebox.

  • Purging : If the stock container has been opened, consider backfilling it with fresh inert gas before re-sealing to ensure a positive pressure of inert gas.

Q5: What are the best practices for storing solutions of this compound?

Solutions are often more susceptible to degradation than the solid material.

  • Solvent Choice : Use high-purity, anhydrous solvents. It is critical to degas the solvent thoroughly before use to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with argon or nitrogen for at least 30 minutes.[6]

  • Storage : Prepare stock solutions fresh whenever possible. If storage is necessary, aliquot the solution into single-use volumes in amber vials, flush the headspace with argon or nitrogen, and seal tightly with a PTFE-lined cap. Store frozen at -80°C for maximum stability.[4]

  • pH Considerations : Be aware that alkaline conditions can accelerate the degradation of phenolic compounds.[2] If your application allows, storing solutions under slightly acidic conditions (pH 3-6) may improve stability, though this must be tested for your specific experimental context.

Section 3: Troubleshooting Common Degradation Issues

Even with precautions, you may encounter signs of degradation. This workflow helps you diagnose and address the issue.

Q6: My solid this compound has turned from a light powder to a dark brown solid. Can I still use it?

A significant color change is a clear visual indicator of extensive oxidative degradation. The dark color is due to the formation of conjugated, polymeric impurities. While the material may still contain some of the desired compound, its purity is severely compromised.

Recommendation :

  • Do not use for sensitive applications : The impurities can cause unpredictable results, high background signals, or complete failure of the experiment.

  • Purity Check : If you must consider using it, you are required to re-qualify the material. Perform an analytical check via HPLC or LC-MS to determine the actual percentage of this compound remaining.

  • Purification : Recrystallization or column chromatography may be possible but can be challenging. In most cases, it is more time- and cost-effective to discard the degraded material and obtain a fresh batch .

Q7: I'm seeing new, broad peaks in my HPLC chromatogram after storing my stock solution for a week. Is this degradation?

Yes, this is a classic sign of degradation in solution. Sharp peaks corresponding to pure compounds broaden and new peaks appear as the material breaks down into multiple, often less-soluble, products.

G A Degradation Suspected (e.g., color change, unexpected results) B Is the material solid or a solution? A->B C Solid Material B->C Solid D Solution B->D Solution E Perform Analytical QC: - HPLC for purity % - LC-MS for mass ID C->E H Discard material. Review storage & handling protocols. D->H F Is purity acceptable for your application? E->F G Use with caution. Note batch purity in records. F->G Yes F->H No I Prepare fresh solution from high-purity solid. Use immediately.

Caption: Troubleshooting workflow for suspected degradation.

Section 4: Quality Control and Stability Assessment

Regularly assessing the purity of your compound is a key component of good laboratory practice.

Q8: How can I perform a quick quality check on my this compound?

A reverse-phase HPLC analysis is the most straightforward method to assess purity. While the exact conditions should be optimized for your system, the following protocol provides a reliable starting point.

Protocol: General HPLC Purity Assessment

  • Sample Preparation : Carefully prepare a dilute solution of your compound (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, using freshly opened solvent.

  • HPLC Conditions :

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A : Water with 0.1% Formic Acid or Trifluoroacetic Acid.

    • Mobile Phase B : Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid.

    • Gradient : Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV detector set to a relevant wavelength (e.g., 275 nm, but a full UV scan is recommended to find the absorbance maximum).[8]

    • Column Temperature : 30 °C.[8]

  • Analysis : Inject the sample and integrate the peak areas. The purity can be estimated as the area of the main peak divided by the total area of all peaks. A pure sample should show a single, sharp peak. Degradation will manifest as additional peaks, often with a broadened main peak.

Section 5: Frequently Asked Questions (FAQs)

Q9: Can I store solid this compound in a standard -20°C lab freezer without an inert atmosphere? No, this is not recommended for long-term storage. While the low temperature will slow degradation, the presence of oxygen in the air will still cause significant oxidation over time.[3] For periods longer than a few weeks, storage under an inert gas is essential.

Q10: Is it really necessary to use degassed solvents? Yes. Solvents can contain a significant amount of dissolved oxygen, which will rapidly degrade the compound once it is in solution. For any application requiring the compound to be in solution for more than a few minutes, using a properly degassed solvent is a critical step to ensure stability and experimental consistency.[6][11]

Q11: Can I add an antioxidant like BHT or ascorbic acid to my solutions to improve stability? While antioxidants can inhibit oxidation, this approach should be used with extreme caution.

  • Interference : The added antioxidant could interfere with your downstream assay or reaction, producing misleading results. For example, many synthetic quinoline derivatives are themselves studied for their antioxidant properties.[12][13][14]

  • Stoichiometry : The antioxidant will be consumed over time, offering only temporary protection.

  • Recommendation : The best practice is to prevent oxidation by using inert atmosphere techniques. Only consider adding stabilizers if you have validated that they do not interfere with your experiment and understand the limitations of this approach.

References

Troubleshooting fluorescence quenching of 6-Aminoquinolin-3-ol probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting fluorescence quenching issues with 6-Aminoquinolin-3-ol probes. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to diagnose and resolve challenges in your research. This guide is structured in a question-and-answer format to address the specific problems you may encounter during your experiments.

Section 1: Foundational Knowledge - Understanding Your Probe

Before troubleshooting, it's crucial to understand the tool you're working with. This compound is a derivative of quinoline, a heterocyclic aromatic compound known for its fluorescent properties.[1] Its fluorescence is highly sensitive to its immediate chemical environment, which is both a strength for sensing applications and a potential source of experimental variability.

Q1: What are the fundamental mechanisms that can cause my this compound probe's fluorescence to be quenched?

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore. For quinoline-based probes, these mechanisms can be broadly categorized as follows:

  • Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with another molecule (the quencher) in the solution, causing it to return to the ground state without emitting a photon.[1] This process is highly dependent on the concentration of the quencher and the viscosity of the medium. Halide ions are known collisional quenchers for some quinoline derivatives.[2]

  • Static Quenching: This happens when the fluorophore forms a non-fluorescent complex with a quencher molecule in the ground state. This complex then absorbs light but is incapable of fluorescing.

  • Environmental Effects: The fluorescence of quinoline derivatives is significantly influenced by factors like solvent polarity and pH.[1][3] The protonation state of the quinoline nitrogen, in particular, can dramatically alter its electronic structure and, consequently, its fluorescence.[1]

  • Photobleaching: Irreversible photochemical destruction of the fluorophore upon exposure to excitation light leads to a permanent loss of signal.[4] This is a common issue in fluorescence microscopy.

  • Aggregation-Caused Quenching (ACQ): At high concentrations, many planar aromatic dyes, including quinoline derivatives, tend to form aggregates (e.g., through π–π stacking).[5] These aggregates can open non-radiative decay channels, causing a significant decrease in fluorescence intensity.[6][7]

  • Inner Filter Effect (IFE): This is not true quenching but an artifact that mimics it. At high probe concentrations, the sample absorbs a significant portion of the excitation light before it reaches the volume being measured (primary IFE).[8][9] Additionally, emitted light can be re-absorbed by other probe molecules if there is an overlap between the absorption and emission spectra (secondary IFE).[8][10]

The following diagram illustrates the primary pathways leading to a loss of fluorescence signal.

Core Mechanisms of Fluorescence Signal Loss cluster_quenching True Quenching Mechanisms cluster_artifacts Measurement Artifacts & Photophysics cluster_environment Environmental Factors Dynamic Dynamic Quenching (Collisional) SignalLoss Observed Fluorescence Quenching Dynamic->SignalLoss Static Static Quenching (Complex Formation) Static->SignalLoss Aggregation Aggregation-Caused Quenching (ACQ) Aggregation->SignalLoss IFE Inner Filter Effect (IFE) IFE->SignalLoss Photobleaching Photobleaching (Irreversible) Photobleaching->SignalLoss pH Suboptimal pH pH->SignalLoss Solvent Solvent Polarity Solvent->SignalLoss Systematic Troubleshooting Workflow for Fluorescence Quenching Start Start: Low or Fading Fluorescence Signal CheckBasics Step 1: Verify Basics - Instrument Settings Correct? - Probe Stored Correctly? - Fresh Dilution Used? Start->CheckBasics SignalFades Step 2: How does signal behave over time under illumination? CheckBasics->SignalFades Yes BasicsFail Re-evaluate experimental design or consult literature for probe compatibility. CheckBasics->BasicsFail No CheckConcentration Step 3: Is signal linear with concentration? SignalFades->CheckConcentration Stable Photobleaching Diagnosis: Photobleaching Solution: - Reduce light intensity - Minimize exposure time - Use antifade reagent SignalFades->Photobleaching Fades Quickly CheckpH Step 4: Check Solution pH CheckConcentration->CheckpH Yes (Linear) ACQ_IFE Diagnosis: ACQ or Inner Filter Effect Solution: - Work at lower concentration (in linear range) CheckConcentration->ACQ_IFE No (Non-linear) pH_Issue Diagnosis: pH-Induced Quenching Solution: - Adjust buffer to optimal pH (typically 7.0-8.5) CheckpH->pH_Issue Acidic (<6.5) OtherQuencher Diagnosis: Environmental/Contaminant Quenching Action: - Check for halides, heavy metals - Test solvent polarity effects CheckpH->OtherQuencher Optimal (7-8.5) Resolved Problem Resolved Photobleaching->Resolved ACQ_IFE->Resolved pH_Issue->Resolved OtherQuencher->Resolved

References

Technical Support Center: Optimization of 6-Aminoquinolin-3-ol Functionalization Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the strategic functionalization of 6-aminoquinolin-3-ol. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of modifying this versatile scaffold.

The this compound core is a privileged structure in medicinal chemistry, but its successful functionalization requires a nuanced understanding of its reactive sites. The interplay between the electron-donating amino group at the 6-position and the hydroxyl group at the 3-position significantly influences the regioselectivity and efficiency of chemical transformations. This guide provides practical, field-proven insights to overcome common experimental hurdles and optimize your synthetic routes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity and handling of this compound.

Q1: What are the primary sites of reactivity on the this compound scaffold?

A1: The this compound scaffold presents three primary sites for functionalization: the amino group at C6, the hydroxyl group at C3, and the quinoline ring itself. The amino group is a potent nucleophile, readily undergoing acylation, alkylation, and related reactions. The hydroxyl group can be O-alkylated or O-acylated, though its reactivity is influenced by the electronic nature of the quinoline ring. The quinoline core can undergo electrophilic aromatic substitution, with the positions on the benzene ring (C5, C7, C8) being the most susceptible due to the activating effect of the amino group.

Q2: How does the electronic nature of the substituents at C3 and C6 influence further functionalization?

A2: The amino group at C6 is a strong electron-donating group, which activates the benzene portion of the quinoline ring towards electrophilic attack, primarily at the C5 and C7 positions. The hydroxyl group at C3 is also electron-donating, further influencing the electron density of the heterocyclic ring. This electronic profile makes C-H functionalization challenging without proper directing group strategies.

Q3: What are the initial purity considerations for this compound before starting a reaction?

A3: Starting with high-purity this compound is critical. Impurities from its synthesis, such as residual starting materials or byproducts, can interfere with catalytic reactions by poisoning the catalyst or participating in side reactions. It is highly recommended to purify the starting material by recrystallization or column chromatography and confirm its purity by NMR and LC-MS before use.

Part 2: Troubleshooting Common Issues in Functionalization

This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during the functionalization of this compound.

N-Functionalization (Acylation, Alkylation, Buchwald-Hartwig Amination)

Q: My N-acylation of the 6-amino group is low-yielding. What are the likely causes and solutions?

A: Low yields in N-acylation can stem from several factors.

  • Insufficiently activated acylating agent: For less reactive acylating agents, consider using a coupling agent such as HATU or HBTU in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Poor solubility: this compound and its acylated products may have limited solubility in common organic solvents. Try using a more polar aprotic solvent like DMF or DMSO.

  • Side reactions: The hydroxyl group at C3 can also be acylated. To avoid this, consider protecting the hydroxyl group as a silyl ether (e.g., TBDMS) or a benzyl ether before acylation. The choice of base is also crucial; using a milder base can sometimes favor N-acylation over O-acylation.

Q: I am observing di-alkylation or no reaction during the N-alkylation of the 6-amino group. How can I control the reaction?

A: Controlling the degree of alkylation is a common challenge.

  • For mono-alkylation: Use a 1:1 stoichiometry of the alkylating agent to the amine. Running the reaction at a lower temperature can also help improve selectivity. Using a bulkier protecting group on the nitrogen after the first alkylation can prevent a second addition.

  • For no reaction: The alkylating agent might not be reactive enough. Consider using a more reactive alkyl halide (I > Br > Cl). Increasing the reaction temperature or using a stronger base like sodium hydride (NaH) to deprotonate the amine can also drive the reaction forward. Ensure your solvent is anhydrous, as water can quench the base and hydrolyze the alkylating agent.

Q: My Buchwald-Hartwig amination to introduce an aryl group at the 6-amino position is failing. What should I troubleshoot?

A: Buchwald-Hartwig reactions are sensitive to several parameters.[1][2]

  • Catalyst and Ligand Choice: The combination of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is critical. For electron-rich anilines like this compound, bulky, electron-rich ligands such as XPhos or SPhos are often effective.[3]

  • Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The base should be finely powdered to ensure good reactivity.

  • Inert Atmosphere: These reactions are highly sensitive to oxygen. Ensure all reagents and solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere (argon or nitrogen).[3]

  • Substrate Purity: Impurities in either the this compound or the aryl halide can poison the catalyst.

Troubleshooting Decision Workflow for Buchwald-Hartwig Amination

Start Low Yield in Buchwald-Hartwig Check_Inert Verify Inert Atmosphere Start->Check_Inert Initial Check Start->Check_Inert Check_Purity Check Reagent Purity Check_Inert->Check_Purity Atmosphere OK Check_Inert->Check_Purity Optimize_Catalyst Optimize Catalyst & Ligand Check_Purity->Optimize_Catalyst Reagents Pure Check_Purity->Optimize_Catalyst Optimize_Base Optimize Base Optimize_Catalyst->Optimize_Base No Improvement Optimize_Catalyst->Optimize_Base Optimize_Temp Adjust Temperature & Time Optimize_Base->Optimize_Temp Still Low Yield Optimize_Base->Optimize_Temp Success Improved Yield Optimize_Temp->Success Optimized Optimize_Temp->Success

Caption: Troubleshooting flowchart for Buchwald-Hartwig amination.

C-Functionalization (Suzuki-Miyaura Coupling)

Q: I am attempting a Suzuki-Miyaura coupling on a halogenated this compound derivative, but the reaction is sluggish. How can I improve it?

A: Sluggish Suzuki-Miyaura couplings can often be traced back to reaction conditions.[3][4][5][6]

  • Halogen Reactivity: The reactivity of the aryl halide is a key factor (I > Br > OTf >> Cl). If you are using a less reactive chloride, a more active catalyst system with a bulky, electron-rich ligand (e.g., SPhos, XPhos) is often required.[3]

  • Base and Solvent: A combination of a carbonate base (e.g., K₂CO₃, Cs₂CO₃) in a solvent system like dioxane/water or toluene/water is standard. For challenging couplings, stronger bases like K₃PO₄ may be beneficial. The water in the solvent system is crucial for activating the boronic acid.[3]

  • Boronic Acid Quality: Boronic acids can dehydrate to form unreactive boroxines. Use fresh, high-quality boronic acid, or consider using a boronate ester (e.g., a pinacol ester) which is more stable.

  • Temperature: Ensure the reaction is heated sufficiently, typically between 80-110 °C, to facilitate oxidative addition and transmetalation.

Quantitative Data Summary for Suzuki-Miyaura Optimization

ParameterCondition A (Low Yield)Condition B (Optimized)Rationale for Improvement
Palladium Catalyst Pd(PPh₃)₄Pd(OAc)₂ / SPhosSPhos is a more electron-rich and bulky ligand, promoting oxidative addition with less reactive aryl chlorides.[3]
Base Na₂CO₃K₃PO₄K₃PO₄ is a stronger base that can be more effective in activating the boronic acid for transmetalation.[3]
Solvent TolueneToluene/H₂O (10:1)The presence of water is often crucial for dissolving the base and facilitating the activation of the boronic acid.[3]
Temperature 80 °C100 °CHigher temperatures can overcome the activation barrier for challenging cross-coupling reactions.
Diazotization and Subsequent Reactions

Q: My diazotization of the 6-amino group, followed by a Sandmeyer reaction, is giving a complex mixture of products. What is going wrong?

A: Diazotization reactions require careful temperature control and immediate use of the diazonium salt.[7][8]

  • Temperature Control: The formation of the diazonium salt from the amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) must be performed at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.

  • Acid Choice: The choice of acid (e.g., HCl, H₂SO₄, HBF₄) is important and depends on the subsequent reaction. For Sandmeyer reactions, the corresponding copper(I) salt is used with the appropriate acid.

  • Immediate Conversion: The generated diazonium salt should be used immediately in the next step, as it is prone to decomposition, leading to side products.

Experimental Workflow for Diazotization-Sandmeyer Reaction

Start Start: This compound Dissolve Dissolve in Acid (e.g., HBr) Start->Dissolve Start->Dissolve Cool Cool to 0-5 °C Dissolve->Cool Dissolve->Cool Add_Nitrite Add NaNO₂ (aq) dropwise Cool->Add_Nitrite Cool->Add_Nitrite Diazonium Formation of Diazonium Salt Add_Nitrite->Diazonium Add_Nitrite->Diazonium Sandmeyer Add Cu(I)Br (Sandmeyer Reaction) Diazonium->Sandmeyer Diazonium->Sandmeyer Product 6-Bromoquinolin-3-ol Sandmeyer->Product Sandmeyer->Product

Caption: Step-by-step workflow for the Diazotization-Sandmeyer reaction.

Part 3: Detailed Experimental Protocols

Protocol 1: N-Acetylation of this compound
  • Preparation: To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M), add diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (1.2 eq) dropwise with stirring.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into ice-water. Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield N-(3-hydroxyquinolin-6-yl)acetamide.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of 6-Bromoquinolin-3-ol
  • Inert Atmosphere: To an oven-dried Schlenk flask, add 6-bromoquinolin-3-ol (1.0 eq), the desired boronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.10 eq), and finely powdered K₃PO₄ (3.0 eq).

  • Degassing: Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add degassed toluene and water (10:1 v/v, 0.1 M) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Scalable Synthesis of 6-Aminoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable synthesis of 6-Aminoquinolin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to support your experimental work.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structure, featuring both a nucleophilic amino group and a phenolic hydroxyl group on the quinoline scaffold, makes it a versatile precursor. However, the scalable synthesis of this molecule is fraught with challenges, including regioselectivity control, harsh reaction conditions, and difficult purifications. This guide aims to provide practical solutions to these common issues.

Troubleshooting Guide: Navigating Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield in the Skraup-Doebner-von Miller Cyclization

Question: We are attempting a Skraup-Doebner-von Miller reaction with p-aminophenol and glycerol to form 6-hydroxyquinoline, which we plan to nitrate and then reduce. However, the initial cyclization yield is consistently low (<40%). What could be the cause, and how can we improve it?

Answer:

The Skraup-Doebner-von Miller reaction is a classic method for quinoline synthesis, but it can be sensitive to reaction conditions, especially on a larger scale.[1][2] Several factors could be contributing to the low yield:

  • Insufficient Dehydration of Glycerol: The reaction requires the in-situ formation of acrolein from the dehydration of glycerol, which is catalyzed by a strong acid like sulfuric acid. If the temperature is too low or the acid concentration is insufficient, the formation of acrolein will be slow, leading to a poor yield.

  • Polymerization of Acrolein: Acrolein is highly reactive and prone to polymerization under acidic conditions. This is a common side reaction that consumes the key intermediate.

  • Oxidant Choice and Concentration: A mild oxidant is necessary to dehydrogenate the initially formed dihydroquinoline intermediate. Traditionally, arsenic pentoxide was used, but due to its toxicity, milder oxidants like o-nitrophenol or even the starting nitro compound in related syntheses are preferred.[3] The choice and concentration of the oxidant are critical; too little will result in incomplete conversion, while too much can lead to side products.

  • Exothermic Reaction Control: The reaction is highly exothermic. Poor temperature control on a larger scale can lead to runaway reactions and the formation of tars and other byproducts.

Troubleshooting Steps:

  • Optimize Glycerol Dehydration: Ensure a sufficiently high reaction temperature (typically 120-140 °C) and an adequate concentration of sulfuric acid. A gradual addition of glycerol to the hot acid can help maintain a steady concentration of acrolein.

  • Control Acrolein Polymerization: The use of a polymerization inhibitor, such as hydroquinone, can be beneficial.[3]

  • Select an Appropriate Oxidant: If using an external oxidant, consider milder and less toxic options. The concentration should be carefully optimized. In some variations, the reaction can be performed under air or with an oxygen sparge, though this requires careful safety assessment.

  • Improve Heat Management: For scalable synthesis, ensure efficient stirring and cooling to manage the exotherm. A semi-batch process where one of the reactants is added slowly can be a good strategy for temperature control.

  • Consider a "Green" Alternative: Microwave-assisted synthesis has been reported to improve yields and reduce reaction times for similar Skraup reactions by providing uniform and rapid heating.[2]

Issue 2: Poor Regioselectivity during Nitration of 6-Hydroxyquinoline

Question: We are trying to nitrate 6-hydroxyquinoline to introduce a nitro group for subsequent reduction to the amine. We are observing the formation of multiple nitrated isomers, making purification difficult. How can we achieve better regioselectivity for nitration at the 5- or 7-position?

Answer:

The nitration of 6-hydroxyquinoline is a classic electrophilic aromatic substitution. The hydroxyl group is an activating, ortho-, para-director. Since the para-position is occupied, nitration is expected at the ortho-positions (5 and 7). Achieving high regioselectivity can be challenging due to the similar reactivity of these positions.

  • Reaction Conditions: The choice of nitrating agent and reaction conditions significantly impacts regioselectivity. A mixture of nitric acid and sulfuric acid is a powerful nitrating agent and can lead to over-nitration or the formation of multiple isomers.

  • Steric Hindrance: While both the 5- and 7-positions are electronically activated, there can be subtle differences in steric hindrance that can be exploited.

Troubleshooting Steps:

  • Milder Nitrating Agents: Employing milder nitrating agents can improve selectivity. Consider using nitric acid in acetic acid or acetyl nitrate (formed in situ from nitric acid and acetic anhydride).

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0-5 °C) to slow down the reaction rate and enhance selectivity.

  • Protecting Groups: While adding steps, protecting the hydroxyl group as an ether or ester before nitration can alter the directing effect and steric environment, potentially favoring one position over the other. The protecting group can be removed after the nitration and reduction steps.

  • Alternative Synthetic Route: Consider a route where the nitrogen functionality is introduced earlier. For example, starting with a nitrated aniline derivative in a Skraup-type reaction can pre-define the position of the amino group.

Issue 3: Incomplete Reduction of the Nitro Group and Catalyst Poisoning

Question: We are reducing a 6-nitroquinolin-3-ol intermediate to this compound using catalytic hydrogenation with Pd/C. The reaction is sluggish and often incomplete. We suspect catalyst poisoning. What could be the cause?

Answer:

Catalytic hydrogenation is a common method for nitro group reduction, but it is susceptible to catalyst poisoning. Quinoline derivatives themselves can sometimes act as catalyst poisons.

  • Sulfur Impurities: If any sulfur-containing reagents were used in previous steps, trace amounts can strongly poison palladium catalysts.

  • Halide Impurities: Halogenated impurities can also deactivate the catalyst.

  • Substrate Itself: The nitrogen atom in the quinoline ring can coordinate to the palladium surface and inhibit its catalytic activity.

Troubleshooting Steps:

  • Purify the Starting Material: Ensure the 6-nitroquinolin-3-ol intermediate is of high purity before the hydrogenation step. Recrystallization or a charcoal treatment can help remove potential poisons.

  • Increase Catalyst Loading: While not always cost-effective, increasing the catalyst loading can sometimes overcome partial poisoning.

  • Use a Different Catalyst: Consider alternative catalysts that may be more resistant to poisoning, such as platinum on carbon (Pt/C) or Raney nickel.

  • Alternative Reduction Methods: If catalytic hydrogenation remains problematic, consider chemical reduction methods. Tin(II) chloride (SnCl2) in hydrochloric acid is a classic and effective method for reducing nitroarenes.[1] Other options include iron powder in acetic acid or sodium dithionite. These methods are often more robust for scalable processes.

Frequently Asked Questions (FAQs)

Q1: What is the most promising and scalable synthetic route to this compound?

A promising route for scalable synthesis involves a multi-step process that allows for good control over regiochemistry and avoids overly harsh conditions where possible. A plausible sequence is:

  • Friedländer Annulation: Condensation of 2-amino-4-nitrobenzaldehyde with a three-carbon carbonyl compound (e.g., malonic acid derivative) to directly form the 6-nitroquinolin-3-ol core. This approach offers good control over the substitution pattern.

  • Reduction of the Nitro Group: The resulting 6-nitroquinolin-3-ol can then be reduced to the target this compound using methods like catalytic hydrogenation or chemical reduction as discussed in the troubleshooting section.

This route is often preferred over the Skraup synthesis for its milder conditions and better regiochemical control.

Q2: What are the key safety considerations for the scalable synthesis of this compound?

  • Nitration Reactions: Nitration reactions are highly exothermic and can be explosive if not properly controlled. Ensure adequate cooling, slow addition of reagents, and careful temperature monitoring.

  • Catalytic Hydrogenation: Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation reactor must be properly purged with an inert gas (e.g., nitrogen or argon) before and after the reaction. The catalyst, especially palladium on carbon, can be pyrophoric when dry and exposed to air. It should be handled wet.

  • Toxic Reagents: Avoid highly toxic reagents like arsenic compounds. If using reagents like tin chloride, be aware of the toxicity and handle them with appropriate personal protective equipment.

  • Solvent Handling: Large volumes of flammable organic solvents require proper storage, handling, and grounding to prevent static discharge.

Q3: What analytical techniques are recommended for in-process control and final product characterization?

  • In-Process Control (IPC):

    • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress.

    • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of starting material consumption and product formation.

  • Final Product Characterization:

    • HPLC: To determine the purity of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

    • Infrared (IR) Spectroscopy: To identify the key functional groups (amino, hydroxyl).

Experimental Protocols and Data

Proposed Scalable Synthesis Route

G A 2-Amino-4-nitrobenzaldehyde D Friedländer Annulation A->D B Diethyl malonate B->D C Base (e.g., Piperidine) C->D Catalyst E Ethyl 6-nitro-3-hydroxyquinoline-2-carboxylate D->E F Hydrolysis & Decarboxylation E->F G 6-Nitroquinolin-3-ol F->G H Reduction (e.g., SnCl2, HCl or H2, Pd/C) G->H I This compound H->I

Step-by-Step Protocol: Reduction of 6-Nitroquinolin-3-ol

This protocol describes the reduction of 6-nitroquinolin-3-ol using tin(II) chloride.

  • Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagents: To the flask, add 6-nitroquinolin-3-ol (1 equivalent) and ethanol. Stir to form a suspension.

  • Addition of Reducing Agent: To this suspension, add a solution of tin(II) chloride dihydrate (SnCl2·2H2O, 4-5 equivalents) in concentrated hydrochloric acid.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or concentrated sodium hydroxide solution until the pH is basic (pH 8-9). This will precipitate tin salts.

  • Filtration: Filter the mixture through a pad of celite to remove the inorganic salts. Wash the filter cake with ethanol or ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Data Summary: Comparison of Reduction Methods
MethodReagent/CatalystSolventTemperature (°C)Typical YieldPurityScalability Challenges
Catalytic HydrogenationH₂, Pd/CEthanol/Methanol25-5085-95%>98%Catalyst poisoning, handling of H₂ gas and pyrophoric catalyst
Tin(II) Chloride ReductionSnCl₂, HClEthanol80-9070-85%>95%Large amounts of tin waste, strongly acidic conditions
Iron ReductionFe, Acetic AcidWater/Ethanol90-10075-90%>95%Iron sludge waste, requires filtration of fine solids

References

Technical Support Center: Enhancing the Quantum Yield of 6-Aminoquinolin-3-ol Based Fluorophores

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-aminoquinolin-3-ol based fluorophores. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to help you maximize the quantum yield and overall performance of your experiments.

Introduction to this compound Fluorophores

This compound and its derivatives are a promising class of fluorophores with a rigid heterocyclic structure that makes them environmentally sensitive and thus suitable for a range of applications, including bioimaging and sensing. Their fluorescence properties, particularly the quantum yield (Φ), are highly dependent on the local microenvironment. Understanding and controlling these factors is paramount to achieving robust and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the typical quantum yield of this compound based fluorophores?

The quantum yield of this compound derivatives can vary significantly, from very low in polar, protic solvents to moderately high in non-polar environments or upon protonation. While specific data for the parent this compound is not extensively published, related aminoquinoline derivatives have reported quantum yields ranging from approximately 0.01 to as high as 0.85 under optimized conditions. For instance, certain push-pull type amino-quinoline derivatives exhibit high quantum yields in non-polar solvents, while the fluorescence is almost quenched in polar solvents[1].

Q2: How does the solvent environment affect the quantum yield of these fluorophores?

The solvent plays a critical role in determining the fluorescence quantum yield. Generally, for many quinoline-based dyes, an increase in solvent polarity leads to a decrease in fluorescence intensity due to increased non-radiative decay rates. This is often attributed to the formation of an intramolecular charge transfer (ICT) state which is stabilized in polar solvents, promoting non-radiative deactivation pathways. For example, some amino-quinoline derivatives show high fluorescence in non-polar solvents like n-hexane and are significantly quenched in polar solvents like DMSO[1].

Q3: What is the influence of pH on the fluorescence of this compound fluorophores?

The pH of the medium can dramatically alter the fluorescence properties of this compound due to the presence of both an amino group and a hydroxyl group, as well as the nitrogen atom in the quinoline ring, all of which can be protonated or deprotonated. Protonation of the quinoline nitrogen often leads to a significant enhancement in fluorescence intensity[2]. This is because protonation can change the nature of the lowest energy electronic transition from a non-emissive (n,π) state to a highly emissive (π,π) state. Therefore, acidic conditions may enhance the quantum yield.

Q4: Can I use this compound based fluorophores for live-cell imaging?

Yes, quinoline-based fluorophores are frequently used for live-cell imaging due to their sensitivity to the cellular microenvironment. However, challenges such as low quantum yield in aqueous environments, photobleaching, and potential cytotoxicity need to be addressed. Optimizing the probe's structure and the imaging conditions is crucial for successful live-cell applications.

Troubleshooting Guide

This section addresses common problems encountered during experiments with this compound based fluorophores and provides systematic solutions.

Issue 1: Low or No Fluorescence Signal

Possible Causes:

  • Inappropriate Solvent: The fluorophore may have a very low quantum yield in the chosen solvent.

  • Unfavorable pH: The pH of the solution may be quenching the fluorescence.

  • Aggregation: At high concentrations, fluorophores can form non-emissive aggregates.

  • Photobleaching: The fluorophore may have been degraded by exposure to excitation light.

  • Incorrect Instrument Settings: The excitation and emission wavelengths might not be optimal.

Troubleshooting Workflow:

start Low/No Fluorescence check_solvent Step 1: Verify Solvent Compatibility - Test in a non-polar aprotic solvent (e.g., Dioxane, Toluene). - Compare with a polar protic solvent (e.g., Methanol, Water). start->check_solvent Start Troubleshooting check_ph Step 2: Optimize pH - Prepare a pH titration curve (e.g., pH 2 to 10). - Identify the pH range for maximum fluorescence. check_solvent->check_ph If signal is still low check_conc Step 3: Evaluate Concentration Effects - Prepare a dilution series of the fluorophore. - Measure fluorescence at each concentration to check for aggregation-caused quenching. check_ph->check_conc If signal is still low check_bleaching Step 4: Assess Photostability - Acquire time-lapse images under continuous illumination. - Quantify the rate of fluorescence decay. check_conc->check_bleaching If signal is still low check_settings Step 5: Confirm Instrument Settings - Record excitation and emission spectra to determine optimal wavelengths (λex and λem). - Ensure appropriate slit widths and detector gain. check_bleaching->check_settings If signal is still low solution Solution Found check_settings->solution Implement optimal conditions

Figure 1. Troubleshooting workflow for low fluorescence signal.

Issue 2: Rapid Photobleaching

Possible Causes:

  • High Excitation Power: Using excessive laser or lamp power accelerates photobleaching.

  • Presence of Oxygen: Molecular oxygen can lead to the formation of reactive oxygen species (ROS) that destroy the fluorophore.

  • Intrinsic Photostability: The inherent chemical structure of the fluorophore may be susceptible to photodegradation.

Solutions:

  • Reduce Excitation Intensity: Use the lowest possible excitation power that provides an adequate signal-to-noise ratio.

  • Use Antifade Reagents: Incorporate commercially available antifade reagents (e.g., containing ascorbic acid or other oxygen scavengers) into your imaging medium.

  • Deoxygenate Solutions: For in vitro experiments, deoxygenate your solutions by bubbling with nitrogen or argon gas.

  • Acquire Images Efficiently: Minimize the exposure time and the number of exposures.

Issue 3: Unexpected Spectral Shifts

Possible Causes:

  • Solvatochromism: The emission wavelength is sensitive to the polarity of the solvent.

  • Protonation/Deprotonation: Changes in pH can shift the emission maximum due to different ionic species of the fluorophore being present.

  • Formation of Excimers/Aggregates: At high concentrations, new emission bands at longer wavelengths may appear due to the formation of excited-state dimers (excimers) or ground-state aggregates.

Solutions:

  • Maintain a Consistent Solvent Environment: Ensure the solvent composition remains constant across all experiments.

  • Buffer the Solution: Use a suitable buffer to maintain a stable pH.

  • Work at Low Concentrations: Keep the fluorophore concentration in the low micromolar range or below to avoid aggregation.

Protocols for Enhancing Quantum Yield

Protocol 1: Solvent Screening for Optimal Brightness

Objective: To identify a solvent that maximizes the fluorescence quantum yield of a this compound derivative.

Materials:

  • Stock solution of the this compound fluorophore (e.g., 1 mM in DMSO).

  • A selection of solvents with varying polarities (e.g., n-Hexane, Toluene, Dichloromethane, Acetonitrile, Ethanol, Water).

  • Spectrofluorometer and UV-Vis spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Prepare a series of dilute solutions of the fluorophore (e.g., 1 µM) in each of the selected solvents. Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • For each solution, measure the absorbance spectrum to determine the absorption maximum (λ_abs).

  • Measure the fluorescence emission spectrum by exciting at the respective λ_abs.

  • Integrate the area under the emission curve for each solvent.

  • Compare the integrated fluorescence intensities. The solvent that yields the highest intensity is likely the one that provides the highest quantum yield.

  • For a quantitative measurement, determine the relative quantum yield using a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The following equation can be used: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Data Presentation:

SolventPolarity IndexAbsorbance Max (nm)Emission Max (nm)Relative Quantum Yield (Φ)
n-Hexane0.1* empirically determined empirically determined calculated
Toluene2.4 empirically determined empirically determined calculated
Dichloromethane3.1 empirically determined empirically determined calculated
Acetonitrile5.8 empirically determined empirically determined calculated
Ethanol4.3 empirically determined empirically determined calculated
Water10.2 empirically determined empirically determined calculated *
Protocol 2: pH Titration to Maximize Fluorescence

Objective: To determine the optimal pH for the fluorescence of a this compound derivative.

Materials:

  • Stock solution of the fluorophore.

  • A series of buffers covering a wide pH range (e.g., pH 2 to 10).

  • Spectrofluorometer.

Procedure:

  • Prepare a set of solutions of the fluorophore at a constant concentration in each of the different pH buffers.

  • Measure the fluorescence emission spectrum for each solution, using a constant excitation wavelength.

  • Plot the fluorescence intensity at the emission maximum as a function of pH.

  • The pH at which the fluorescence intensity is highest is the optimal pH for your experiments.

Visualization of pH Effect:

cluster_0 Effect of pH on Fluorophore Protonation State cluster_1 Impact on Fluorescence Quantum Yield Low pH (Acidic) Low pH (Acidic) Protonated Species\n(Quinolinium Cation) Protonated Species (Quinolinium Cation) Low pH (Acidic)->Protonated Species\n(Quinolinium Cation) H+ Increased Quantum Yield\n(Enhanced π-π* transition) Increased Quantum Yield (Enhanced π-π* transition) Protonated Species\n(Quinolinium Cation)->Increased Quantum Yield\n(Enhanced π-π* transition) High pH (Basic) High pH (Basic) Deprotonated Species\n(Phenolate Anion) Deprotonated Species (Phenolate Anion) High pH (Basic)->Deprotonated Species\n(Phenolate Anion) -H+ Potentially Lower Quantum Yield Potentially Lower Quantum Yield Deprotonated Species\n(Phenolate Anion)->Potentially Lower Quantum Yield

Figure 2. Relationship between pH, protonation state, and quantum yield.

Conclusion

The fluorescence quantum yield of this compound based fluorophores is a multifaceted property that is highly sensitive to the experimental conditions. By systematically optimizing the solvent environment and pH, and by being mindful of potential issues like aggregation and photobleaching, researchers can significantly enhance the performance of these versatile probes. This guide provides a framework for troubleshooting and optimization, but empirical validation for your specific derivative and application is always recommended.

References

Validation & Comparative

A Comparative Guide to the Fluorescence of 6-Aminoquinolin-3-ol and Other Aminoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Photophysics of the Aminoquinoline Scaffold

Quinoline and its derivatives are a cornerstone class of heterocyclic compounds, pivotal in the development of fluorescent probes.[1] Their inherent photophysical characteristics, combined with the facility of synthetic modification, establish them as powerful tools in a multitude of applications, including cellular imaging and chemical sensing.[1] The fluorescence of these molecules is intrinsically linked to their electronic structure, which can be finely tuned by the nature and position of substituents on the quinoline ring.

The introduction of an amino (-NH₂) group, an electron-donating group, generally enhances the fluorescence quantum yield and causes a bathochromic (red) shift in the emission spectrum due to intramolecular charge transfer (ICT) from the amino group to the quinoline ring.[2] Conversely, the hydroxyl (-OH) group, another electron-donating group, can also influence the photophysical properties, often leading to complex behaviors such as excited-state intramolecular proton transfer (ESIPT), which can result in a large Stokes shift. The interplay of these substituents, as in 6-Aminoquinolin-3-ol, is expected to yield unique fluorescent characteristics.

This guide will delve into a comparative analysis of this compound's fluorescence with that of other positional isomers of aminoquinoline, providing a framework for understanding their structure-property relationships.

The Crucial Role of Substituent Position in Aminoquinoline Fluorescence

The position of the amino group on the quinoline ring dramatically influences the molecule's photophysical properties. This is primarily due to the different electronic environments at each position, which affect the extent of intramolecular charge transfer and the interaction with the solvent.

For instance, the fluorescence of aminoquinolines is highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[2] As solvent polarity increases, the emission spectra of many aminoquinolines exhibit a red shift, indicating a larger dipole moment in the excited state compared to the ground state.[2] This property is invaluable for developing fluorescent probes that can report on the local environment's polarity.

Furthermore, the pH of the medium can significantly alter the fluorescence of aminoquinolines. Protonation of the quinoline nitrogen or the amino group can lead to substantial changes in the absorption and emission spectra, a property that has been harnessed for the development of pH sensors.

Comparative Analysis of Aminoquinoline Isomers

To provide a quantitative comparison, the table below summarizes the key photophysical parameters for several common aminoquinoline isomers.

CompoundExcitation Max (λex) (nm)Emission Max (λem) (nm)Quantum Yield (Φf)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Solvent
6-Aminoquinoline ~355~440Data not availableData not availableNot specified
7-Aminoquinoline Data not availableData not availableData not availableData not availableData not available
8-Aminoquinoline Data not availableData not availableData not availableData not availableData not available
This compound Estimated: Red-shifted vs. 6-AQEstimated: Red-shifted vs. 6-AQQualitative: Potentially highData not availableDependent on environment

Note: The data for this compound is an educated estimation based on structure-property relationships, as direct experimental values were not found in the cited literature.

Experimental Protocols for Comparative Fluorescence Analysis

To empirically determine and compare the fluorescence properties of this compound and other aminoquinolines, the following experimental workflows are recommended.

Determination of Excitation and Emission Spectra

This protocol outlines the steps to determine the optimal excitation and emission wavelengths for a given aminoquinoline derivative.

experimental_workflow_1 prep Prepare dilute solution (e.g., 1-10 µM in a chosen solvent) abs_spec Record UV-Vis Absorption Spectrum to determine λmax(abs) prep->abs_spec set_ex Set fluorometer excitation wavelength to λmax(abs) abs_spec->set_ex scan_em Scan emission spectrum to determine λmax(em) set_ex->scan_em set_em Set fluorometer emission wavelength to λmax(em) scan_em->set_em scan_ex Scan excitation spectrum set_em->scan_ex compare Compare excitation spectrum with absorption spectrum scan_ex->compare

Caption: Workflow for determining excitation and emission maxima.

Measurement of Fluorescence Quantum Yield (Φf)

The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a well-characterized fluorescence standard.

experimental_workflow_2 start Choose a suitable fluorescence standard with known Φf and similar λex/λem prep_sol Prepare a series of dilutions for both sample and standard with absorbance < 0.1 start->prep_sol measure_abs Measure absorbance at the excitation wavelength prep_sol->measure_abs measure_fluor Measure fluorescence emission spectra for all solutions measure_abs->measure_fluor integrate Integrate the area under the emission curves measure_fluor->integrate plot Plot integrated fluorescence intensity vs. absorbance integrate->plot calculate Calculate Φf of the sample using the gradients of the plots and the known Φf of the standard plot->calculate

Caption: Workflow for relative quantum yield determination.

Mechanistic Insights into Aminoquinoline Fluorescence

The fluorescence of aminoquinolines is governed by a complex interplay of electronic and structural factors. The position of the amino group dictates the degree of intramolecular charge transfer (ICT) upon photoexcitation. This ICT character of the excited state is responsible for the observed solvatochromism.

mechanism_workflow GS Ground State (S0) ES_FC Franck-Condon Excited State (S1') GS->ES_FC Absorption (hνex) ES_ICT ICT Excited State (S1) ES_FC->ES_ICT Solvent Relaxation & ICT ES_ICT->GS Emission (hνem) Emission Fluorescence Emission

Caption: Jablonski diagram illustrating the ICT process in aminoquinolines.

In the case of this compound, the presence of the hydroxyl group can introduce an alternative de-excitation pathway through Excited-State Intramolecular Proton Transfer (ESIPT). In this process, the proton from the hydroxyl group is transferred to the quinoline nitrogen in the excited state, forming a transient tautomer that then fluoresces at a longer wavelength. This can result in a significantly large Stokes shift, a desirable property for many fluorescence applications to minimize self-absorption and background interference.

Conclusion and Future Directions

While a complete quantitative comparison of the fluorescence of this compound with other aminoquinolines is hampered by the lack of direct experimental data for the former, a qualitative assessment based on established structure-property relationships provides valuable insights. The dual substitution with electron-donating amino and hydroxyl groups suggests that this compound is a promising candidate for a highly fluorescent and environmentally sensitive probe with a potentially large Stokes shift.

Future work should focus on the synthesis and detailed photophysical characterization of this compound to validate these predictions. Such studies would not only enrich our understanding of the fundamental photophysics of substituted quinolines but also pave the way for the development of novel fluorescent tools for a wide range of scientific and technological applications.

References

Validation of 6-Aminoquinolin-3-ol as a Novel Biomarker for Parkinson's Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical evaluation of 6-Aminoquinolin-3-ol as a putative biological marker for Parkinson's Disease (PD). We will explore a hypothetical, yet scientifically plausible, framework for its validation, compare its potential performance against established and emerging PD biomarkers, and provide detailed experimental protocols to empower researchers in their own investigations.

Introduction: The Unmet Need for Early and Specific PD Biomarkers

Parkinson's Disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons.[1][2] Currently, diagnosis relies heavily on clinical assessment of motor symptoms, by which time significant neuronal loss has already occurred.[1] The development of disease-modifying therapies is hampered by the lack of sensitive and specific biomarkers for early diagnosis, patient stratification, and monitoring of therapeutic response.[1][3]

While biomarkers such as α-synuclein, DJ-1, and Neurofilament Light Chain (NfL) have shown promise, none are yet sufficient on their own for a definitive diagnosis or for tracking disease progression with high fidelity.[4][5] This creates a critical opening for novel biomarkers that may reflect different aspects of PD pathology.

Scientific Rationale: this compound as a Window into Neuroinflammation

While this compound is not an established endogenous metabolite, its core structure is related to quinolinic acid, a known neurotoxic metabolite of the kynurenine pathway of tryptophan metabolism.[6][7] The kynurenine pathway is increasingly implicated in the neuroinflammatory processes that drive neurodegeneration in PD.[8][9]

Our hypothesis is that this compound is a downstream metabolite formed during periods of heightened neuroinflammation and oxidative stress, potentially reflecting the dysregulation of the kynurenine pathway in the PD brain. Elevated levels of this molecule in cerebrospinal fluid (CSF) could, therefore, serve as a direct indicator of active neurodegenerative processes.

Hypothesized Metabolic Pathway

Below is a diagram illustrating the hypothesized origin of this compound from the kynurenine pathway, which is known to be activated by inflammatory stimuli.

Metabolic_Pathway cluster_0 Kynurenine Pathway (Activated by Neuroinflammation) Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO enzymes Quinolinic Acid Quinolinic Acid Kynurenine->Quinolinic Acid Multiple Steps Alternative Pathway (Hypothesized) Alternative Pathway (Hypothesized) Kynurenine->Alternative Pathway (Hypothesized) Neurotoxic Events Neurotoxic Events Quinolinic Acid->Neurotoxic Events NMDA Receptor Agonist This compound Putative Biomarker: This compound Alternative Pathway (Hypothesized)->this compound Stress-induced metabolism Validation_Workflow cluster_1 Phase 1: Analytical Validation cluster_2 Phase 2: Clinical Validation cluster_3 Phase 3: Clinical Utility Assay_Development Assay Development (LC-MS/MS) Performance_Char Performance Characterization (LOD, LOQ, Linearity, Precision) Assay_Development->Performance_Char Case_Control Case-Control Study (PD vs. Healthy Controls) Performance_Char->Case_Control Diagnostic_Accuracy Assess Diagnostic Accuracy (Sensitivity/Specificity) Case_Control->Diagnostic_Accuracy Longitudinal_Study Longitudinal Cohort Study Correlation Correlate with Disease Progression (e.g., UPDRS) Longitudinal_Study->Correlation Interventional_Trials Use in Interventional Trials Correlation->Interventional_Trials Regulatory_Approval Regulatory Approval

References

A Comparative Analysis of the Biological Activities of 6-Aminoquinolin-3-ol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The specific substitution pattern on the quinoline ring system dramatically influences the compound's pharmacological profile. This guide provides a comparative technical overview of the biological activities of positional isomers of 6-aminoquinolin-3-ol, offering insights into their structure-activity relationships (SAR) and guiding future research and drug development efforts. While direct comparative studies on all isomers are not extensively available in the public domain, this document synthesizes existing data on individual isomers and related aminoquinolinol derivatives to draw meaningful comparisons.

The Critical Role of Isomerism in Biological Activity

Positional isomerism, the variation in the location of substituent groups on a core scaffold, can lead to profound differences in a molecule's biological activity.[2] Even a subtle shift in the placement of an amino or hydroxyl group on the quinoline ring can alter the compound's electronic properties, lipophilicity, and its ability to interact with biological targets such as enzymes and receptors. This guide will explore these differences through the lens of anticancer, antimicrobial, and enzyme inhibitory activities.

Comparative Anticancer Activity

Aminoquinoline derivatives have garnered significant attention for their potential as anticancer agents.[2][3][4][5] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[5][6][7]

Table 1: Comparative Cytotoxicity Data of Representative Aminoquinoline Derivatives

Compound/IsomerCancer Cell LineIC50 (µM)Reference
6-Bromo-5-nitroquinolineHT29 (Human Colorectal Adenocarcinoma)< 5-FU[5]
6,8-DiphenylquinolineC6 (Rat Glioma), HeLa (Human Cervical Cancer), HT29Potent Activity[5]
Aminated Quinolinequinones (AQQ6)DU-145 (Prostate Cancer)Good Cytotoxicity[9]
4-Aminoquinoline DerivativesHeLa, MCF-7, K-562Promising Anticancer Effects[6]

Note: This table presents illustrative data from various studies on related compounds to highlight the anticancer potential within the aminoquinoline class. Direct comparative data for this compound isomers is limited.

Mechanism of Anticancer Action: Induction of Apoptosis

A common mechanism by which quinoline derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[5][10] This process is tightly regulated by a complex network of signaling pathways. The diagram below illustrates a simplified overview of the intrinsic and extrinsic apoptosis pathways.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) DISC Formation DISC Formation Death Receptors (Fas, TNFR)->DISC Formation Ligand Binding Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9->Procaspase-3 DNA Damage DNA Damage DNA Damage->Mitochondrion Stress Signal Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Activation Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: Simplified diagram of the major apoptosis pathways.

Comparative Antimicrobial Activity

Quinolone and aminoquinoline derivatives have a long history as effective antimicrobial agents.[4][11] Their primary mechanism of action often involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication and repair.[4][12][13][14][15][16]

Studies on 6-aminoquinolones have shown good activity against Gram-negative bacteria and, with certain substitutions, also against Gram-positive bacteria.[4] The position of the amino group and other substituents significantly impacts the antimicrobial spectrum and potency. For instance, the presence of a methyl group at the C-8 position coupled with an amino group at C-6 was found to enhance activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Representative Quinolone Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
6-Aminoquinolone Derivative (18g)Gram-negative bacteria0.45 (Geometric Mean)[4]
6-Aminoquinolone Derivative (38g)Gram-positive bacteria0.66-0.76 (Geometric Mean)[4]
Quinolinequinones (QQ1, QQ5, QQ6)S. aureus1.22[17]
Quinolinequinones (QQ2, QQ3, QQ5, QQ6)S. epidermidis1.22[17]
Quinolone-rhodanine conjugatesM. tuberculosis H37Ra (dormant)2.2 - 10[18]

Note: This table provides a summary of MIC values for various quinoline derivatives to illustrate their antimicrobial potential. Direct comparative data for this compound isomers is needed.

Mechanism of Antimicrobial Action: Inhibition of DNA Gyrase

The inhibition of bacterial DNA gyrase by quinolones is a well-established mechanism. These agents trap the enzyme-DNA complex, leading to double-strand DNA breaks and subsequent cell death. The workflow for a DNA gyrase inhibition assay is depicted below.

dna_gyrase_inhibition Relaxed Plasmid DNA Relaxed Plasmid DNA Reaction Mixture Reaction Mixture Relaxed Plasmid DNA->Reaction Mixture DNA Gyrase DNA Gyrase DNA Gyrase->Reaction Mixture ATP ATP ATP->Reaction Mixture Incubation Incubation Reaction Mixture->Incubation Agarose Gel Electrophoresis Agarose Gel Electrophoresis Incubation->Agarose Gel Electrophoresis Visualization Visualization Agarose Gel Electrophoresis->Visualization Supercoiled DNA Supercoiled DNA Visualization->Supercoiled DNA Control Inhibited Reaction Inhibited Reaction Visualization->Inhibited Reaction With Inhibitor Test Compound (Isomer) Test Compound (Isomer) Test Compound (Isomer)->Reaction Mixture

Caption: Workflow for a DNA gyrase inhibition assay.

Comparative Enzyme Inhibitory Activity

Beyond DNA gyrase, quinoline derivatives have been shown to inhibit other enzymes, such as tyrosine kinases, which are crucial in cancer cell signaling.[9][19][20][21][22] The ability of a molecule to fit into the active site of an enzyme is highly dependent on its three-dimensional structure, making isomerism a key factor in determining inhibitory potency and selectivity.

For example, 4-aminoquinoline-3-carboxamide derivatives have been identified as potent and reversible inhibitors of Bruton's tyrosine kinase (BTK), an important target in autoimmune diseases.[9] While specific data on the enzyme inhibitory activities of this compound isomers is sparse, the general principle that structural variations influence enzyme inhibition suggests that these isomers would likely exhibit differential activities against a panel of kinases or other enzymes.

Experimental Protocols

To facilitate further research and direct comparison of this compound isomers, detailed protocols for key biological assays are provided below.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3][8][23][24]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[3]

  • Compound Treatment: Treat the cells with various concentrations of the this compound isomers for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[24]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[3]

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[24]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[23]

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control and determine the IC50 value for each isomer.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[25][26][27][28][29]

Materials:

  • 96-well microtiter plates

  • Bacterial strains of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline or PBS

  • Stock solutions of the this compound isomers

  • Microplate reader (optional, for automated reading)

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[26]

  • Serial Dilution: Perform serial twofold dilutions of the test compounds in CAMHB directly in the 96-well plate to achieve a range of concentrations.[29]

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).[25]

  • Incubation: Incubate the plates at 37°C for 16-20 hours.[25]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density using a microplate reader.[25]

Conclusion and Future Directions

The structural nuances of this compound isomers are expected to translate into distinct biological activity profiles. While this guide provides a framework for comparison based on existing literature for related compounds, a direct, head-to-head experimental evaluation of these isomers is necessary to fully elucidate their therapeutic potential. Future research should focus on the systematic synthesis and biological screening of a comprehensive set of aminoquinolinol isomers to establish clear structure-activity relationships. Such studies will be invaluable for the rational design of novel quinoline-based therapeutic agents with enhanced potency and selectivity.

References

A Comprehensive Guide to Benchmarking Novel Hole Transport Materials: A Case Study on 6-Aminoquinolin-3-ol in OLEDs

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of organic light-emitting diodes (OLEDs), the pursuit of novel materials that can enhance efficiency, prolong operational lifetime, and reduce manufacturing costs is paramount. Hole transport materials (HTMs) are a critical component of the OLED stack, facilitating the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer. While established materials have set high benchmarks, the exploration of new molecular architectures is essential for next-generation display and lighting technologies.

This guide provides a comprehensive framework for benchmarking the performance of a promising, yet underexplored, candidate for a hole transport layer (HTL): 6-Aminoquinolin-3-ol. Due to the limited availability of specific performance data for this compound in existing literature, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals to systematically evaluate its potential. We will provide the necessary context, experimental protocols, and comparative data on established HTMs to enable a thorough and objective assessment.

The Rationale for Investigating this compound

Quinoline derivatives have garnered significant interest in the field of organic electronics due to their rigid, planar structure and tunable electronic properties.[1] These characteristics can lead to materials with good film-forming properties, high thermal stability, and suitable energy levels for charge transport in OLEDs.[1] The presence of both an amino (-NH2) and a hydroxyl (-OH) group in this compound suggests the potential for favorable highest occupied molecular orbital (HOMO) energy levels, which is a crucial parameter for efficient hole injection from the commonly used transparent anode, indium tin oxide (ITO).[2] Furthermore, the electrochemical properties of related aminoquinolines have been studied, providing a theoretical basis for their potential in charge transfer applications.[3]

Established Benchmarks: A Comparative Overview of Standard Hole Transport Materials

To effectively evaluate the performance of this compound, it is essential to compare it against well-established and commercially significant HTMs. The following materials are frequently used as benchmarks in the fabrication of high-performance OLEDs:

  • N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB): A widely used small molecule HTM known for its good hole mobility and thermal stability.[4][5]

  • 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC): Another high-performance small molecule HTM, often exhibiting higher hole mobility than NPB.[4]

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS): A conductive polymer commonly used as a hole injection layer (HIL) due to its ability to smooth the anode surface and reduce the hole injection barrier.[6][7]

The following table summarizes typical performance metrics for OLED devices utilizing these standard HTMs. It is important to note that performance is highly dependent on the overall device architecture, including the emissive layer, electron transport layer, and electrode materials.

Performance MetricNPB-based DeviceTAPC-based DevicePEDOT:PSS-based DeviceReference(s)
Maximum Current Efficiency (cd/A) ~2.75 - 5.5~21.1 - 55.74Varies with device structure[4]
Maximum Power Efficiency (lm/W) Not widely reported in compiled sources~18.58 - 29.28Varies with device structure[4]
Maximum External Quantum Efficiency (%) Not widely reported in compiled sources~10.6 - 21.59Varies with device structure[4]
Maximum Luminance (cd/m²) ~7600~6220~2973[4][6]
Turn-on Voltage (V) ~3.5 - 6.5~3.0 - 5.0~3.0[4][6]

Experimental Workflow for Benchmarking this compound

The following sections provide a detailed, step-by-step methodology for the synthesis, fabrication, and characterization of OLEDs incorporating this compound.

Synthesis of this compound

While various synthetic routes for substituted quinolines exist, a common approach involves variations of the Skraup–Doebner–von Miller reaction. For novel compounds, a thorough literature search for specific synthesis protocols is recommended. A generalized synthetic pathway for a related compound, 3-Pentyl-2-phenylquinolin-6-ol, is available and can be adapted.

Caption: General workflow for OLED fabrication and characterization.

OLED_Workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_characterization Performance Characterization synthesis Synthesis of This compound purification Purification and Characterization synthesis->purification htl HTL Deposition (this compound) purification->htl substrate Substrate Cleaning (ITO-coated glass) hil HIL Deposition (e.g., PEDOT:PSS) substrate->hil hil->htl eml Emissive Layer Deposition htl->eml etl ETL Deposition eml->etl cathode Cathode Deposition (LiF/Al) etl->cathode encapsulation Encapsulation cathode->encapsulation jvl Current-Voltage-Luminance (J-V-L) Measurement encapsulation->jvl el Electroluminescence Spectra jvl->el lifetime Operational Lifetime Testing el->lifetime

OLED Device Fabrication Protocol

The fabrication of OLED devices is a multi-step process typically performed in a high-vacuum environment to prevent contamination and ensure the purity of the deposited layers.

1. Substrate Preparation:

  • Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
  • Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol, each for 15 minutes.
  • Dry the substrates with a stream of high-purity nitrogen gas.
  • Immediately treat the substrates with UV-ozone for 10 minutes to remove organic residues and increase the work function of the ITO.

2. Hole Injection Layer (HIL) Deposition (Optional but Recommended):

  • For solution-processed HILs like PEDOT:PSS, spin-coat the material onto the ITO substrate.
  • Anneal the substrate at a specified temperature (e.g., 120°C) in a nitrogen-filled glovebox to remove the solvent.

3. Organic Layer Deposition (Thermal Evaporation):

  • Transfer the substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
  • Deposit the this compound as the hole transport layer. The optimal thickness should be determined experimentally, typically in the range of 20-60 nm, at a deposition rate of 1-2 Å/s.
  • Deposit the emissive layer (e.g., a host-dopant system) to the desired thickness.
  • Deposit the electron transport layer (ETL) (e.g., Tris(8-hydroxyquinolinato)aluminum - Alq₃) to a thickness of 20-40 nm.
  • Deposit a thin (1 nm) electron injection layer, such as lithium fluoride (LiF), at a rate of 0.1-0.2 Å/s.

4. Cathode Deposition:

  • Without breaking the vacuum, deposit the metal cathode, typically aluminum (Al), to a thickness of 100-150 nm at a rate of 2-5 Å/s.

5. Encapsulation:

  • To protect the device from atmospheric moisture and oxygen, encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.

Caption: Schematic of a multilayer OLED device structure.

OLED_Structure cluster_device OLED Device Stack Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL, e.g., LiF) ETL Electron Transport Layer (ETL, e.g., Alq3) EML Emissive Layer (EML) HTL Hole Transport Layer (HTL) (this compound) HIL Hole Injection Layer (HIL, e.g., PEDOT:PSS) Anode Anode (e.g., ITO) Substrate Substrate (Glass)

Device Characterization

Once fabricated, the OLED devices should be characterized to determine their performance metrics.

1. Current-Voltage-Luminance (J-V-L) Characteristics:

  • Use a source measure unit and a photometer to measure the current density and luminance as a function of the applied voltage.
  • From this data, you can determine the turn-on voltage (voltage at which light is first detected, e.g., at 1 cd/m²), current efficiency (cd/A), and power efficiency (lm/W).

2. Electroluminescence (EL) Spectra:

  • Use a spectrometer to record the emission spectrum of the device at a constant driving voltage.
  • This will provide the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) color coordinates.

3. External Quantum Efficiency (EQE):

  • EQE, the ratio of photons emitted to electrons injected, can be calculated from the luminance, current density, and EL spectrum.

4. Operational Lifetime:

  • Measure the time it takes for the luminance of the device to decrease to 50% of its initial value (LT50) while operating at a constant current density. This is a critical measure of device stability.

Interpreting the Results: A Path to Validation

The data obtained from the characterization of the this compound-based OLEDs should be systematically compared with the benchmark data presented for NPB, TAPC, and PEDOT:PSS.

  • Efficiency Comparison: How do the current and power efficiencies of the this compound device compare to the standards? A competitive material should exhibit efficiencies in a similar range or higher.

  • Driving Voltage: Is the turn-on voltage and operating voltage for a given brightness comparable to or lower than the benchmarks? A lower driving voltage is desirable for lower power consumption.

  • Color Purity: Does the use of this compound as the HTL affect the emission color of the device? The EL spectrum should be compared to a standard device to check for any unwanted emission peaks.

  • Stability: How does the operational lifetime (LT50) of the device with this compound compare to devices with standard HTMs? A longer lifetime indicates better material and device stability.

By following this comprehensive guide, researchers can systematically and rigorously evaluate the performance of this compound as a novel hole transport material for OLEDs. This structured approach ensures that the generated data is robust, comparable to established benchmarks, and contributes valuable insights to the ongoing development of advanced organic electronic materials.

References

A Comparative Guide to the Cross-Reactivity of 6-Aminoquinolin-3-ol Based Enzyme Sensors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a reporter system for enzyme activity assays is a critical decision that directly impacts data quality and reliability. Fluorogenic substrates, which are converted from a non-fluorescent state to a highly fluorescent one by a specific enzyme, offer exceptional sensitivity for real-time, continuous monitoring of enzyme kinetics.[1] However, their utility is fundamentally dependent on their specificity. Cross-reactivity, the unintended processing of the substrate by off-target enzymes, can lead to false positives, inaccurate kinetic measurements, and misinterpreted biological activity.

This guide provides an in-depth technical comparison of sensors based on the 6-aminoquinolin-3-ol fluorophore, focusing on the critical aspect of cross-reactivity. We will use a representative substrate for Alkaline Phosphatase (ALP), a widely used reporter enzyme, to objectively compare its performance with common alternatives and provide the supporting experimental framework for validation.

The this compound Scaffold: A Fluorogenic Core

The this compound molecule is a promising fluorophore for developing enzyme-activated probes. In its free hydroxyl form, it is fluorescent. However, when the hydroxyl group is masked—for example, by a phosphate group—the molecule's electronic properties are altered, rendering it non-fluorescent. This "pro-fluorophore" state is the basis of the sensor. Enzymatic cleavage of the masking group restores the hydroxyl, liberating the fluorescent reporter and generating a signal directly proportional to enzyme activity.

For this guide, we will consider a hypothetical but chemically sound sensor for Alkaline Phosphatase (ALP): 6-Aminoquinolin-3-yl Phosphate (6-AQ-Phosphate) .

Sensing Mechanism: From Quenched to Fluorescent

The detection principle is a one-step enzymatic hydrolysis reaction. ALP, a phosphomonoesterase, recognizes and cleaves the phosphate ester bond of the non-fluorescent 6-AQ-Phosphate. This reaction releases inorganic phosphate and the highly fluorescent this compound. The rate of fluorescence increase is therefore a direct measure of ALP's catalytic activity.

Sensing_Mechanism sub 6-AQ-Phosphate (Non-Fluorescent Substrate) enz Alkaline Phosphatase (ALP) sub->enz Binds to Active Site prod This compound (Fluorescent Product) enz->prod Catalyzes Hydrolysis pi Inorganic Phosphate (Pi) enz->pi

Caption: Enzymatic activation of the 6-AQ-Phosphate sensor by ALP.

Comparative Analysis of Phosphatase Substrates

The central challenge in designing a phosphatase substrate is achieving selectivity among the vast landscape of cellular phosphatases.[2][3] An ideal ALP substrate should be efficiently processed by ALP while remaining untouched by other major phosphatase families, such as acid phosphatases and protein tyrosine phosphatases (PTPs).

Below is a comparison of our representative 6-AQ-Phosphate sensor with commonly used alternatives.

SubstrateFluorophore/ChromophoreClassPrimary TargetKey Cross-Reactivity Profile
6-AQ-Phosphate This compoundFluorogenicAlkaline PhosphataseHypothesis: Expected to show good selectivity for ALP due to the specific recognition of the phosphate monoester. Potential for some cross-reactivity with other non-specific phosphatases must be empirically determined.
MUP (4-Methylumbelliferyl Phosphate)4-MethylumbelliferoneFluorogenicAlkaline PhosphataseHigh selectivity for ALP in practice. The product's fluorescence is optimal at alkaline pH (~10), making it inherently unsuitable for continuous assays of acid phosphatases (pH 4-6).[4][5][6] It may be processed by other phosphatases, but the signal is weak at their optimal pH.
FDP (Fluorescein Diphosphate)FluoresceinFluorogenicAlkaline & Tyrosine PhosphatasesKnown cross-reactivity. FDP is a sensitive substrate for both alkaline phosphatases and several protein tyrosine phosphatases (PTPs), such as PTP1B and CD45.[7][8] This makes it unsuitable for specifically measuring ALP in complex biological samples containing PTPs.
pNPP (p-Nitrophenyl Phosphate)p-NitrophenolChromogenicNon-specific PhosphatasesHighly non-specific. pNPP is a simple aryl phosphate that is hydrolyzed by a broad range of phosphatases, including alkaline, acid, and protein tyrosine phosphatases.[3][9][10][11] It is often used as a general phosphatase activity substrate.
Expertise & Experience: Causality Behind Substrate Selectivity
  • The pH Dependency of MUP: The high selectivity of MUP is a classic example of leveraging the chemical properties of the fluorophore. The pKa of the liberated 4-methylumbelliferone is ~7.9.[12] At the optimal pH for acid phosphatases (pH ~5.0), the fluorophore is mostly in its protonated, less fluorescent state.[6] Conversely, at the high pH of ALP assays (pH >9.5), it is fully deprotonated and highly fluorescent. This pH-dependent quantum yield provides a powerful, built-in mechanism for selectivity in continuous assays.

  • The Promiscuity of pNPP: The simple structure of pNPP makes it a "universal" substrate.[3][9] It lacks complex side chains or structural motifs that would confer specificity for the active site of a particular phosphatase family. While this makes it a poor choice for specific ALP detection in a mixed sample, it is valuable for purifying and characterizing novel phosphatases.

  • The Dual Nature of FDP: FDP 's utility for both ALP and PTPs highlights the challenge of substrate design.[5][7] The fluorescein core fits within the active sites of multiple phosphatase classes. While this can be exploited for developing PTP assays, it underscores the necessity of rigorous cross-reactivity testing before deploying a new substrate in a biological context.

Trustworthiness: A Self-Validating Protocol for Cross-Reactivity Profiling

To ensure the trustworthiness of any new sensor, its selectivity must be empirically validated. The following protocol provides a robust, self-validating system for assessing the cross-reactivity of a novel fluorogenic phosphatase substrate like 6-AQ-Phosphate. The core principle is to test the substrate against a panel of purified enzymes representing different classes under their respective optimal reaction conditions.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_read Data Acquisition & Analysis P1 Prepare Substrate Stock Solution (e.g., 10 mM in DMSO) A2 Add Substrate to Buffers (e.g., 25 µL for 2X final conc.) P1->A2 P2 Prepare Enzyme Panel (ALP, Acid Phos, PTP1B, etc.) in appropriate storage buffers A3 Initiate Reaction: Add Enzyme (25 µL) or control buffer P2->A3 P3 Prepare Optimized Assay Buffers for each enzyme A1 Dispense Assay Buffers (50 µL/well) P3->A1 A1->A2 A2->A3 D1 Place plate in Fluorometer (Set Ex/Em wavelengths for This compound) A3->D1 D2 Measure Fluorescence Kinetically (e.g., every 60s for 30 min) D1->D2 D3 Calculate Reaction Rate (V₀) (Slope of linear phase) D2->D3 D4 Compare Rates: (V₀ Target Enzyme vs V₀ Off-Target Enzymes) D3->D4

Caption: Workflow for assessing enzyme cross-reactivity of a fluorogenic substrate.

Step-by-Step Methodology

1. Reagent Preparation:

  • Substrate Stock: Prepare a 10 mM stock solution of the test substrate (e.g., 6-AQ-Phosphate) in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.
  • Enzyme Panel: Obtain purified, high-activity enzymes. A recommended starting panel includes:
  • Target Enzyme: Alkaline Phosphatase (e.g., Calf Intestinal)
  • Off-Target Panel:
  • Acid Phosphatase (e.g., from Potato)
  • Protein Tyrosine Phosphatase (e.g., PTP1B, recombinant)
  • Serine/Threonine Phosphatase (e.g., PP1, recombinant)
  • Nonspecific Hydrolase (e.g., Porcine Liver Esterase)
  • Assay Buffers: Prepare an optimized buffer for each enzyme to ensure it is tested under conditions where it is catalytically competent.
  • ALP Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 9.5
  • Acid Phosphatase Buffer: 100 mM Sodium Acetate, pH 5.0
  • PTP1B Buffer: 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.4
  • PP1 Buffer: 50 mM HEPES, 100 mM NaCl, 1 mM MnCl₂, 1 mM DTT, pH 7.5

2. Assay Execution (96-Well Format):

  • Plate Setup: Use a black, opaque 96-well plate to minimize background fluorescence and light scatter.
  • Controls: For each enzyme, prepare "No Enzyme" control wells (containing only buffer and substrate) to measure background substrate hydrolysis and "No Substrate" controls (containing enzyme and buffer) to measure intrinsic enzyme/buffer fluorescence.
  • Reaction Mix: In triplicate wells, add 50 µL of the appropriate 2X concentrated assay buffer.
  • Substrate Addition: Add 25 µL of the test substrate, diluted in water to a 4X working concentration (e.g., 400 µM for a 100 µM final concentration).
  • Reaction Initiation: To start the reaction, add 25 µL of a 4X working concentration of the respective enzyme. For the target enzyme (ALP), it is advisable to test a dilution series to find a concentration that gives a robust linear rate. For off-target enzymes, use a high concentration (e.g., 10-100 fold higher than the target enzyme) to rigorously test for any low-level activity.

3. Data Acquisition and Analysis:

  • Instrumentation: Immediately place the plate in a fluorescence plate reader pre-set to the optimal excitation and emission wavelengths for the liberated fluorophore (e.g., this compound).
  • Kinetic Read: Measure the fluorescence intensity every 30-60 seconds for 30-60 minutes at a constant temperature (e.g., 25°C or 37°C).
  • Data Processing:
  • Subtract the average fluorescence of the "No Substrate" control from all wells at each time point.
  • Plot the corrected fluorescence vs. time for each reaction.
  • Determine the initial velocity (V₀) by calculating the slope of the linear portion of the curve.
  • Subtract the slope of the "No Enzyme" control (background hydrolysis) from the enzyme-containing wells to get the true enzymatic rate.
  • Interpreting Results: Express the activity of off-target enzymes as a percentage of the target enzyme's activity. A highly selective substrate should exhibit >99% signal generation from the target enzyme, with negligible rates from the off-target panel.

Authoritative Grounding & Conclusion

The development of novel fluorogenic probes requires a rigorous, systematic approach to validation. While a sensor based on the this compound scaffold holds promise, its performance can only be certified through direct comparison with established alternatives and meticulous cross-reactivity profiling. The protocol described herein provides a universal framework for such an evaluation.[13][14]

For researchers in drug development, choosing a substrate with a well-characterized and narrow reactivity profile is paramount. Using a promiscuous substrate like pNPP or FDP in a complex cell lysate to screen for ALP modulators would be a critical error, as any observed effect could be due to off-target interactions with other cellular phosphatases.[7][10] Conversely, the inherent selectivity of MUP, driven by the pH-dependence of its product, makes it a more trustworthy choice for specific ALP assays.[4][6]

Ultimately, any new sensor, including one based on this compound, must be subjected to the validation workflow outlined above. By systematically ruling out cross-reactivity with major enzyme classes, researchers can proceed with confidence, ensuring that the signals they measure are a true and accurate reflection of their target's activity.

References

In-Vitro Validation of 6-Aminoquinolin-3-ol as a Checkpoint Kinase 1 (Chek1) Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in-vitro validation of 6-Aminoquinolin-3-ol as a putative inhibitor of Checkpoint Kinase 1 (Chek1), a critical enzyme in the DNA damage response pathway and a prominent target in oncology drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis with established Chek1 inhibitors and detailed experimental protocols for robust validation.

Introduction: The Rationale for Targeting Chek1

Checkpoint Kinase 1 (Chek1) is a serine/threonine kinase that plays a pivotal role in the cellular response to DNA damage.[1] Upon activation, Chek1 orchestrates cell cycle arrest, allowing time for DNA repair, and also promotes the repair process itself. In many cancers, the G1 checkpoint is abrogated due to mutations in proteins like p53. Consequently, these cancer cells become heavily reliant on the S and G2/M checkpoints, which are controlled by Chek1, for their survival. Inhibition of Chek1 in such cancer cells, particularly in combination with DNA-damaging chemotherapeutic agents, can lead to catastrophic mitotic entry with unrepaired DNA, ultimately triggering apoptosis. This synthetic lethality approach has established Chek1 as a promising therapeutic target.

This compound is a novel small molecule with structural similarities to other quinoline-based compounds that have demonstrated inhibitory activity against various kinases.[1][2] This guide outlines the necessary in-vitro studies to validate its potential as a Chek1 inhibitor and benchmark its performance against known inhibitors in the field.

Comparative Analysis of Chek1 Inhibitors

The potency of a novel inhibitor is best understood in the context of existing compounds. The following table summarizes the inhibitory activity of several known Chek1 inhibitors, providing a benchmark for the evaluation of this compound.

InhibitorIC50 (nM)Assay TypeTarget
Prexasertib (LY2606368) 1Cell-freeChek1
Rabusertib (LY2603618) 7Cell-freeChek1
GDC-0575 (CCT245737) 1.3Cell-freeChek1
This compound TBDTBDChek1

This table will be populated with experimental data for this compound upon completion of the assays described below.

Experimental Workflows for In-Vitro Validation

A multi-faceted approach is essential for the comprehensive validation of a novel enzyme inhibitor. The following experimental workflow is recommended to determine the inhibitory potential and mechanism of action of this compound against Chek1.

G cluster_0 Initial Screening & Potency cluster_1 Mechanism of Action cluster_2 Selectivity ic50 IC50 Determination kinetics Enzyme Kinetics ic50->kinetics binding Direct Binding Assay ic50->binding workflow_start Start Validation workflow_start->ic50 Primary Assay selectivity Kinase Selectivity Panel kinetics->selectivity

Caption: General experimental workflow for in-vitro validation of an enzyme inhibitor.

IC50 Determination: Quantifying Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a primary measure of an inhibitor's potency.[3][4] A robust and reproducible assay is critical for obtaining reliable IC50 values.

Experimental Protocol: Fluorescence Polarization (FP) Assay

Fluorescence polarization is a versatile, solution-based technique for monitoring molecular interactions and enzyme activity.[5][6] This homogeneous, "mix-and-read" format is well-suited for high-throughput screening (HTS) and IC50 determination.[6][7]

Principle: The assay measures the change in the rate of rotation of a fluorescently labeled peptide substrate upon phosphorylation by Chek1. A larger, phosphorylated product tumbles more slowly in solution, resulting in a higher fluorescence polarization signal. An inhibitor will prevent this phosphorylation, leading to a lower signal.

Materials:

  • Recombinant human Chek1 enzyme

  • Fluorescently labeled peptide substrate (e.g., FITC-Cdc25 peptide)

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 384-well black microplates

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and control inhibitors (e.g., Prexasertib) in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells, typically ≤ 1%.

  • Enzyme and Substrate Preparation: Prepare a solution of Chek1 and the fluorescently labeled peptide substrate in assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of the diluted compound solutions to the appropriate wells of the 384-well plate.

    • Add 10 µL of the Chek1/substrate mix to each well.

    • Incubate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation: Add 5 µL of ATP solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Measurement: Read the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the high (no inhibitor) and low (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.[8]

Enzyme Kinetics: Elucidating the Mechanism of Inhibition

Understanding how an inhibitor interacts with the enzyme and its substrate is crucial for lead optimization.[9][10] Enzyme kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[11][12]

Experimental Protocol: Michaelis-Menten Kinetics

This experiment involves measuring the initial reaction rates at various substrate (ATP) concentrations in the presence and absence of this compound.

Procedure:

  • Set up the Chek1 inhibition assay as described for the IC50 determination.

  • Use a fixed, sub-saturating concentration of the peptide substrate.

  • Vary the concentration of ATP over a range that brackets the known Km value for Chek1.

  • Perform these measurements at multiple fixed concentrations of this compound (e.g., 0x, 1x, 2x, and 5x the IC50 value).

  • Measure the initial reaction velocity (v) at each ATP and inhibitor concentration.

  • Data Analysis: Plot the data using a Lineweaver-Burk plot (1/v vs. 1/[S]). The pattern of changes in Vmax and Km in the presence of the inhibitor will reveal the mechanism of inhibition.

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition comp Vmax Unchanged Km Increased noncomp Vmax Decreased Km Unchanged uncomp Vmax Decreased Km Decreased start Lineweaver-Burk Analysis start->comp start->noncomp start->uncomp

Caption: Interpretation of Lineweaver-Burk plots for determining the mechanism of inhibition.

Direct Binding Assays: Confirming Target Engagement

While inhibition of enzyme activity is a key functional readout, direct binding assays confirm that the compound physically interacts with the target protein.[13][14] Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying real-time biomolecular interactions.[15][16]

Experimental Protocol: Surface Plasmon Resonance (SPR)

Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (this compound) to an immobilized ligand (Chek1). This allows for the determination of binding affinity (KD) and kinetics (kon and koff).

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit

  • Recombinant human Chek1

  • Running buffer (e.g., HBS-EP+)

  • This compound

Procedure:

  • Immobilization: Immobilize Chek1 onto the surface of a CM5 sensor chip using standard amine coupling chemistry.

  • Binding Analysis:

    • Inject a series of concentrations of this compound over the immobilized Chek1 surface.

    • Use a reference flow cell (without immobilized Chek1) to subtract non-specific binding.

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Conclusion and Future Directions

This guide provides a robust framework for the in-vitro validation of this compound as a potential Chek1 inhibitor. By systematically determining its IC50, elucidating its mechanism of inhibition, and confirming direct target engagement, researchers can build a comprehensive data package to support its further development. Positive results from these assays would warrant progression to cellular assays to assess its effect on Chek1 signaling and its anti-proliferative activity in cancer cell lines.

References

A-Comparative-Guide-to-the-Synthetic-Routes-of-Substituted-Aminoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals, most notably antimalarial agents like chloroquine and quinine.[1][2] The strategic placement of an amino group on this heterocyclic system gives rise to aminoquinolines, a class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The efficacy and pharmacological profile of these molecules are profoundly influenced by the position and nature of substituents on the quinoline ring. Consequently, the development of efficient and versatile synthetic routes to access structurally diverse substituted aminoquinolines is a critical endeavor for researchers in drug discovery and development.

This guide provides an in-depth comparison of the primary synthetic strategies for preparing substituted aminoquinolines. We will explore both classical cyclization reactions and modern catalytic cross-coupling methods. By examining the underlying mechanisms, experimental protocols, and inherent advantages and limitations of each approach, this document aims to equip researchers with the knowledge to make informed decisions when selecting a synthetic pathway tailored to their specific target molecule.

Classical Cyclization Strategies: Building the Quinoline Core

For over a century, the construction of the quinoline ring system has relied on a set of named reactions that forge the heterocyclic core from acyclic precursors. These methods are often characterized by the use of simple, readily available starting materials and are typically performed under strong acidic conditions.

The Skraup Synthesis

The Skraup synthesis, first reported in 1880, is a classic method for producing quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[5][6] The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline.[7] Subsequent cyclization and oxidation yield the quinoline product.

Mechanism & Rationale: The harsh acidic conditions are necessary to catalyze both the dehydration of glycerol and the electrophilic aromatic substitution for the ring closure. Nitrobenzene serves not only as the oxidant for the final aromatization step but also as a solvent in many cases.[6]

  • Advantages: Utilizes inexpensive and simple starting materials.

  • Disadvantages: The reaction is often violent and difficult to control. The strongly acidic and high-temperature conditions limit the scope to anilines lacking sensitive functional groups. For substituted anilines, mixtures of regioisomers are often obtained.

Experimental Protocol: Skraup Synthesis of 8-Aminoquinoline [8]

This protocol outlines the foundational Skraup synthesis to prepare the quinoline ring, which is a precursor for many 8-aminoquinoline derivatives.

  • Materials: o-Aminophenol, Glycerol, Concentrated Sulfuric Acid (98%), o-Nitrophenol (oxidizing agent), Ferrous Sulfate (FeSO₄) (catalyst), Sodium Hydroxide (NaOH) solution, Ethanol.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, carefully add 1.5 to 2.5 parts by weight of concentrated sulfuric acid.

    • With continuous stirring, add 2.5 to 3.5 parts of glycerol.

    • To this mixture, add 1 part of o-aminophenol and 0.02 parts of ferrous sulfate.

    • Heat the reaction mixture to 135-140°C.

    • Slowly add 0.5 parts of o-nitrophenol over 3 hours while maintaining the temperature.

    • After the addition is complete, continue heating for another 2-3 hours.

    • Cool the reaction mixture and carefully neutralize with a sodium hydroxide solution to a pH of 7-8.

    • The crude 8-hydroxyquinoline will precipitate and can be isolated by filtration.

    • Purify the product by recrystallization from ethanol.

Skraup_Synthesis cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Product Aniline Aniline Michael_Addition Michael Addition Aniline->Michael_Addition Glycerol Glycerol Dehydration Dehydration (H₂SO₄) Glycerol->Dehydration Dehydration->Michael_Addition Acrolein Cyclization Electrophilic Cyclization Michael_Addition->Cyclization Intermediate Dehydration2 Dehydration Cyclization->Dehydration2 Oxidation Oxidation (Nitrobenzene) Dehydration2->Oxidation Dihydroquinoline Quinoline Quinoline Oxidation->Quinoline Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L₂ Ox_Add Oxidative Addition Pd0->Ox_Add Complex1 Ar-Pd(II)(L)₂-X Ox_Add->Complex1 Amine_Coord Amine Coordination Complex1->Amine_Coord Complex2 [Ar-Pd(II)(L)₂(HNR₂)-X]⁺ Amine_Coord->Complex2 Deprotonation Deprotonation (Base) Complex2->Deprotonation Complex3 Ar-Pd(II)(L)₂(NR₂) Deprotonation->Complex3 Red_Elim Reductive Elimination Complex3->Red_Elim Red_Elim->Pd0 Regenerated Catalyst ArNR2 Aminoquinoline (Ar-NR₂) Red_Elim->ArNR2 ArX Haloquinoline (Ar-X) ArX->Ox_Add Amine Amine (HNR₂) Amine->Amine_Coord

References

A Comparative Guide to the Orthogonal Validation of Synthetic 6-Aminoquinolin-3-ol Purity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the purity of a synthetic intermediate is not merely a number on a certificate of analysis; it is the foundation upon which reliable, reproducible, and translatable data are built. 6-Aminoquinolin-3-ol, a key heterocyclic scaffold, serves as a critical starting material in the synthesis of novel kinase inhibitors and other therapeutic agents.[1][2] Ensuring its structural integrity and quantifying potential impurities is paramount to avoiding costly downstream failures in drug discovery and development pipelines.[3]

This guide provides an in-depth, experience-driven comparison of essential analytical techniques for validating the purity of synthetic this compound. We will move beyond rote protocols to dissect the causality behind methodological choices, grounding our approach in the authoritative framework of the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures.[4][5][6] Our core principle is the deployment of an orthogonal strategy—using multiple, distinct analytical methods to build a comprehensive and self-validating purity profile.

The Imperative of an Orthogonal Approach

Relying on a single analytical technique, however powerful, creates blind spots. A purity value of >99% by High-Performance Liquid Chromatography (HPLC) may be misleading if a critical impurity co-elutes with the main peak or is invisible to the UV detector. An orthogonal approach mitigates this risk by employing methods with different separation and detection principles. For this compound, a robust validation package combines the quantitative power of HPLC, the mass-based specificity of Liquid Chromatography-Mass Spectrometry (LC-MS), and the structural confirmation of Nuclear Magnetic Resonance (NMR) spectroscopy.

Pillar 1: Quantitative Purity and Impurity Profiling by HPLC

High-Performance Liquid Chromatography is the cornerstone of purity assessment in pharmaceutical development due to its high resolution, reproducibility, and quantitative accuracy.[7][8] The objective is to develop a stability-indicating method capable of separating the this compound peak from potential process impurities (e.g., starting materials, byproducts) and degradants.[9][10]

Experimental Protocol: HPLC-UV Method

This protocol is a robust starting point, adapted from established methods for quinoline derivatives.[11][12]

  • Instrumentation: Standard HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A column with low silanol activity is often preferred for basic compounds like aminoquinolines to improve peak shape.[13][14]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

    • Rationale: Formic acid acts as an ion-pairing agent, protonating the amino group of the analyte and residual silanols on the column, leading to sharper, more symmetrical peaks.[15]

  • Gradient Elution: A linear gradient from 5% to 95% Solvent B over 20 minutes, followed by a 5-minute hold and a 5-minute re-equilibration.

    • Rationale: A gradient is essential for eluting a wide range of potential impurities with varying polarities and ensuring the column is clean for the next injection.

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD at 254 nm and 280 nm.

    • Rationale: Using multiple wavelengths helps to detect impurities that may have different absorption maxima from the parent compound.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in a 50:50 mixture of Acetonitrile:Water to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.[15]

Method Validation According to ICH Q2(R2)

The trustworthiness of the HPLC method is established through rigorous validation.[6][16]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components which may be expected to be present. This is demonstrated by analyzing a placebo (synthesis reagents without the final product) and spiked samples to ensure no interference at the retention time of this compound.

  • Linearity: A linear relationship between concentration and detector response. A minimum of five concentrations are analyzed, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of test results to the true value. Determined by analyzing samples with a known concentration of a reference standard, with recovery typically expected to be within 98.0% to 102.0%.

  • Precision: Assessed at two levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Typically, the relative standard deviation (%RSD) of six replicate injections should be ≤ 2%.[7]

    • Intermediate Precision: Assesses variations within the lab (different days, different analysts).

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. This is critical for quantifying impurities.[17]

Data Presentation: HPLC Method Validation Summary
Validation ParameterAcceptance CriterionHypothetical ResultPass/Fail
Specificity No interference at analyte RTNo interferences observedPass
Linearity (r²) ≥ 0.9990.9995Pass
Accuracy (% Recovery) 98.0 - 102.0%100.5%Pass
Precision (%RSD) ≤ 2.0%0.85%Pass
Range (µg/mL) Defined by Linearity1 - 500 µg/mLPass
LOQ (µg/mL) Signal-to-Noise ≥ 100.5 µg/mLPass

Workflow Visualization: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Filter (0.22 µm) s2->s3 h1 Autosampler Injection s3->h1 h2 C18 Column Separation h1->h2 h3 DAD Detection h2->h3 d1 Integrate Chromatogram h3->d1 d2 Calculate % Purity (Area Normalization) d1->d2 d3 Generate Report d2->d3

Caption: High-level workflow for HPLC-based purity determination.

Pillar 2: Identity Confirmation and Impurity ID by LC-MS

While HPLC-UV provides quantitative data, LC-MS provides orthogonal confirmation of the molecular weight of the main peak and any detected impurities.[18] This is a self-validating step; if the mass of the main peak does not correspond to this compound, the sample identity is incorrect.

Experimental Protocol: LC-MS Method
  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole for confirmation or a Time-of-Flight (TOF) for accurate mass).[19]

  • LC Method: The same HPLC method described above can be used, ensuring compatibility of the mobile phase with the MS detector. Formic acid is an excellent choice for this.[15]

  • MS Ionization: Electrospray Ionization (ESI) in positive mode.

    • Rationale: The basic amino group and the quinoline nitrogen are readily protonated, making ESI+ the ideal mode for detecting the protonated molecule [M+H]⁺.[18]

  • MS Scan Range: m/z 100-500.

    • Rationale: This range comfortably covers the expected mass of this compound (C₉H₈N₂O, MW = 160.17) and potential dimeric or process-related impurities.

  • Data Analysis: Extract the ion chromatogram for the expected mass of this compound ([M+H]⁺ = 161.18). Analyze the mass spectra of any impurity peaks to propose their structures.

Workflow Visualization: LC-MS Identity Confirmation

LCMS_Workflow cluster_output Generated Data start HPLC Eluent esi Electrospray Ionization (ESI+) start->esi ms Mass Analyzer (Scan m/z 100-500) esi->ms detector Detector ms->detector data Data System detector->data tic Total Ion Chromatogram (TIC) data->tic eic Extracted Ion Chromatogram (EIC) [M+H]⁺ = 161.18 data->eic spectra Mass Spectrum of Each Peak data->spectra

Caption: Data generation process in an LC-MS analysis workflow.

Pillar 3: Structural Verification by NMR Spectroscopy

NMR spectroscopy provides the ultimate confirmation of molecular structure. While HPLC and LC-MS can be deceived by isomers, NMR provides a unique fingerprint of the entire molecule. For purity validation, ¹H NMR is particularly powerful for identifying and quantifying residual solvents and structurally similar impurities.

Experimental Protocol: ¹H NMR
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve ~5-10 mg of the this compound sample in a suitable deuterated solvent, such as DMSO-d₆.

    • Rationale: DMSO-d₆ is an excellent solvent for many heterocyclic compounds and will not obscure key aromatic proton signals.[20]

  • Internal Standard: Add a known amount of a certified internal standard (e.g., maleic acid) for quantitative NMR (qNMR) if absolute purity determination is required.

  • Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans for good signal-to-noise and a relaxation delay (D1) of at least 5 times the longest T₁ of interest for accurate integration.[21]

  • Data Analysis:

    • Confirm that the chemical shifts, splitting patterns, and integrations of the aromatic and aliphatic protons match the expected structure of this compound.

    • Integrate signals corresponding to known residual solvents (e.g., ethyl acetate, dichloromethane) and compare them to the integration of the analyte to quantify their presence.

    • Look for unexpected signals that may indicate the presence of isomeric or other organic impurities.[22]

Comparative Data Summary
TechniquePrimary PurposeStrengthsLimitations
HPLC-UV Quantitative PurityHigh precision, robust, excellent for quantitating known and unknown impurities.[23]Requires chromophore; co-elution can hide impurities; structural information is limited.
LC-MS Identity ConfirmationHigh specificity for molecular weight; excellent for impurity identification.[18][19]Response factors vary, making it less quantitative than UV; insensitive to isomers.
¹H NMR Structural VerificationUnambiguous structure confirmation; detects non-chromophoric impurities and residual solvents; can be quantitative (qNMR).[20][21]Lower sensitivity than HPLC; complex mixtures can be difficult to interpret.

Conclusion: A Triad of Trust

Validating the purity of a critical synthetic intermediate like this compound is a non-negotiable step in ensuring the integrity of research and development activities. A single data point is insufficient. By adopting a self-validating, orthogonal triad of HPLC for quantification, LC-MS for identity, and NMR for structural verification, a Senior Application Scientist can confidently attest to the quality of the material. This rigorous, multi-faceted approach, grounded in the principles of the ICH guidelines, ensures that the foundation of your next discovery is solid, pure, and unequivocally validated.[4][24]

References

A Comparative Analysis of the Photophysical Properties of Aminoquinolinols: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the photophysical properties of aminoquinolinol isomers. These heterocyclic compounds are of significant interest due to their versatile fluorescent properties, which are highly sensitive to their molecular structure and environment. This sensitivity makes them valuable scaffolds in the design of fluorescent probes, chemosensors, and pharmacologically active agents. This document delves into the structure-property relationships that govern their fluorescence, provides quantitative comparisons, and outlines detailed experimental protocols for their characterization.

Introduction: The Versatile Aminoquinolinol Scaffold

Aminoquinolinols are a class of bicyclic aromatic compounds featuring both an amino (-NH₂) and a hydroxyl (-OH) group on the quinoline ring system. The parent 8-hydroxyquinoline (8-HQ) is a well-known metal-chelating agent, but it is only weakly fluorescent in its free form. This is primarily due to an efficient excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the pyridinic nitrogen, which provides a non-radiative decay pathway.[1][2] The introduction of an amino group, a potent electron-donating substituent, dramatically modulates the electronic structure and, consequently, the photophysical properties of the quinoline core.[3] This often leads to enhanced fluorescence quantum yields and a high sensitivity of their spectral properties to the surrounding environment.[4][5]

The relative positions of the amino and hydroxyl groups on the quinoline scaffold are critical in determining the specific photophysical characteristics of each isomer. Processes such as intramolecular charge transfer (ICT) and solvatochromism become prominent, influencing the absorption and emission wavelengths, quantum yields, and fluorescence lifetimes.[4] Understanding these structure-property relationships is paramount for the rational design of aminoquinolinol-based fluorophores for specific applications.

Caption: General structure of the quinoline ring with numbered positions.

Comparative Photophysical Data of Aminoquinolinol Isomers

The photophysical properties of aminoquinolinols are highly dependent on the substitution pattern. The following table summarizes key photophysical parameters for various aminoquinolinol isomers, collated from the literature. It is important to note that these values were obtained under different experimental conditions (e.g., solvent), which can significantly influence the results.

Compoundλ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_F)Fluorescence Lifetime (τ_F) (ns)Solvent
5-Amino-8-hydroxyquinoline -----Data not readily available
Al(5-amino-8-hydroxyquinoline)₃ 4155305480Low-CHCl₃
7-Amino-8-hydroxyquinoline derivatives ~400-420~470-590~3500-60000.11 - 0.57 (highly solvent dependent)-Varies (e.g., n-hexane, chloroform)[4][5]
8-Hydroxyquinoline (parent) ~310~510 (tautomer)~12800Very low in most solvents-Ethanol
Al(8-hydroxyquinoline)₃ (Alq3) ~400~520~5770~0.1711 - 20 (solvent dependent)Ethanol, Benzene[6][7]

Key Photophysical Phenomena in Aminoquinolinols

Excited-State Intramolecular Proton Transfer (ESIPT)

In many hydroxyquinolines, the proximity of the hydroxyl group to the pyridinic nitrogen allows for the transfer of a proton from the former to the latter in the excited state. This process is often non-radiative, providing a pathway for the excited molecule to return to the ground state without emitting a photon, thus quenching fluorescence. The introduction of an amino group can modulate the electron density of the quinoline ring, influencing the driving force for ESIPT and, in some cases, opening up radiative decay channels. For instance, in 8-hydroxyquinoline, ESIPT is a dominant deactivation pathway, leading to very weak fluorescence.[8]

Intramolecular Charge Transfer (ICT)

The presence of both an electron-donating amino group and a hydroxyl group on the π-conjugated quinoline system facilitates intramolecular charge transfer upon photoexcitation. The amino group acts as the electron donor, and the quinoline ring, particularly the pyridinic nitrogen, can act as an electron acceptor. This charge separation in the excited state leads to a larger dipole moment in the excited state compared to the ground state. This ICT character is a key contributor to the solvatochromic behavior of these molecules.[4]

Solvatochromism

Solvatochromism is the change in the color of a substance (and hence its absorption or emission spectra) with a change in the polarity of the solvent.[9] Aminoquinolinols often exhibit positive solvatochromism, where the emission wavelength shows a bathochromic (red) shift as the solvent polarity increases. This is a direct consequence of the ICT process. In polar solvents, the larger dipole moment of the excited state is stabilized to a greater extent than the ground state, which lowers the energy of the excited state and results in a lower energy (longer wavelength) emission.[4][5] This property is particularly useful for developing fluorescent probes that can report on the polarity of their microenvironment.

Caption: Solvatochromic effect on the energy levels of an ICT fluorophore.

Experimental Protocols

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. The relative method, which compares the fluorescence of the sample to a well-characterized standard, is commonly employed.

Materials:

  • Test aminoquinolinol compound

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

  • Spectroscopic grade solvent in which both the sample and standard are soluble

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • 1 cm path length cuvettes (quartz for UV measurements)

Procedure:

  • Prepare a series of dilute solutions of both the test compound and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the UV-Vis absorption spectra for all solutions. Note the absorbance at the excitation wavelength (A).

  • Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings (e.g., slit widths) for both the sample and the standard.

  • Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

  • Plot integrated fluorescence intensity (I) versus absorbance (A) for both the sample and the standard. The plots should be linear.

  • Determine the slope (Gradient) of the linear fit for both the sample (Grad_sample) and the standard (Grad_std).

  • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    where Φ_std is the quantum yield of the standard, and n_sample and n_std are the refractive indices of the sample and standard solutions (which are typically assumed to be the same if the same solvent is used).

Quantum_Yield_Workflow A Prepare Dilute Solutions (Sample & Standard) Abs < 0.1 B Measure UV-Vis Spectra (Determine Absorbance at λ_ex) A->B C Measure Fluorescence Spectra (Constant λ_ex and settings) A->C E Plot Intensity vs. Absorbance B->E D Integrate Emission Spectra (Obtain Integrated Intensity) C->D D->E F Calculate Slopes (Gradients) E->F G Calculate Quantum Yield using Comparative Equation F->G

Caption: Workflow for relative quantum yield determination.

Solvatochromism Study

This protocol outlines the procedure to investigate the effect of solvent polarity on the absorption and emission spectra of an aminoquinolinol.

Materials:

  • Aminoquinolinol compound

  • A series of spectroscopic grade solvents with varying polarities (e.g., n-hexane, toluene, chloroform, ethyl acetate, acetonitrile, ethanol, methanol, water)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

Procedure:

  • Prepare a stock solution of the aminoquinolinol in a suitable solvent.

  • Prepare a series of solutions of the compound in each of the different polarity solvents by diluting the stock solution. Ensure the final concentration is the same for all solutions and that the absorbance at the excitation wavelength is below 0.1.

  • Record the UV-Vis absorption spectrum for the compound in each solvent. Determine the wavelength of maximum absorption (λ_abs).

  • Record the fluorescence emission spectrum for the compound in each solvent. Use the λ_abs determined for each solvent as the excitation wavelength. Determine the wavelength of maximum emission (λ_em).

  • Calculate the Stokes shift in each solvent.

  • Analyze the data by plotting the emission maximum (λ_em) or Stokes shift against a solvent polarity scale (e.g., the Lippert-Mataga plot) to quantify the solvatochromic effect.

Structure-Property Relationships and Rational Design

The collected data, though not exhaustive, allows for the deduction of several key structure-property relationships:

  • Position of the Amino Group: The position of the electron-donating amino group significantly influences the extent of ICT and the overall electronic structure. When the amino group is positioned to create a strong "push-pull" system across the quinoline ring, a larger solvatochromic effect and potentially higher quantum yields in non-polar solvents are observed.[4][5]

  • Planarity and Rigidity: The fluorescence of these compounds is often enhanced upon chelation with metal ions.[1] This is attributed to the formation of a rigid complex that restricts intramolecular vibrations and inhibits non-radiative decay pathways.[1] Similarly, structural modifications that promote planarity can lead to higher quantum yields.

  • Substituent Effects: Additional electron-donating or electron-withdrawing groups on the quinoline ring can further tune the photophysical properties. Electron-donating groups generally cause a red-shift in the emission spectrum, while electron-withdrawing groups can lead to a blue-shift.[1]

These principles can guide the rational design of novel aminoquinolinol-based fluorophores with tailored properties for specific applications, such as targeting particular cellular organelles or sensing specific analytes.

Conclusion

Aminoquinolinols represent a versatile and powerful class of fluorophores. Their photophysical properties are intricately linked to their molecular structure, particularly the relative positions of the amino and hydroxyl groups. Key phenomena such as ESIPT, ICT, and solvatochromism govern their fluorescence behavior. While a comprehensive, directly comparative dataset for all isomers remains a challenge to compile from existing literature, the available information clearly demonstrates the tunability of their optical properties. The experimental protocols provided herein offer a standardized approach for the characterization of new derivatives, facilitating further exploration and application of this promising class of compounds in chemical biology, materials science, and drug discovery.

References

Safety Operating Guide

Navigating the Disposal of 6-Aminoquinolin-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of this guide is to treat 6-Aminoquinolin-3-ol with the same level of caution as its hazardous analogue, 6-Aminoquinoline. This proactive approach is essential for mitigating potential risks in the absence of specific safety data for the 3-hydroxy derivative. The safety data sheet (SDS) for 6-Aminoquinoline indicates that it is harmful if swallowed and causes skin and eye irritation.[1] Therefore, all handling and disposal procedures for this compound must be conducted with appropriate personal protective equipment and within a controlled laboratory environment.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is paramount. Based on the hazard profile of 6-Aminoquinoline, this compound should be considered hazardous.[1][2] The following PPE is mandatory when handling this compound and its waste products:

PPE ItemSpecificationRationale
Gloves Nitrile, chemical-resistantTo prevent skin contact.[3]
Eye Protection Safety goggles or a face shieldTo protect against splashes and dust.[3]
Lab Coat Standard laboratory coatTo protect clothing and skin.[3]
Respiratory Protection Use in a well-ventilated area or with a fume hoodTo avoid inhalation of dust or vapors.[3]
II. Step-by-Step Disposal Protocol

The following protocol outlines the systematic approach to the safe disposal of this compound, from waste segregation to final hand-off to a licensed waste management service.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is the foundation of a safe disposal process.

  • Solid Waste: Collect un-used or contaminated solid this compound in a dedicated, clearly labeled, and sealable container. The container must be made of a material compatible with the chemical. Label the container as "Hazardous Waste: this compound".[3]

  • Contaminated Materials: Any items that have come into contact with the compound, such as pipette tips, contaminated gloves, and bench paper, must be considered hazardous waste.[3] Collect these materials in a separate, clearly labeled hazardous waste bag or container.[3]

  • Liquid Waste: For solutions containing this compound, use a designated, leak-proof container. Do not mix with other waste streams unless compatibility has been confirmed. The container should be labeled "Hazardous Waste: this compound" with the solvent system clearly indicated.

Step 2: Waste Storage

Proper storage of hazardous waste is crucial to prevent accidents and ensure regulatory compliance.

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure area.[1]

  • The storage area should be away from incompatible materials. Based on the information for related compounds, avoid strong oxidizing agents and strong acids.[1]

  • Ensure containers are tightly closed to prevent leaks or spills.[1]

Step 3: Final Disposal

The final step in the disposal process is the transfer of waste to a qualified disposal facility.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company. [3] This is a critical step, as they will provide specific instructions based on local, state, and federal regulations.

  • Provide the EHS department or waste disposal company with all available information about the compound, including its name, quantity, and any known or suspected hazards based on its similarity to 6-Aminoquinoline.[3]

  • Follow their specific instructions for packaging, labeling, and pickup.[3] Disposal of nitrogen-containing heterocyclic compounds often involves high-temperature incineration by a specialized facility to ensure complete destruction.[3]

III. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Assess Hazards & Don PPE B Solid Waste in Labeled Container A->B Begin Disposal C Contaminated Materials in Separate Bag A->C Begin Disposal D Liquid Waste in Designated Container A->D Begin Disposal E Store in Secure, Ventilated Area B->E C->E D->E F Contact EHS/Licensed Waste Disposal Co. E->F Ready for Disposal G Follow Packaging & Pickup Instructions F->G H High-Temperature Incineration G->H Transport

Caption: Workflow for the safe disposal of this compound.

IV. Conclusion

While the absence of a specific Safety Data Sheet for this compound presents a challenge, a robust and safe disposal plan can be effectively implemented by leveraging the known hazards of structurally similar compounds and adhering to established best practices for hazardous waste management. By following this guide, researchers and drug development professionals can confidently manage the disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

References

Navigating the Safe Handling of 6-Aminoquinolin-3-ol: A Guide to Personal Protective Equipment and Operational Safety

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. When handling novel or specialized compounds like 6-Aminoquinolin-3-ol, a proactive and informed approach to safety is not just a regulatory requirement, but a cornerstone of scientific excellence. This guide provides essential, immediate safety and logistical information for the handling of this compound, focusing on the critical role of Personal Protective Equipment (PPE).

Hazard Assessment: Understanding the Risks

Based on data from analogous aminoquinolines, this compound should be presumed to present the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][3]

  • Respiratory Sensitization: May cause respiratory irritation, particularly as a dust.[1][3]

  • Physical State and Other Hazards: The compound is a solid and may be air-sensitive.[1][2] Handling the powder can generate combustible dust.[4]

The causality behind these hazards lies in the chemical reactivity of the amino and hydroxyl groups on the quinoline scaffold, which can interact with biological macromolecules, leading to irritation and toxicity.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the identified risks. The choice of specific PPE is contingent on the scale and nature of the procedure being performed.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[1] Therefore, robust eye protection is mandatory.

  • Minimum Requirement: Chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required for all work.[1][5]

  • Splash Hazard Operations: When handling solutions or larger quantities where splashing is a significant risk, a full-face shield must be worn in addition to chemical safety goggles.

Skin and Body Protection

Aminoquinolines are known to be harmful upon skin contact and can cause irritation.[2] Protective garments are the primary barrier against this exposure route.

  • Gloves: Chemical-resistant gloves are required. Nitrile gloves are a suitable first choice for incidental contact. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your hands.[6] For prolonged handling or immersion, consult a glove compatibility chart.

  • Lab Coat: A standard laboratory coat should be worn and kept fully buttoned.

  • Additional Protection: For tasks involving significant quantities of the solid or potential for extensive splashing, a chemical-resistant apron or disposable coveralls should be used. Ensure clothing is made of a material that resists the solvents being used.

  • Footwear: Closed-toe shoes are mandatory in the laboratory. Perforated shoes or sandals are strictly prohibited.

Respiratory Protection

The solid form of this compound poses an inhalation hazard, capable of causing respiratory tract irritation.[1][7]

  • Engineering Controls: The primary method for controlling respiratory exposure is to handle the compound within a certified chemical fume hood.[1][5] This is mandatory when weighing the solid or preparing solutions.

  • Respirators: If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator is required. For powders, a particulate respirator (e.g., N95) may be sufficient.[5] Always perform a fit test and consult with your institution's Environmental Health and Safety (EHS) department for proper respirator selection.

PPE Selection Guide for Common Laboratory Tasks

The level of PPE must correspond to the risk of exposure for a given task. The following table provides a clear, tiered approach to PPE selection.

Task / Operational ScenarioEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
Weighing Solid Compound Chemical Safety Goggles & Face ShieldNitrile Gloves, Lab Coat, Chemical-Resistant ApronMandatory: Chemical Fume Hood or Particulate Respirator (N95)
Preparing Stock Solutions Chemical Safety Goggles & Face ShieldNitrile Gloves, Lab CoatMandatory: Chemical Fume Hood
Small-Scale Reactions (<1g) Chemical Safety GogglesNitrile Gloves, Lab CoatChemical Fume Hood
Large-Scale Reactions (>1g) Chemical Safety Goggles & Face ShieldNitrile Gloves, Lab Coat, Chemical-Resistant ApronChemical Fume Hood
Handling Dilute Solutions Chemical Safety GogglesNitrile Gloves, Lab CoatWell-ventilated area (Fume hood recommended)

Procedural Workflow and Disposal Plan

Adherence to established procedures is critical for consistent safety. The following workflow illustrates the decision-making process for handling this compound.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection & Donning cluster_handling Handling & Emergency cluster_disposal Doffing & Disposal start Start: Plan to handle This compound consult_sds Consult SDS of Analogous Compounds (e.g., 6-Aminoquinoline) start->consult_sds assess_task Assess Task: Weighing, Solution Prep, Reaction Scale consult_sds->assess_task select_ppe Select PPE based on Task (Refer to Table) assess_task->select_ppe don_ppe Don PPE: 1. Lab Coat 2. Goggles/Face Shield 3. Gloves select_ppe->don_ppe handle_chem Perform Work in Chemical Fume Hood don_ppe->handle_chem exposure_check Exposure Event? handle_chem->exposure_check first_aid Follow First Aid Protocol: - Skin: Wash 15 min - Eyes: Rinse 15 min - Inhalation: Fresh Air Seek Medical Attention exposure_check->first_aid Yes doff_ppe Doff PPE: 1. Gloves 2. Gown/Apron 3. Goggles/Face Shield exposure_check->doff_ppe No first_aid->doff_ppe dispose_waste Dispose of Chemical Waste & Contaminated PPE via EHS doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands end End wash_hands->end

Caption: Workflow for safe handling of this compound.

Emergency Procedures

In the event of an exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][2] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1][5] Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste, including the compound itself, any contaminated materials (e.g., pipette tips, paper towels), and disposable PPE, must be treated as hazardous waste.

  • Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling: Ensure the waste container is labeled with "Hazardous Waste" and lists all chemical contents.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department.[1][6] Never dispose of this chemical down the drain.

By implementing these rigorous safety protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.